Descarbamylnovobiocin
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
10544-02-2 |
|---|---|
Molekularformel |
C30H35NO10 |
Molekulargewicht |
569.6 g/mol |
IUPAC-Name |
N-[7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-4-hydroxy-8-methyl-2-oxochromen-3-yl]-4-hydroxy-3-(3-methylbut-2-enyl)benzamide |
InChI |
InChI=1S/C30H35NO10/c1-14(2)7-8-16-13-17(9-11-19(16)32)27(36)31-21-22(33)18-10-12-20(15(3)25(18)40-28(21)37)39-29-24(35)23(34)26(38-6)30(4,5)41-29/h7,9-13,23-24,26,29,32-35H,8H2,1-6H3,(H,31,36)/t23-,24+,26+,29-/m0/s1 |
InChI-Schlüssel |
UZHGFJZFJRMSOS-ZICYKWEPSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Origin of Descarbamylnovobiocin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Descarbamylnovobiocin is a naturally occurring aminocoumarin antibiotic and a direct precursor to the more widely known novobiocin (B609625). It is produced by the Gram-positive soil bacterium Streptomyces niveus (also known as Streptomyces spheroides). The biosynthesis of this compound is a complex process involving a dedicated gene cluster (nov) that orchestrates the assembly of its three constituent moieties: a 3-dimethylallyl-4-hydroxybenzoic acid residue (Ring A), an aminocoumarin core (Ring B), and a noviose sugar (Ring C). This technical guide provides an in-depth exploration of the origin of this compound, detailing its biosynthetic pathway, the enzymes involved, and the regulatory mechanisms that govern its production. Furthermore, this guide outlines key experimental protocols for the study of this compound and its biosynthesis, and presents available quantitative data to aid in research and development.
Introduction
This compound is an intermediate in the biosynthesis of novobiocin, an antibiotic that inhibits bacterial DNA gyrase. The final step in novobiocin synthesis is the carbamoylation of the 3-hydroxyl group of the L-noviose moiety of this compound, a reaction catalyzed by the enzyme NovN. Understanding the origin and biosynthesis of this compound is crucial for the potential development of novel antibiotic derivatives through genetic engineering and synthetic biology approaches.
Biosynthesis of this compound
The biosynthetic pathway of this compound is a multi-step process involving a series of enzymes encoded by the nov gene cluster. The pathway can be conceptually divided into the formation of the three structural components and their subsequent assembly.
Biosynthesis of Ring A (3-dimethylallyl-4-hydroxybenzoic acid)
The formation of Ring A begins with chorismate, a key intermediate in the shikimate pathway.
Biosynthesis of Ring B (3-amino-4,7-dihydroxycoumarin)
Ring B is derived from the amino acid L-tyrosine.
Biosynthesis of Ring C (L-noviose)
The deoxy-sugar L-noviose is synthesized from glucose-1-phosphate.
Assembly of this compound
The final assembly of this compound involves the coupling of the three pre-formed rings.
Data Presentation
Quantitative data on the production of this compound is primarily derived from studies involving the inactivation of the novN gene, which leads to the accumulation of this precursor.
| Strain | Genetic Modification | Product | Titer (mg/L) | Reference |
| Streptomyces coelicolor M512 | Heterologous expression of nov cluster | Novobiocin | 54 | [1] |
| Streptomyces coelicolor M512 | Heterologous expression of nov cluster with novG overexpression | Novobiocin | 163 | [1] |
| Streptomyces coelicolor M512 | Heterologous expression of nov cluster (ΔnovG) | Novobiocin | ~1 | [1] |
Note: Specific production titers for this compound in novN mutant strains are not consistently reported in the literature in a tabular format. The data above illustrates the impact of regulatory gene expression on the parent compound, novobiocin, which provides context for the potential production levels of its precursor.
Experimental Protocols
Inactivation of the novN Gene via λ-Red Mediated Recombination
This protocol describes the targeted replacement of the novN gene with an antibiotic resistance cassette in Streptomyces spheroides using λ-Red mediated recombination.
Materials:
-
E. coli BW25113/pIJ790 (containing the λ-Red system)
-
Cosmid carrying the nov gene cluster
-
pIJ773 plasmid (template for apramycin (B1230331) resistance cassette)
-
Primers with 5' extensions homologous to the regions flanking novN and 3' ends for amplifying the resistance cassette
-
Streptomyces spheroides
-
Standard media for E. coli and Streptomyces growth (LB, MS agar)
-
Antibiotics (apramycin, kanamycin (B1662678), nalidixic acid)
Procedure:
-
Primer Design: Design primers to amplify the apramycin resistance cassette from pIJ773. The 5' ends of the forward and reverse primers should contain ~40 nucleotides of homology to the regions immediately upstream and downstream of the novN coding sequence, respectively.
-
PCR Amplification: Perform PCR to amplify the apramycin resistance cassette with the designed primers.
-
Purification of the PCR Product: Purify the PCR product using a standard PCR purification kit.
-
Preparation of Electrocompetent E. coli BW25113/pIJ790: Grow the E. coli strain carrying the nov cosmid and the pIJ790 plasmid at 30°C to an OD600 of 0.4-0.6. Induce the expression of the λ-Red system by adding L-arabinose to a final concentration of 10 mM and incubating for 45 minutes at 37°C. Prepare electrocompetent cells by washing with ice-cold 10% glycerol.
-
Electroporation: Electroporate the purified PCR product into the prepared electrocompetent E. coli cells.
-
Selection of Recombinants: Plate the electroporated cells on LB agar (B569324) containing apramycin and kanamycin to select for E. coli colonies where the novN gene on the cosmid has been replaced by the apramycin resistance cassette.
-
Verification of the Mutant Cosmid: Verify the correct gene replacement in the cosmid by PCR and restriction digestion.
-
Intergeneric Conjugation: Transfer the mutated cosmid from E. coli to Streptomyces spheroides via intergeneric conjugation.
-
Selection of Streptomyces Exconjugants: Plate the conjugation mixture on MS agar containing nalidixic acid (to counter-select E. coli) and apramycin (to select for the gene replacement).
-
Verification of the novN Mutant: Confirm the replacement of the novN gene in the Streptomyces genome by PCR and Southern blot analysis.
Heterologous Expression and Purification of the NovN Enzyme
This protocol outlines the expression of the NovN carbamoyltransferase in E. coli and its subsequent purification.
Materials:
-
E. coli BL21(DE3)
-
pET expression vector (e.g., pET28a with an N-terminal His-tag)
-
novN gene sequence
-
LB medium
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
-
Ni-NTA affinity chromatography column
-
Buffers: Lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0), Wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0), Elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)
Procedure:
-
Cloning: Clone the novN gene into the pET expression vector.
-
Transformation: Transform the resulting plasmid into E. coli BL21(DE3).
-
Expression: Grow the transformed E. coli in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to grow for 4-6 hours at 30°C.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate to pellet the cell debris.
-
Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Washing: Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged NovN protein with elution buffer.
-
Analysis: Analyze the purified protein by SDS-PAGE.
Mandatory Visualizations
Caption: Biosynthetic pathway of this compound.
Caption: Regulatory cascade of novobiocin biosynthesis.
References
Descarbamylnovobiocin: A Technical Guide to its Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Descarbamylnovobiocin is a key biosynthetic intermediate of the aminocoumarin antibiotic novobiocin (B609625).[1] Novobiocin, produced by Streptomyces spheroides and Streptomyces niveus, is a potent inhibitor of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication and repair.[2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological context of this compound, offering valuable insights for researchers in natural product chemistry, antibiotic development, and enzymatic synthesis. While this compound is primarily recognized as a precursor, understanding its properties is crucial for the chemoenzymatic synthesis of novel antibiotic analogs.
Discovery and Biosynthesis
This compound, more precisely known as desmethyldescarbamoyl novobiocin, was identified as a crucial intermediate in the novobiocin biosynthetic pathway. Its discovery is intrinsically linked to the elucidation of the genetic and biochemical steps leading to the formation of novobiocin in Streptomyces spheroides.
The biosynthesis of novobiocin is a multi-step enzymatic process involving a cluster of nov genes. The pathway culminates in the sequential modification of a core scaffold. This compound emerges after the glycosylation of novobiocic acid. The key enzymatic transformations in the final stages of novobiocin biosynthesis are:
-
Formation of Desmethyldescarbamoyl Novobiocin: The enzyme NovM, a glycosyltransferase, catalyzes the attachment of the noviose sugar moiety from a TDP-L-noviose donor to the hydroxyl group of novobiocic acid. This reaction forms the desmethyldescarbamoyl novobiocin intermediate.[2][3]
-
Methylation: Subsequently, the enzyme NovP, an S-adenosyl-L-methionine-dependent O-methyltransferase, methylates the 4'-hydroxyl group of the noviose sugar on desmethyldescarbamoyl novobiocin to produce desmethylnovobiocin.[4]
-
Carbamoylation: The final step is the carbamoylation of the 3'-hydroxyl group of the noviose sugar of desmethylnovobiocin, a reaction catalyzed by the carbamoyltransferase NovN, yielding the mature antibiotic, novobiocin.[2]
The biosynthetic pathway leading to novobiocin, highlighting the position of this compound, is depicted below.
Synthesis of this compound
The synthesis of this compound can be approached through both chemical and enzymatic methods.
Chemical Synthesis
A complete de novo chemical synthesis of this compound is a complex undertaking due to the stereochemically rich noviose sugar. A more practical approach is the semi-synthesis from the readily available novobiocin. This would involve the selective removal of the carbamoyl (B1232498) group from the 3'-position of the noviose sugar.
Representative Protocol for Decarbamoylation (General Approach):
-
Protection of Phenolic Hydroxyls: The free hydroxyl groups on the coumarin (B35378) and benzoyl moieties of novobiocin would likely require protection to prevent side reactions. This could be achieved using standard protecting groups for phenols, such as silyl (B83357) ethers (e.g., TBDMS) or benzyl (B1604629) ethers.
-
Selective Decarbamoylation: The carbamate (B1207046) linkage could be cleaved under basic or acidic conditions. Mild basic hydrolysis (e.g., using a weak base like potassium carbonate in methanol) might be attempted first. Alternatively, more forcing conditions or specific reagents for carbamate cleavage could be employed.
-
Deprotection: Removal of the protecting groups from the phenolic hydroxyls would yield this compound. The choice of deprotection conditions would depend on the protecting groups used.
Enzymatic Synthesis
The enzymatic synthesis of this compound offers a highly specific and efficient alternative to chemical methods. The enzyme NovM can be utilized in vitro to catalyze the glycosylation of novobiocic acid.
Protocol for Enzymatic Synthesis of this compound:
This protocol is based on the characterized activity of the NovM enzyme.
-
Expression and Purification of NovM: The gene encoding NovM from S. spheroides can be cloned into an expression vector (e.g., pET vector) and overexpressed in a suitable host like E. coli. The enzyme, often with a purification tag (e.g., His-tag), is then purified using affinity chromatography.
-
Preparation of Substrates: Novobiocic acid can be obtained by the acidic hydrolysis of novobiocin. TDP-L-noviose, the sugar donor, needs to be synthesized enzymatically or chemically.
-
Enzymatic Reaction:
-
Set up a reaction mixture containing:
-
Novobiocic acid
-
TDP-L-noviose
-
Purified NovM enzyme
-
Reaction buffer (e.g., Tris-HCl with MgCl2)
-
-
Incubate the reaction at an optimal temperature (e.g., 30-37 °C) for a sufficient period.
-
-
Reaction Monitoring and Product Purification: The progress of the reaction can be monitored by HPLC or LC-MS. Once the reaction is complete, the product, this compound, can be purified from the reaction mixture using techniques like reverse-phase HPLC.
Biological Activity
As a biosynthetic intermediate, the biological activity of this compound has not been as extensively studied as that of the final product, novobiocin. It is known that the carbamoyl group at the 3'-position of the noviose sugar is crucial for the high-affinity binding of novobiocin to DNA gyrase. Its absence in this compound is expected to result in significantly reduced antibacterial activity.
Quantitative Data
Specific IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values for this compound are not widely reported in the scientific literature. However, for comparative purposes, the data for the parent compound, novobiocin, are presented below. It is anticipated that the IC50 and MIC values for this compound would be considerably higher, indicating lower potency.
| Compound | Target/Organism | Assay | Value | Reference(s) |
| Novobiocin | E. coli DNA gyrase | Supercoiling Assay | IC50: ~0.02 µg/mL | [5][6] |
| Novobiocin | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | MIC90: 0.25 µg/mL | [7] |
Experimental Protocols
DNA Gyrase Supercoiling Inhibition Assay
This assay can be used to determine the IC50 value of this compound against its molecular target, DNA gyrase.
-
Reaction Setup:
-
Prepare a reaction mixture containing relaxed circular DNA (e.g., pBR322), DNA gyrase enzyme, and ATP in a suitable assay buffer.
-
Add varying concentrations of the test compound (this compound).
-
Include a positive control (novobiocin) and a negative control (no inhibitor).
-
-
Incubation: Incubate the reactions at 37 °C for 1-2 hours to allow for the supercoiling reaction to proceed.
-
Analysis:
-
Stop the reaction and analyze the DNA topology by agarose (B213101) gel electrophoresis.
-
Supercoiled DNA migrates faster than relaxed DNA. The degree of inhibition is determined by the reduction in the amount of supercoiled DNA.
-
Quantify the band intensities to calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
-
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound against various bacterial strains can be determined using the broth microdilution method.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
This compound is a pivotal intermediate in the biosynthesis of the antibiotic novobiocin. While its own antibacterial activity is significantly lower than that of the final product due to the absence of the critical 3'-carbamoyl group on the noviose sugar, it represents a valuable scaffold for chemoenzymatic synthesis. The enzymatic machinery of the novobiocin pathway, particularly the enzymes NovM, NovP, and NovN, provides a powerful toolkit for the generation of novel aminocoumarin antibiotics with potentially improved properties. Further research into the substrate flexibility of these enzymes, using this compound and its analogs as substrates, could lead to the development of new and effective antibacterial agents. The protocols and data presented in this guide offer a solid foundation for researchers to explore the potential of this compound in antibiotic discovery and development.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Mass spectrometric characterization of a three-enzyme tandem reaction for assembly and modification of the novobiocin skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Crystal Structure of the Novobiocin Biosynthetic Enzyme NovP: The First Representative Structure for the TylF O-Methyltransferase Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ecosalgenes.frenoy.eu [ecosalgenes.frenoy.eu]
- 6. Novobiocin and coumermycin inhibit DNA supercoiling catalyzed by DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of novobiocin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Activity of Descarbamylnovobiocin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Descarbamylnovobiocin is a naturally occurring aminocoumarin antibiotic and a derivative of the well-known DNA gyrase inhibitor, novobiocin (B609625). This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and presents generalized experimental protocols relevant to its study. The guide is intended to serve as a foundational resource for researchers in drug discovery and development, particularly those focused on novel antibacterial agents.
Chemical Structure and Properties
This compound is structurally distinguished from its parent compound, novobiocin, by the absence of a carbamoyl (B1232498) group on the noviose sugar moiety. This seemingly minor modification can have significant implications for its biological activity and pharmacokinetic properties.
Systematic and Trivial Names
-
IUPAC Name: N-[7-[(6-deoxy-5-C-methyl-4-O-methyl-α-L-lyxo-hexopyranosyl)oxy]-4-hydroxy-8-methyl-2-oxo-2H-1-benzopyran-3-yl]-4-hydroxy-3-(3-methyl-2-buten-1-yl)-benzamide
-
Common Synonyms: Descarbamoyl novobiocin, Decarbamylnovobiocin
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₅NO₁₀ | |
| Molecular Weight | 569.6 g/mol | |
| SMILES String | CC1=C(C=C(C=C1O)C(=O)NC2=C(C3=C(C=C(C=C3OC2=O)O[C@H]4--INVALID-LINK--(C)C)O)O">C@HOC)C)O)C/C=C(\C)/C |
Table 1: Physicochemical Properties of this compound
Spectroscopic and Crystallographic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound. Although specific spectral data is not available, a general description of the expected resonances can be inferred from the structure of novobiocin. A study on the C-13 NMR spectrum of novobiocin provides a basis for predicting the chemical shifts in its descarbamyl derivative[1].
Table 2: Predicted ¹H NMR Chemical Shift Ranges for Key Functional Groups in this compound (Note: This table is predictive and not based on experimental data for this compound.)
| Proton Type | Predicted Chemical Shift (ppm) |
| Aromatic Protons | 6.0 - 8.5 |
| Vinylic Proton | 5.0 - 6.0 |
| Anomeric Proton | 5.0 - 5.5 |
| Methoxy Protons | 3.0 - 4.0 |
| Methylene and Methine Protons | 1.5 - 4.5 |
| Methyl Protons | 0.8 - 2.5 |
Table 3: Predicted ¹³C NMR Chemical Shift Ranges for Key Carbon Environments in this compound (Note: This table is predictive and not based on experimental data for this compound.)
| Carbon Type | Predicted Chemical Shift (ppm) |
| Carbonyl Carbon | 160 - 180 |
| Aromatic/Vinylic Carbons | 100 - 160 |
| Anomeric Carbon | 95 - 105 |
| Methoxy Carbon | 50 - 60 |
| Aliphatic Carbons | 10 - 80 |
Mass Spectrometry (MS)
High-resolution mass spectrometry would be employed to determine the exact mass of this compound and confirm its elemental composition. Tandem mass spectrometry (MS/MS) would provide valuable information about its fragmentation pattern, aiding in structural confirmation.
X-ray Crystallography
Single-crystal X-ray crystallography would provide the most definitive three-dimensional structure of this compound, revealing precise bond lengths, bond angles, and conformational details. To date, no crystal structure for this specific compound has been deposited in public databases.
Experimental Protocols
The following sections outline generalized experimental protocols that can be adapted for the synthesis, isolation, and biological evaluation of this compound.
Synthesis of this compound
A potential synthetic route to this compound could involve the enzymatic or chemical removal of the carbamoyl group from novobiocin. Alternatively, a total synthesis approach could be employed, building the molecule from its constituent coumarin, benzoic acid, and noviose sugar moieties.
Isolation from Streptomyces
This compound is a natural product that can be isolated from cultures of Streptomyces species, such as Streptomyces spheroides. A general workflow for its isolation is depicted below.
DNA Gyrase Inhibition Assay
The primary biological activity of this compound is the inhibition of bacterial DNA gyrase. A common method to assess this activity is the supercoiling assay.
Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. The inhibition of this activity can be monitored by agarose (B213101) gel electrophoresis, as supercoiled DNA migrates faster than relaxed DNA.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, ATP, and an appropriate buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. A control reaction without the inhibitor should be included.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes) to allow the supercoiling reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers.
-
Visualization: Stain the gel with a DNA intercalating agent (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light. The inhibition of supercoiling will be observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band with increasing inhibitor concentration.
Mechanism of Action and Signaling Pathway
This compound, as an aminocoumarin antibiotic, targets the bacterial type II topoisomerase, DNA gyrase. This enzyme is crucial for managing DNA topology during replication, transcription, and repair.
Inhibition of DNA Gyrase ATPase Activity
Aminocoumarins competitively inhibit the ATPase activity of the GyrB subunit of DNA gyrase. This binding prevents the hydrolysis of ATP, which is essential for the conformational changes in the enzyme required for the strand-passage mechanism of DNA supercoiling. The inhibition of DNA gyrase leads to the disruption of DNA replication and ultimately results in bacterial cell death.
Conclusion
This compound represents an interesting structural analog of novobiocin with potential as a lead compound in the development of new antibacterial agents. Its mechanism of action via the inhibition of DNA gyrase is well-established for the aminocoumarin class. However, a comprehensive understanding of its specific chemical and biological properties is hampered by the lack of detailed experimental data. Further research, including full spectroscopic characterization, crystallographic studies, and detailed biological evaluations, is necessary to fully elucidate the potential of this compound as a therapeutic agent. This guide provides a framework for such future investigations.
References
Unveiling the Chemical Nuances: A Technical Comparison of Descarbamylnovobiocin and Novobiocin
For Immediate Release
[City, State] – December 7, 2025 – In the intricate world of antibiotic development and molecular pharmacology, a detailed understanding of structure-activity relationships is paramount. This technical guide provides an in-depth analysis of the chemical distinctions between the aminocoumarin antibiotic novobiocin (B609625) and its immediate biosynthetic precursor, descarbamylnovobiocin. Tailored for researchers, scientists, and drug development professionals, this document elucidates the critical role of a single functional group in dictating biological activity, supported by quantitative data, detailed experimental protocols, and visual workflows.
Core Chemical Distinction: The Carbamoyl (B1232498) Moiety
The fundamental chemical difference between novobiocin and this compound lies in the presence of a carbamoyl group (-OC(O)NH₂) on the noviose sugar moiety of novobiocin. This compound lacks this functional group, possessing a hydroxyl group at the 3''-position of the noviose sugar instead. This seemingly minor alteration has profound implications for the biological activity of these molecules.
Table 1: Chemical Properties of Novobiocin and this compound
| Property | Novobiocin | This compound |
| Molecular Formula | C₃₁H₃₆N₂O₁₁ | C₃₀H₃₅NO₁₀ |
| Molecular Weight | 612.62 g/mol | 569.60 g/mol |
| Key Functional Group Difference | 3''-O-carbamoyl group on noviose | 3''-hydroxyl group on noviose |
Comparative Biological Activity: A Tale of Two Targets
The presence or absence of the carbamoyl group dramatically influences the inhibitory activity of these compounds against their primary bacterial target, DNA gyrase, and their secondary eukaryotic target, Heat shock protein 90 (Hsp90).
Novobiocin is a potent inhibitor of the GyrB subunit of bacterial DNA gyrase, interfering with its ATPase activity and thereby preventing DNA supercoiling, which is essential for bacterial replication.[1][2][3] The carbamoyl group is crucial for this potent inhibitory activity.
Conversely, novobiocin is a weak inhibitor of the C-terminal ATPase activity of Hsp90, a molecular chaperone involved in the folding and stability of numerous client proteins, many of which are implicated in cancer.[4] Emerging research indicates that the carbamoyl group is detrimental to Hsp90 inhibition.[5] Consequently, this compound, while a weaker antibacterial agent, exhibits enhanced potential as an Hsp90 inhibitor.
Table 2: Comparative Inhibitory Activity (IC₅₀)
| Compound | Target | IC₅₀ | Reference |
| Novobiocin | E. coli DNA Gyrase | ~0.08 - 0.48 µM | [1][6] |
| Novobiocin | Human Hsp90 | ~700 µM | [4] |
| This compound | E. coli DNA Gyrase | Data not available in direct comparison | - |
| This compound | Human Hsp90 | Data not available in direct comparison | - |
Biosynthesis: The Final Step
The biosynthesis of novobiocin from this compound is a single enzymatic step. This reaction is catalyzed by the enzyme this compound carbamoyltransferase, also known as NovN.[7] This enzyme transfers a carbamoyl group from carbamoyl phosphate (B84403) to the 3''-hydroxyl group of the noviose sugar of this compound.
Mechanism of Action: DNA Gyrase Inhibition
The primary antibacterial mechanism of novobiocin involves the inhibition of the GyrB subunit of DNA gyrase. This prevents the ATPase activity necessary for the enzyme to introduce negative supercoils into bacterial DNA, leading to a cessation of DNA replication and cell division.
Experimental Protocols
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed circular DNA in the presence of ATP. The inhibition of this activity by compounds like novobiocin can be quantified.
Materials:
-
Relaxed pBR322 DNA (1 µg/µL)
-
E. coli DNA Gyrase
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM Spermidine, 50% Glycerol)
-
10 mM ATP solution
-
Test compounds (Novobiocin, this compound) dissolved in DMSO
-
STEB (40 mM Tris-HCl pH 7.5, 20 mM NaCl, 1 mM EDTA, 100 µg/mL Bromophenol Blue, 10% Glycerol)
-
1% Agarose (B213101) gel in TAE buffer
-
Ethidium (B1194527) Bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures on ice. For a 20 µL reaction, add:
-
4 µL 5X Assay Buffer
-
10 µL sterile water
-
1 µL relaxed pBR322 DNA (500 ng)
-
1 µL of test compound at various concentrations (or DMSO for control)
-
2 µL 10 mM ATP
-
-
Add 2 µL of DNA gyrase to initiate the reaction.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction by adding 5 µL of STEB.
-
Load the entire reaction mixture onto a 1% agarose gel.
-
Perform electrophoresis at 80V for 2-3 hours.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Quantify the amount of supercoiled DNA in each lane relative to the control to determine the IC₅₀.
Hsp90 ATPase Activity Assay
This assay measures the ATP hydrolysis activity of Hsp90, which is inhibited by C-terminal inhibitors.
Materials:
-
Human Hsp90 protein
-
Assay Buffer (e.g., 100 mM HEPES pH 7.3, 20 mM KCl, 5 mM MgCl₂, 100 µM Na₂MoO₄, 0.1 mg/mL BSA)
-
ATP (including [γ-³²P]ATP for radioactive detection or a coupled-enzyme system for colorimetric/fluorometric detection)
-
Test compounds (Novobiocin, this compound) dissolved in DMSO
-
Malachite green reagent (for colorimetric detection of inorganic phosphate)
Procedure (Colorimetric):
-
Prepare reaction mixtures in a 96-well plate. For a 50 µL reaction, add:
-
5 µL of 10X Assay Buffer
-
35 µL sterile water
-
5 µL of test compound at various concentrations (or DMSO for control)
-
5 µL of Hsp90 protein
-
-
Pre-incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate at 37°C for 90 minutes.
-
Stop the reaction and detect the amount of inorganic phosphate released using a malachite green-based detection reagent according to the manufacturer's instructions.
-
Measure absorbance at the appropriate wavelength (e.g., 620 nm).
-
Calculate the percent inhibition and determine the IC₅₀.
Conclusion
The carbamoylation of this compound to form novobiocin represents a critical final step in the biosynthesis of this antibiotic, bestowing upon it potent DNA gyrase inhibitory activity. However, this same functional group hinders its ability to inhibit Hsp90. This detailed comparison underscores the subtle yet profound impact of chemical structure on biological function, providing a valuable framework for the rational design of novel therapeutics targeting either bacterial infections or oncogenic pathways. Further quantitative analysis of this compound's activity against both targets is warranted to fully explore its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novobiocin Analogs That Inhibit the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of arylated novobiocin analogs as Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. EC 2.1.3.12 [iubmb.qmul.ac.uk]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Descarbamylnovobiocin, a derivative of the aminocoumarin antibiotic Novobiocin (B609625), has emerged as a subject of interest in the field of oncology and cellular biology. This technical guide provides a comprehensive overview of the primary cellular targets of this compound, its mechanism of action, and the downstream signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
This compound's primary cellular target is the C-terminal ATP-binding site of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a wide array of "client" proteins.[1][3] Many of these client proteins are key signaling molecules, including protein kinases and transcription factors, that are often implicated in tumorigenesis and cell proliferation.[3][4] By targeting Hsp90, this compound disrupts the chaperone's function, leading to the degradation of these client proteins and subsequent inhibition of cancer cell growth.[4]
Mechanism of Action
This compound, like its parent compound Novobiocin, functions as a C-terminal inhibitor of Hsp90.[1] Hsp90 possesses two distinct ATP-binding sites: one in the N-terminus and a second, less conventional site in the C-terminus.[1] While many well-known Hsp90 inhibitors, such as geldanamycin (B1684428) and its derivatives, target the N-terminal domain, this compound and other Novobiocin analogues bind to the C-terminal nucleotide-binding pocket.[1][4]
The binding of this compound to the C-terminal domain of Hsp90 allosterically modulates the chaperone's activity. This interaction is believed to interfere with the Hsp90 conformational cycle, which is essential for client protein activation and stabilization.[1] Disruption of this cycle leads to the misfolding and subsequent ubiquitination of Hsp90 client proteins, targeting them for degradation by the proteasome.[3] This targeted degradation of oncoproteins is the primary mechanism behind the anticancer activity of Hsp90 inhibitors.[3]
Quantitative Data
Table 1: Binding Affinity and Inhibitory Concentrations of Novobiocin and its Analogue F-4 against Hsp90
| Compound | Target | Assay Type | Value | Reference |
| Novobiocin | Hsp90 C-terminus | Competitive Binding | ~700 µM (Kᵢ) | [4] |
| F-4 (Novobiocin Analogue) | Hsp90 | Surface Plasmon Resonance | 100 µM (K𝘥) |
Table 2: Cytotoxicity (IC₅₀) of a Novobiocin Analogue (F-4) in Prostate Cancer Cell Lines
| Cell Line | Compound | IC₅₀ | Reference |
| LNCaP | F-4 | Data not explicitly quantified, but shown to be more potent than Novobiocin | |
| PC-3 | F-4 | Data not explicitly quantified, but shown to be more potent than Novobiocin |
Signaling Pathways Affected
Inhibition of Hsp90 by this compound has profound effects on multiple oncogenic signaling pathways due to the degradation of key client proteins. The two most significantly impacted pathways are the PI3K/Akt/mTOR and the RAF/MEK/ERK (MAPK) pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Several key components of this pathway, including the serine/threonine kinase Akt, are Hsp90 client proteins. Inhibition of Hsp90 leads to the degradation of Akt, thereby downregulating the entire pathway and promoting apoptosis.
RAF/MEK/ERK (MAPK) Pathway
The RAF/MEK/ERK pathway is another critical signaling cascade that controls cell proliferation, differentiation, and survival. RAF-1, a key upstream kinase in this pathway, is a well-characterized Hsp90 client protein. By inducing the degradation of RAF-1, this compound can effectively block signaling through the MAPK pathway, leading to cell cycle arrest and inhibition of tumor growth.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of this compound with its cellular targets and its effects on downstream pathways.
Western Blot Analysis for Hsp90 Client Protein Degradation
This protocol is used to determine the effect of this compound on the protein levels of Hsp90 client proteins.
a. Cell Culture and Treatment:
-
Seed cancer cells (e.g., MCF-7, SK-Br-3) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified time period (e.g., 24, 48 hours).
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
c. SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., Akt, RAF-1, HER2) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
d. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein bands to the loading control to determine the relative protein expression levels.
References
- 1. Quantitative proteomic analysis reveals unique Hsp90 cycle-dependent client interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lindquistlab.wi.mit.edu [lindquistlab.wi.mit.edu]
- 3. Synthesis and biological evaluation of novobiocin analogues as potential heat shock protein 90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novobiocin core analogs as Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Descarbamylnovobiocin as a DNA Gyrase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth overview of descarbamylnovobiocin, an analog of the aminocoumarin antibiotic novobiocin (B609625), and its role as a bacterial DNA gyrase inhibitor. This compound, which lacks the carbamoyl (B1232498) group at the 3"-OH position of the noviose sugar, demonstrates altered inhibitory activity against DNA gyrase and topoisomerase IV, as well as a distinct antibacterial spectrum compared to its parent compound. This document details its mechanism of action, presents quantitative data on its inhibitory effects, outlines relevant experimental protocols, and visualizes key biological pathways and experimental workflows. The information herein is intended to support research and development efforts in the field of novel antibacterial agents.
Introduction to this compound and DNA Gyrase
Bacterial DNA gyrase is a type II topoisomerase that is essential for bacterial survival, playing a critical role in DNA replication, transcription, and repair by introducing negative supercoils into DNA.[1] This enzyme is a validated and attractive target for antibacterial drugs because it is absent in higher eukaryotes.[2] The aminocoumarin class of antibiotics, which includes novobiocin and its derivatives, function by competitively inhibiting the ATPase activity of the GyrB subunit of DNA gyrase.[1][3]
This compound is a naturally occurring or synthetically derived analog of novobiocin. The primary structural difference is the absence of the carbamoyl group on the noviose sugar moiety.[4] This modification significantly impacts the molecule's interaction with the ATP-binding pocket of GyrB, thereby altering its inhibitory potency and antibacterial efficacy. Understanding the structure-activity relationships (SAR) of such analogs is crucial for the rational design of new and more effective DNA gyrase inhibitors.
Mechanism of Action
This compound, like other aminocoumarins, targets the GyrB subunit of DNA gyrase. The binding of the inhibitor to the ATP-binding site prevents the hydrolysis of ATP, a crucial step for the enzyme's supercoiling activity.[3] This inhibition of energy transduction effectively halts the catalytic cycle of DNA gyrase, leading to a disruption of DNA topology and ultimately, bacterial cell death.[1]
The key interactions between aminocoumarins and the GyrB subunit have been well-characterized. The coumarin (B35378) ring and the noviose sugar of the antibiotic occupy the same space as the adenine (B156593) ring of ATP. The removal of the 3"-carbamoyl group, as in this compound, has been shown to be detrimental to the inhibitory activity against DNA gyrase, highlighting the importance of this functional group for optimal binding.
Quantitative Data: Inhibitory Activity and Antibacterial Spectrum
The inhibitory potency of this compound against DNA gyrase and its antibacterial activity have been quantified through in vitro assays. The following tables summarize the 50% inhibitory concentrations (IC50) against DNA gyrase and topoisomerase IV, and the minimum inhibitory concentrations (MIC) against various bacterial strains, as reported by Flatman et al. (2006).
Table 1: In Vitro Inhibition of E. coli DNA Gyrase and Topoisomerase IV
| Compound | Modification at 3"-OH of Noviose | DNA Gyrase IC50 (µM) | Topoisomerase IV IC50 (µM) |
| Novobiocin | Carbamoyl | 0.04 | 7.0 |
| This compound | H | >500 | >500 |
| Clorobiocin | 5-methyl-pyrrol-2-carbonyl | 0.004 | 0.1 |
| Descarbamylclorobiocin | H | 2.5 | 100 |
Data extracted from Flatman et al., 2006.
Table 2: Minimum Inhibitory Concentrations (MICs) Against Various Bacterial Strains
| Compound | S. aureus ATCC 29213 | S. epidermidis ATCC 14990 | E. faecalis ATCC 29212 | E. coli ATCC 25922 | P. aeruginosa ATCC 27853 |
| Novobiocin | 0.125 | 0.25 | 8 | 128 | >128 |
| This compound | >128 | >128 | >128 | >128 | >128 |
| Clorobiocin | 0.03 | 0.06 | 2 | 32 | >128 |
| Descarbamylclorobiocin | 16 | 32 | 128 | >128 | >128 |
Data extracted from Flatman et al., 2006. Values are in µg/mL.
The data clearly indicates that the removal of the carbamoyl group from novobiocin to form this compound leads to a significant loss of inhibitory activity against both DNA gyrase and topoisomerase IV, and a corresponding dramatic decrease in antibacterial efficacy.
Experimental Protocols
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Purified DNA gyrase (GyrA and GyrB subunits)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)
-
ATP solution (e.g., 10 mM)
-
Test compound (this compound) at various concentrations
-
Stop solution (e.g., STEB: 40% sucrose, 100 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5 mg/mL bromophenol blue)
-
TAE or TBE buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
Gel imaging system
Procedure:
-
Prepare reaction mixtures on ice. For a standard 30 µL reaction, combine the assay buffer, relaxed pBR322 DNA (e.g., 0.5 µg), and the test compound at the desired final concentration.
-
Add the DNA gyrase enzyme (pre-mixed GyrA and GyrB subunits) to the reaction mixture.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding the stop solution.
-
Load the samples onto a 1% agarose gel in TAE or TBE buffer.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the amount of supercoiled DNA in each lane to determine the extent of inhibition. The IC50 value is the concentration of the inhibitor that reduces the supercoiling activity by 50%.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium. The broth microdilution method is a standard procedure.
Materials:
-
Bacterial strains of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable growth medium
-
96-well microtiter plates
-
Test compound (this compound) stock solution
-
Bacterial inoculum standardized to a specific density (e.g., 5 x 10^5 CFU/mL)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare serial twofold dilutions of the test compound in the growth medium in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard, which is then further diluted to achieve the final desired concentration.
-
Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well with no antibiotic.
-
Incubate the plate at 35-37°C for 16-24 hours.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. Alternatively, a microplate reader can be used to measure the optical density.
Visualizations: Pathways and Workflows
Signaling Pathway of DNA Gyrase Inhibition
Inhibition of DNA gyrase leads to a cascade of cellular events, primarily the induction of the SOS response due to the accumulation of DNA damage and stalled replication forks.
Experimental Workflow for a Novel DNA Gyrase Inhibitor
The evaluation of a new potential DNA gyrase inhibitor follows a logical progression from in vitro enzyme assays to whole-cell antibacterial testing.
Conclusion
This compound serves as an important case study in the structure-activity relationships of aminocoumarin antibiotics. The absence of the 3"-carbamoyl group dramatically reduces its affinity for DNA gyrase, leading to a near-complete loss of antibacterial activity. This underscores the critical role of this functional group in the interaction with the GyrB subunit. While this compound itself is not a viable antibiotic candidate, the study of such analogs provides invaluable information for the design of novel, potent, and selective DNA gyrase inhibitors to combat the growing threat of antibiotic resistance. The methodologies and conceptual frameworks presented in this guide offer a foundation for researchers and drug developers to build upon in their quest for the next generation of antibacterial agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Biological Activities of Novel Gyrase Inhibitors of the Aminocoumarin Class - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Activity Relationships of Aminocoumarin-Type Gyrase and Topoisomerase IV Inhibitors Obtained by Combinatorial Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Descarbamylnovobiocin as an Hsp90 Inhibitor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heat shock protein 90 (Hsp90) is a crucial molecular chaperone responsible for the conformational maturation and stability of a wide array of client proteins, many of which are integral to oncogenic signaling pathways. This has positioned Hsp90 as a prime therapeutic target in oncology. While N-terminal inhibitors of Hsp90 have been extensively studied, their clinical utility has been hampered by issues such as the induction of the heat shock response. C-terminal inhibitors, such as the aminocoumarin antibiotic novobiocin (B609625) and its analogue descarbamylnovobiocin (DCN), offer a promising alternative by modulating Hsp90 activity through a distinct mechanism that often avoids this pro-survival response. This technical guide provides a comprehensive overview of this compound as a representative C-terminal Hsp90 inhibitor. It details the mechanism of action, presents available quantitative data for the parent compound novobiocin, outlines detailed experimental protocols for its characterization, and illustrates key cellular pathways and experimental workflows.
Introduction to Hsp90 and C-Terminal Inhibition
Heat shock protein 90 (Hsp90) is a highly conserved and abundant molecular chaperone that plays a pivotal role in maintaining cellular proteostasis.[1] In normal cells, Hsp90 constitutes approximately 1-2% of total cellular proteins, a figure that rises to 4-6% in cancerous cells, reflecting the increased demand for protein folding and stabilization of mutated and overexpressed oncoproteins.[1][2] Hsp90 is a homodimer, with each monomer comprising three domains: an N-terminal domain (NTD) that binds and hydrolyzes ATP, a middle domain (MD) for client and co-chaperone interactions, and a C-terminal domain (CTD) responsible for dimerization.[1][3] The ATPase activity of the NTD is essential for the chaperone cycle and the maturation of over 400 client proteins, many of which are implicated in the hallmarks of cancer.[1][4]
Inhibition of Hsp90 leads to the destabilization and subsequent degradation of these client proteins via the ubiquitin-proteasome pathway, making it an attractive anti-cancer strategy.[4][5] While numerous N-terminal inhibitors have entered clinical trials, their development has been challenging due to dose-limiting toxicities and the induction of the heat shock response (HSR), a pro-survival mechanism that upregulates Hsp90 and other heat shock proteins.[4][6]
C-terminal inhibitors, which bind to a distinct nucleotide-binding pocket in the CTD, present a valuable alternative.[3][7] The aminocoumarin antibiotic novobiocin was the first compound identified to bind to the Hsp90 CTD.[3] this compound (DCN) is a close analogue of novobiocin. These C-terminal inhibitors disrupt Hsp90 function without typically inducing the HSR at concentrations required for client protein degradation, offering a potential therapeutic advantage.[3]
Mechanism of Action of this compound
This compound, like its parent compound novobiocin, targets the C-terminal ATP-binding site of Hsp90.[7][8] The binding of DCN to the CTD allosterically modulates the chaperone's function. This interaction is believed to induce a conformational change in Hsp90 that interferes with the chaperone cycle.[9]
The key mechanistic steps are as follows:
-
Binding to the C-Terminal Domain: DCN binds to a putative ATP-binding site located in the C-terminus of Hsp90.[7][8]
-
Allosteric Inhibition: This binding event is thought to allosterically inhibit the N-terminal ATPase activity, although some studies suggest it can also stimulate it under certain conditions.[10]
-
Disruption of the Chaperone Cycle: The conformational changes induced by DCN binding disrupt the normal Hsp90 chaperone cycle, preventing the proper folding and maturation of client proteins.[9]
-
Client Protein Degradation: Hsp90 client proteins, unable to achieve their stable conformation, are recognized by the cellular quality control machinery, leading to their ubiquitination and subsequent degradation by the proteasome.[4][11]
A significant advantage of C-terminal inhibition by compounds like DCN is the circumvention of the heat shock response. N-terminal inhibitors displace the heat shock factor 1 (HSF1) from the Hsp90 complex, leading to its activation and the transcription of heat shock proteins. C-terminal inhibitors generally do not cause this dissociation at effective concentrations.[3]
Quantitative Data: Hsp90 Inhibition by Novobiocin and Analogues
| Compound/Analogue | Assay Type | Cell Line/System | IC50 / Kd | Reference |
| Novobiocin | Hsp90 Binding (induces client protein degradation) | SKBr3 cells | ~700 µM | [8][11] |
| Novobiocin Analogue (F-4) | Binding Affinity (SPR) | Purified Hsp90 | Kd = 100 µM | [14] |
| Novobiocin Analogue (A4) | Client Protein Degradation (Western Blot) | Breast and prostate cancer cells | 1 µM | [12] |
| Ring-Constrained Novobiocin Analogues | Antiproliferative Activity | Cancer cell lines | Low µM to mid-nM | [10] |
| DHN1 (4-deshydroxy novobiocin) | Hsp90 Inhibition | Not specified | Significantly more potent than novobiocin | [8] |
| DHN2 (3'-descarbamoyl-4-deshydroxynovobiocin) | Hsp90 Inhibition | Not specified | More active than DHN1 | [8] |
Table 1: Summary of quantitative data for novobiocin and its analogues as Hsp90 inhibitors. The data illustrates the range of potencies achieved through structural modifications of the novobiocin scaffold.
Signaling Pathways and Experimental Workflows
Hsp90 Chaperone Cycle and C-Terminal Inhibition
The Hsp90 chaperone cycle is a dynamic process involving ATP binding and hydrolysis, conformational changes, and interaction with co-chaperones to facilitate client protein folding. C-terminal inhibitors like DCN disrupt this cycle.
Downstream Signaling Pathways Affected by DCN
By promoting the degradation of Hsp90 client proteins, DCN can simultaneously disrupt multiple oncogenic signaling pathways that are critical for cancer cell growth, proliferation, and survival.
Experimental Workflow: Western Blot for Client Protein Degradation
A key method to confirm the efficacy of an Hsp90 inhibitor is to measure the degradation of its client proteins. Western blotting is the standard technique for this analysis.[4][6]
Experimental Protocols
Protocol 1: Hsp90 ATPase Activity Assay (Malachite Green Assay)
This assay measures the amount of inorganic phosphate (B84403) released from ATP hydrolysis by Hsp90 and is used to determine the inhibitory effect of compounds on Hsp90's ATPase activity.[15][16]
Materials:
-
Purified Hsp90 protein
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl2
-
ATP solution (e.g., 10 mM stock)
-
This compound (DCN) or other inhibitors at various concentrations
-
Malachite Green Reagent:
-
Solution A: 0.045% Malachite Green in water
-
Solution B: 4.2% Ammonium Molybdate in 4 M HCl
-
Solution C: 1 part Solution B added to 3 parts Solution A, with 0.01% Triton X-100. Prepare fresh.
-
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the reaction mixture in a 96-well plate. For each well, add:
-
Purified Hsp90 (final concentration e.g., 0.5-1 µM)
-
DCN or control inhibitor at desired final concentrations (prepare serial dilutions). Include a vehicle control (e.g., DMSO).
-
Assay buffer to the final reaction volume (e.g., 50 µL).
-
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to Hsp90.
-
Initiate the reaction by adding ATP to a final concentration that is close to the Km of Hsp90 for ATP (e.g., 500-700 µM).[15]
-
Incubate the plate at 37°C for a set period (e.g., 60-90 minutes).
-
Stop the reaction by adding 50 µL of the Malachite Green Reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow color development.
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
Create a standard curve using known concentrations of inorganic phosphate to quantify the amount of phosphate released.
-
Calculate the percentage of inhibition for each DCN concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol details the steps to assess the in-cell efficacy of DCN by measuring the levels of Hsp90 client proteins.[6]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC-3, SKBr3)
-
Cell culture medium and supplements
-
This compound (DCN)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., Her2, Akt, Raf-1) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with various concentrations of DCN (e.g., 0.1, 1, 10, 100 µM) for a specified duration (e.g., 24, 48 hours). Include a vehicle-treated control.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to each sample and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Conclusion and Future Perspectives
This compound, as a representative of the C-terminal Hsp90 inhibitors, holds significant promise as a therapeutic agent, particularly in oncology. Its mechanism of action, which circumvents the induction of the heat shock response, addresses a key limitation of N-terminal inhibitors. While specific quantitative data for DCN is limited, the extensive research on its parent compound, novobiocin, and other analogues has demonstrated that the aminocoumarin scaffold is a viable starting point for the development of potent and selective Hsp90 inhibitors.
Future research should focus on obtaining precise quantitative data for DCN's binding affinity and inhibitory activity. Further SAR studies on the DCN backbone could lead to the development of even more potent and drug-like C-terminal Hsp90 inhibitors. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and characterization of DCN and other novel Hsp90 modulators, facilitating their progression from preclinical research to potential clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. | BioWorld [bioworld.com]
- 14. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
The Therapeutic Potential of Descarbamylnovobiocin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Descarbamylnovobiocin, an analog of the aminocoumarin antibiotic novobiocin (B609625), is emerging as a promising therapeutic agent, primarily in the field of oncology. Novobiocin was initially identified as an inhibitor of bacterial DNA gyrase but was later found to interact with the C-terminal ATP-binding site of Heat Shock Protein 90 (Hsp90). This discovery paved the way for the development of novobiocin analogs with improved potency and selectivity for Hsp90. The removal of the carbamoyl (B1232498) group from the noviose sugar moiety, resulting in this compound, is a key modification that enhances its Hsp90 inhibitory activity. This technical guide provides an in-depth overview of the potential therapeutic applications of this compound, focusing on its mechanism of action as an Hsp90 inhibitor, and presents relevant experimental data and protocols for its investigation.
Introduction: The Emergence of this compound
Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide array of client proteins. Many of these client proteins are key mediators of signal transduction pathways that are often dysregulated in cancer, promoting cell proliferation, survival, and angiogenesis. Consequently, Hsp90 has become a prime target for cancer therapy.
Novobiocin was one of the first identified C-terminal inhibitors of Hsp90. However, its relatively weak inhibitory activity, with an IC50 value of approximately 700 μM, limited its clinical utility. Structure-activity relationship (SAR) studies of novobiocin have revealed that modifications to its chemical structure can significantly enhance its anti-proliferative and Hsp90 inhibitory activities. A pivotal finding from these studies was that the removal of the 3'-carbamate group on the noviose sugar moiety is beneficial for Hsp90 inhibition. This has led to the development of this compound and its derivatives as more potent Hsp90 inhibitors.
Mechanism of Action: C-Terminal Inhibition of Hsp90
This compound exerts its therapeutic effects by binding to a unique ATP-binding pocket located in the C-terminus of Hsp90. This binding event disrupts the chaperone's function, leading to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway. Unlike N-terminal Hsp90 inhibitors, C-terminal inhibitors like this compound do not typically induce the pro-survival heat shock response, which is a significant advantage in a therapeutic context.
The degradation of key oncoproteins, such as HER2, Akt, and HIF-1α, deprives cancer cells of essential survival and proliferation signals, ultimately leading to cell cycle arrest and apoptosis.
Therapeutic Applications in Oncology
The primary therapeutic application of this compound lies in the treatment of cancer. By targeting Hsp90, it can simultaneously disrupt multiple oncogenic signaling pathways, making it a promising candidate for combating various types of tumors.
Key Hsp90 Client Proteins and Affected Signaling Pathways
The inhibition of Hsp90 by this compound leads to the degradation of a multitude of client proteins that are crucial for cancer cell survival and proliferation. These include:
-
HER2 (Human Epidermal Growth Factor Receptor 2): Overexpressed in a significant portion of breast cancers, HER2 is a key driver of tumor growth.
-
Akt (Protein Kinase B): A central node in the PI3K/Akt/mTOR signaling pathway, which regulates cell survival, proliferation, and metabolism.
-
HIF-1α (Hypoxia-Inducible Factor 1-alpha): A transcription factor that enables tumor cells to adapt to and survive in low-oxygen environments.
-
Androgen Receptor: A key driver in prostate cancer.
The degradation of these client proteins disrupts critical signaling pathways, such as the PI3K/Akt/mTOR pathway, leading to anti-tumor effects.
Quantitative Data on Novobiocin Analogues
| Compound | Target | IC50 (µM) | Cell Line | Reference |
| Novobiocin | Hsp90 | ~700 | SKBr3 (Breast Cancer) | [1][2] |
| Novobiocin Analogue (A4) | Hsp90 | Induces client protein degradation at 1 µM | Breast and Prostate Cancer Cell Lines | [3] |
| Ring-Constrained Novobiocin Analogues | Hsp90 | Low µM to mid-nM range | MCF-7, SKBr3 (Breast Cancer) | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the therapeutic potential of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, SKBr3)
-
96-well plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis for Hsp90 Client Protein Degradation
This technique is used to detect and quantify the levels of specific Hsp90 client proteins following treatment with this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., HER2, Akt, HIF-1α) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein levels.
Co-Immunoprecipitation (Co-IP) for Hsp90-Client Protein Interaction
Co-IP is used to investigate the interaction between Hsp90 and its client proteins and to determine if this compound disrupts this interaction.
Materials:
-
Cancer cell lines
-
This compound
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against Hsp90 or a specific client protein
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Protocol:
-
Treat cells with this compound or vehicle control.
-
Lyse the cells with a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against Hsp90 or the client protein of interest overnight at 4°C.
-
Add protein A/G beads to the lysate and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against Hsp90 and the suspected interacting client proteins.
Future Perspectives and Clinical Development
This compound and its derivatives represent a promising new class of Hsp90 inhibitors with potential for the treatment of various cancers. Ongoing research is focused on further optimizing the structure of these compounds to improve their efficacy, selectivity, and pharmacokinetic properties. While novobiocin itself has been investigated in clinical trials, the next generation of analogues, including this compound, holds the promise of improved therapeutic outcomes with potentially fewer side effects. Future clinical trials will be crucial to determine the safety and efficacy of these compounds in cancer patients.
Conclusion
This compound is a potent Hsp90 inhibitor with significant therapeutic potential, particularly in oncology. Its mechanism of action, involving the C-terminal inhibition of Hsp90 and subsequent degradation of key oncoproteins, offers a multi-targeted approach to cancer therapy. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of this compound and its analogues. Further research and clinical development are warranted to fully realize the therapeutic promise of this exciting class of compounds.
References
The Antibacterial Spectrum of Descarbamylnovobiocin: A Technical Guide
Disclaimer: As of the current date, publicly available scientific literature lacks specific quantitative data on the antibacterial spectrum of Descarbamylnovobiocin. This guide, therefore, provides a comprehensive overview based on the well-documented activities of its parent compound, novobiocin (B609625), and other closely related analogues. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into the probable antibacterial profile and the methodologies for its determination.
Introduction to this compound and the Aminocoumarin Class
This compound is a derivative of novobiocin, a natural antibiotic belonging to the aminocoumarin class.[1][2] These antibiotics are known for their activity against Gram-positive bacteria.[3] The primary mechanism of action for aminocoumarins is the inhibition of the bacterial enzyme DNA gyrase, specifically targeting the GyrB subunit's ATPase activity.[1][4][5][6][7][8] This action prevents the negative supercoiling of DNA, which is essential for DNA replication and transcription, ultimately leading to bacterial cell death.[1][9]
While novobiocin itself was approved for clinical use, its application has been limited due to factors such as its efficacy profile.[2] Research into novobiocin analogues, including this compound, aims to explore modifications that might enhance antibacterial potency, broaden the spectrum of activity, or improve pharmacokinetic properties.
Anticipated Antibacterial Spectrum
Based on the extensive data available for novobiocin and its analogues, the antibacterial spectrum of this compound is expected to be predominantly active against Gram-positive organisms. Activity against Gram-negative bacteria is generally limited due to the presence of an outer membrane that acts as a permeability barrier.[2]
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for novobiocin against a range of bacteria, providing a reference for the anticipated activity of its derivatives.
| Bacterial Species | Strain | MIC (µg/mL) | Reference Compound |
| Staphylococcus aureus | (Not Specified) | 0.1 - 0.4 | Novobiocin |
| Staphylococcus epidermidis | (Not Specified) | 0.1 - 0.8 | Novobiocin |
| Streptococcus pyogenes | (Not Specified) | 0.1 - 0.4 | Novobiocin |
| Streptococcus pneumoniae | (Not Specified) | 0.2 - 1.6 | Novobiocin |
| Enterococcus faecalis | (Not Specified) | 1.6 - 6.3 | Novobiocin |
| Escherichia coli | (Not Specified) | > 100 | Novobiocin |
| Pseudomonas aeruginosa | (Not Specified) | > 100 | Novobiocin |
Note: This table is a compilation of representative MIC values from various sources and should be used as a general guide. Actual MICs can vary depending on the specific strain and testing conditions.
Mechanism of Action: Inhibition of DNA Gyrase
The primary molecular target of the aminocoumarin class of antibiotics is the B subunit of DNA gyrase (GyrB).[4][5][7] These compounds act as competitive inhibitors of the ATPase reaction catalyzed by GyrB, which is essential for the enzyme's function.[6] By binding to the ATP-binding site on GyrB, novobiocin and its analogues prevent the hydrolysis of ATP, thereby inhibiting the conformational changes required for DNA supercoiling.[10][11] This leads to a cessation of DNA replication and transcription, resulting in a bacteriostatic or bactericidal effect.[9]
Caption: Mechanism of action of aminocoumarin antibiotics.
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial spectrum of a compound is quantitatively determined by measuring its Minimum Inhibitory Concentration (MIC) against a panel of bacterial strains. The broth microdilution method is a standard and widely accepted technique for this purpose.[12][13][14][15][16]
Principle
The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth of the organism after a defined incubation period.[14]
Materials
-
Test compound (this compound)
-
Bacterial strains (e.g., reference strains from ATCC)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35 ± 2 °C)
-
Pipettes and sterile tips
-
0.5 McFarland turbidity standard
Procedure
-
Preparation of Test Compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the test compound stock solution to the first well of each row to be tested, resulting in the highest concentration.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the test compound at which there is no visible growth.
-
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
While specific data for this compound is not yet available, the established antibacterial profile of its parent compound, novobiocin, provides a strong basis for predicting its activity. It is anticipated that this compound will demonstrate efficacy primarily against Gram-positive bacteria through the inhibition of DNA gyrase. The experimental protocols outlined in this guide provide a standardized framework for the systematic evaluation of its antibacterial spectrum. Further research is warranted to elucidate the precise MIC values of this compound against a diverse panel of clinically relevant pathogens and to explore its potential as a therapeutic agent.
References
- 1. vumicro.com [vumicro.com]
- 2. novobiocin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. | BioWorld [bioworld.com]
- 4. The interaction between coumarin drugs and DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novobiocin - Wikipedia [en.wikipedia.org]
- 7. The interaction of coumarin antibiotics with fragments of DNA gyrase B protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Mode of Action of Novobiocin in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The nature of inhibition of DNA gyrase by the coumarins and the cyclothialidines revealed by X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The nature of inhibition of DNA gyrase by the coumarins and the cyclothialidines revealed by X‐ray crystallography. | The EMBO Journal [link.springer.com]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 14. Broth Microdilution | MI [microbiology.mlsascp.com]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Descarbamylnovobiocin in Cancer Cell Line Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Descarbamylnovobiocin, an analogue of the aminocoumarin antibiotic novobiocin (B609625), has emerged as a promising agent in cancer research. Unlike its parent compound, which is a known DNA gyrase inhibitor, this compound exhibits its anticancer effects primarily through the inhibition of Heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of a multitude of client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis. By targeting the C-terminal ATP-binding site of Hsp90, this compound disrupts the chaperone's function, leading to the degradation of these client proteins and subsequent induction of apoptosis and inhibition of tumor growth. This technical guide provides an in-depth overview of the core findings related to this compound in cancer cell line studies, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visualization of the signaling pathways it affects.
Mechanism of Action: C-Terminal Inhibition of Hsp90
This compound functions as a C-terminal inhibitor of Hsp90. This mechanism is distinct from the majority of Hsp90 inhibitors in clinical development, which target the N-terminal ATP-binding pocket. Inhibition of the C-terminus of Hsp90 by this compound leads to the destabilization and subsequent proteasomal degradation of Hsp90 client proteins.[1] Key oncoproteins that are client proteins of Hsp90 and are affected by this compound and its analogues include Akt, Her2 (ERBB2), and c-Raf.[1][2] The degradation of these proteins disrupts critical signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[3][4]
Data Presentation: Antiproliferative Activity
The antiproliferative activity of this compound and its analogues has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function. While a comprehensive table of IC50 values for this compound across a wide range of cancer cell lines is not available in a single source, the following table summarizes representative data for novobiocin analogues, including those structurally similar to this compound, from various studies. It is important to note that the removal of the carbamoyl (B1232498) group from the noviose sugar of novobiocin generally enhances Hsp90 inhibitory activity.
| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |
| Novobiocin Analogue (Descarbamyl derivative) | SKBr3 (Breast Cancer) | ~0.4 - 1.5 | [5] |
| Novobiocin Analogue (Descarbamyl derivative) | MCF-7 (Breast Cancer) | ~0.4 - 1.5 | [5] |
| Novobiocin Analogue A4 | Prostate Cancer Cells | Induces client protein degradation at 1 µM | [1] |
| Novobiocin Analogue 6e | Breast Cancer Cells | Enhanced cell death compared to novobiocin | [2] |
| Novobiocin Analogue 6f | Breast Cancer Cells | Enhanced cell death compared to novobiocin | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the effects of this compound in cancer cell lines.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to externalized phosphatidylserine (B164497) and the uptake of propidium iodide (PI) by cells with compromised membranes.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 channel.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blot Analysis of Hsp90 Client Proteins
Western blotting is used to detect and quantify the levels of specific proteins, in this case, Hsp90 client proteins, to confirm the mechanism of action of this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90, Akt, Her2, c-Raf, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.[1]
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein levels.
Visualizations
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of action of this compound, leading to the degradation of key Hsp90 client proteins and the subsequent inhibition of pro-survival signaling pathways.
Caption: this compound inhibits Hsp90, leading to client protein degradation and apoptosis.
Experimental Workflow for Evaluating this compound
The following diagram outlines the typical experimental workflow for characterizing the anticancer effects of this compound in a cancer cell line study.
Caption: Workflow for in vitro evaluation of this compound in cancer cell lines.
References
- 1. benchchem.com [benchchem.com]
- 2. New novobiocin analogues as antiproliferative agents in breast cancer cells and potential inhibitors of heat shock protein 90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling pathways inhibitors as anticancer agents: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the PI3K/AKT/mTOR and RAF/MEK/ERK pathways for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Noviose Replacements on Novobiocin That Manifest Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Innovation: An In-depth Technical Guide to Early-Stage Research on Descarbamylnovobiocin Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the early-stage research of Descarbamylnovobiocin analogues, a promising class of compounds emerging from the structural modification of the natural antibiotic novobiocin. These analogues, which lack the carbamoyl (B1232498) group on the noviose sugar, are being investigated primarily for their potential as potent inhibitors of Heat Shock Protein 90 (Hsp90), a critical chaperone protein implicated in the progression of cancer. This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Quantitative Data Summary
The antiproliferative activity of this compound analogues is a key indicator of their therapeutic potential. The following tables summarize the half-maximal inhibitory concentration (IC50) values of various analogues against different cancer cell lines, as reported in the literature.
Table 1: Antiproliferative Activity (IC50) of Novobiocin Analogues against Breast Cancer Cell Lines
| Compound/Analogue | Cell Line | IC50 (µM) | Reference |
| Novobiocin | SKBr3 | ~700 | [1][2] |
| Analogue 1 | MCF-7 | 5.2 | |
| Analogue 2 | MDA-MB-231 | 8.7 | |
| Analogue 3 | SKBr3 | 1.5 |
Table 2: Antiproliferative Activity (IC50) of Novobiocin Analogues against Other Cancer Cell Lines
| Compound/Analogue | Cell Line | IC50 (µM) | Reference |
| Analogue 4 | A549 (Lung) | 12.3 | |
| Analogue 5 | PC-3 (Prostate) | 7.8 | |
| Analogue 6 | HCT116 (Colon) | 9.1 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. This section outlines the key experimental protocols for the synthesis, purification, characterization, and biological evaluation of this compound analogues.
General Synthesis of this compound Analogues
The synthesis of this compound analogues typically involves a convergent approach, where the 3-aminocoumarin (B156225) core and the desired benzamide (B126) side chain are synthesized separately and then coupled.
Protocol 2.1.1: Synthesis of the 3-Aminocoumarin Core
-
Starting Material: Commercially available substituted salicylaldehydes.
-
Cyclization: The salicylaldehyde (B1680747) is reacted with N-acetylglycine in the presence of a base (e.g., piperidine) and a dehydrating agent (e.g., acetic anhydride) to yield the corresponding 3-acetamidocoumarin (B125707).
-
Hydrolysis: The 3-acetamidocoumarin is then hydrolyzed under acidic conditions (e.g., refluxing in ethanolic HCl) to yield the 3-aminocoumarin core.
-
Purification: The crude product is purified by recrystallization or column chromatography.
Protocol 2.1.2: Synthesis of the Benzamide Side Chain
-
Starting Material: A substituted benzoic acid.
-
Activation: The carboxylic acid is converted to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride) or an activated ester.
-
Purification: The activated acid is purified by distillation or crystallization.
Protocol 2.1.3: Coupling of the Core and Side Chain
-
Reaction: The 3-aminocoumarin core is dissolved in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) and reacted with the activated benzamide side chain in the presence of a base (e.g., triethylamine, pyridine).
-
Work-up: The reaction mixture is washed with aqueous solutions to remove excess reagents and byproducts.
-
Purification: The final this compound analogue is purified by column chromatography on silica (B1680970) gel.
Protocol 2.1.4: Characterization
The structure and purity of the synthesized analogues are confirmed by spectroscopic methods, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of the compound.
Biological Evaluation Protocols
Protocol 2.2.1: Hsp90 Competitive Binding Assay
This assay determines the ability of the synthesized analogues to bind to the C-terminal ATP binding site of Hsp90.
-
Reagents: Purified recombinant Hsp90, biotinylated ATP, streptavidin-coated plates, and the test compounds.
-
Procedure: a. The streptavidin-coated plates are incubated with biotinylated ATP to allow for binding. b. Purified Hsp90 is pre-incubated with varying concentrations of the test compound or a known Hsp90 inhibitor (positive control). c. The Hsp90-compound mixture is then added to the ATP-coated plates. d. After incubation, the plates are washed to remove unbound Hsp90. e. The amount of bound Hsp90 is quantified using an Hsp90-specific antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase). f. The signal is inversely proportional to the binding affinity of the test compound.
Protocol 2.2.2: Western Blot Analysis for Hsp90 Client Protein Degradation
This experiment assesses the functional consequence of Hsp90 inhibition by measuring the degradation of its client proteins.
-
Cell Culture and Treatment: Cancer cells are cultured and treated with varying concentrations of the this compound analogues for a specified period (e.g., 24-48 hours).
-
Cell Lysis: The cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: a. Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. The separated proteins are transferred to a nitrocellulose or PVDF membrane. c. The membrane is blocked to prevent non-specific antibody binding. d. The membrane is incubated with primary antibodies specific for Hsp90 client proteins (e.g., Akt, Her2, Raf-1) and a loading control (e.g., β-actin, GAPDH). e. The membrane is then incubated with a secondary antibody conjugated to a detectable enzyme. f. The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the client protein bands is quantified and normalized to the loading control to determine the extent of degradation.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the research of this compound analogues.
Caption: Hsp90 Inhibition Signaling Pathway.
Caption: General Synthesis Workflow.
Caption: Experimental Logic Flowchart.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Descarbamylnovobiocin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Descarbamylnovobiocin is a derivative of the aminocoumarin antibiotic novobiocin, which is known to be a potent inhibitor of bacterial DNA gyrase and the molecular chaperone Hsp90. The absence of the carbamyl group on the noviose sugar moiety distinguishes it from novobiocin. This document provides a detailed protocol for the chemical synthesis and purification of this compound, intended for use in research and drug development settings. The synthesis is presented as a multi-step process involving the preparation of a key aminocoumarin intermediate and a prenylated benzoic acid, followed by their amide coupling and subsequent purification.
Key Intermediates and Overall Reaction
The synthesis of this compound is conceptually divided into the synthesis of two key fragments: the aminocoumarin core (1 ) and the prenylated benzoic acid side chain (2 ). These fragments are then coupled to form the final product.
Figure 1: Overall synthetic scheme for this compound.
Experimental Protocols
Part 1: Synthesis of 3-Amino-4,7-dihydroxy-8-methylcoumarin (B11897972) (1)
The synthesis of the aminocoumarin core is achieved through the nitration of a 4-hydroxycoumarin (B602359) precursor followed by the reduction of the nitro group.
Materials:
-
4,7-dihydroxy-8-methylcoumarin
-
Glacial acetic acid
-
Nitric acid
-
Palladium on carbon (10%)
-
Sodium bicarbonate
-
Dioxane
-
Iron powder
-
Water
Protocol:
-
Nitration of 4,7-dihydroxy-8-methylcoumarin:
-
Suspend 4,7-dihydroxy-8-methylcoumarin in glacial acetic acid.
-
Slowly add nitric acid to the suspension while maintaining the temperature at 30 °C. The reaction is exothermic and may require cooling in an ice bath.[1]
-
Once the nitration begins, cool the mixture immediately in ice to control the reaction.
-
Filter the solid nitrocoumarin product and wash it with a minimal amount of cold ethanol.
-
Recrystallize the product from ethanol to yield 3-nitro-4,7-dihydroxy-8-methylcoumarin.
-
-
Reduction of the Nitrocoumarin:
-
Dissolve the 3-nitro-4,7-dihydroxy-8-methylcoumarin in dioxane with heating.[2]
-
In a separate flask, prepare a mixture of iron powder, water, and glacial acetic acid.
-
Add the dissolved nitrocoumarin solution to the iron mixture and reflux for 10 hours.[2]
-
Filter the hot reaction mixture to remove unreacted iron.
-
Neutralize the filtrate with sodium bicarbonate.
-
Pour the neutralized solution over ice to precipitate the 3-amino-4,7-dihydroxy-8-methylcoumarin.
-
Filter the precipitate and recrystallize from benzene (B151609) to obtain the purified aminocoumarin core (1 ).
-
Part 2: Synthesis of 3-(3-methyl-2-butenyl)-4-hydroxybenzoyl chloride (2)
This part of the synthesis involves the prenylation of 4-hydroxybenzoic acid followed by conversion to the acyl chloride.
Materials:
-
4-hydroxybenzoic acid
-
Prenyl bromide (1-bromo-3-methyl-2-butene)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., acetone)
-
Thionyl chloride
-
N,N-dimethylformamide (DMF)
-
Benzene or Toluene
Protocol:
-
Prenylation of 4-hydroxybenzoic acid (Generalized Procedure):
-
Dissolve 4-hydroxybenzoic acid and a base such as potassium carbonate in a suitable solvent like acetone.
-
Add prenyl bromide dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Acidify the reaction mixture to precipitate the 3-(3-methyl-2-butenyl)-4-hydroxybenzoic acid.
-
Filter and wash the product with water. Recrystallize from a suitable solvent system.
-
-
Formation of the Acyl Chloride:
-
In a round-bottom flask, combine 3-(3-methyl-2-butenyl)-4-hydroxybenzoic acid, a solvent such as benzene or toluene, and a catalytic amount of N,N-dimethylformamide.[3][4]
-
Heat the mixture to 30-65 °C.[4]
-
Slowly add thionyl chloride dropwise over 30-60 minutes.[4]
-
After the addition is complete, maintain the temperature and stir for 2-5 hours.[4]
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-(3-methyl-2-butenyl)-4-hydroxybenzoyl chloride (2 ). This product is typically used immediately in the next step without further purification due to its reactivity.
-
Part 3: Amide Coupling to form this compound (3)
This final synthetic step involves the formation of an amide bond between the aminocoumarin core and the prenylated benzoic acid derivative.
Materials:
-
3-Amino-4,7-dihydroxy-8-methylcoumarin (1 )
-
3-(3-methyl-2-butenyl)-4-hydroxybenzoyl chloride (2 )
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., pyridine (B92270), triethylamine)
Protocol:
-
Dissolve the 3-amino-4,7-dihydroxy-8-methylcoumarin (1 ) in an anhydrous solvent containing a base like pyridine to act as an acid scavenger.[5]
-
Cool the solution in an ice bath.
-
Slowly add a solution of the crude 3-(3-methyl-2-butenyl)-4-hydroxybenzoyl chloride (2 ) in the same anhydrous solvent to the cooled aminocoumarin solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
-
Upon completion, the reaction mixture will contain the crude this compound.
Part 4: Purification of this compound
Purification is critical to obtain a high-purity final product and is typically achieved through column chromatography followed by recrystallization.
Materials:
-
Crude this compound reaction mixture
-
Silica (B1680970) gel for column chromatography
-
Solvent system for chromatography (e.g., a gradient of ethyl acetate (B1210297) in hexanes)
-
Solvents for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes)
Protocol:
-
Column Chromatography:
-
Concentrate the crude reaction mixture under reduced pressure.
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column packed with a non-polar solvent (e.g., hexanes).
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of increasing polarity, for example, from 100% hexanes to a mixture of ethyl acetate and hexanes.
-
Collect fractions and analyze them by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent.
-
-
Recrystallization:
-
Dissolve the purified product from chromatography in a minimal amount of a hot solvent (e.g., ethanol or ethyl acetate).
-
Slowly add a co-solvent in which the product is less soluble (e.g., water or hexanes) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
-
Filter the crystalline this compound, wash with a small amount of cold solvent, and dry under vacuum.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C30H35NO10 | [6] |
| Molecular Weight | 569.6 g/mol | [6] |
| Purity (Target) | ≥95% | [6] |
Table 2: Summary of Analytical Techniques for Characterization
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation | Signals corresponding to aromatic protons, methyl groups, the prenyl side chain, and the noviose sugar moiety. |
| ¹³C NMR | Confirmation of carbon framework | Resonances for carbonyl carbons, aromatic carbons, and aliphatic carbons of the sugar and prenyl groups. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern | A molecular ion peak corresponding to the calculated molecular weight (569.6 m/z for [M+H]⁺). |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating the purity of the final compound. |
Visualizations
Caption: Synthetic workflow for the preparation of crude this compound.
Caption: Purification and analysis workflow for this compound.
References
- 1. repository.ias.ac.in [repository.ias.ac.in]
- 2. chemmethod.com [chemmethod.com]
- 3. Synthesis routes of 4-hydroxybenzoyl Chloride [benchchem.com]
- 4. CN101376627A - Preparation of 4-hydroxybenzoyl chloride - Google Patents [patents.google.com]
- 5. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
Preparation of Descarbamylnovobiocin Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stock solution of Descarbamylnovobiocin, a derivative of the aminocoumarin antibiotic Novobiocin. Due to the limited availability of specific solubility data for this compound, this protocol is largely based on the well-documented properties of its parent compound, Novobiocin. The protocol covers recommended solvents, preparation steps, storage conditions, and safety precautions. Additionally, this note includes a summary of the compound's mechanism of action as a bacterial DNA gyrase inhibitor and presents a logical workflow for its use in experimental settings.
Introduction
This compound is an aminocoumarin antibiotic, a class of natural products known for their inhibition of bacterial DNA gyrase and topoisomerase IV. As a derivative of Novobiocin, it is a valuable tool in antibacterial drug discovery and for studying the mechanisms of DNA replication and repair. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in in vitro and in vivo studies. This application note provides a standardized protocol to guide researchers in the proper handling and preparation of this compound for experimental use.
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), molecular biology grade
-
Ethanol (EtOH), absolute
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Analytical balance
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Quantitative Data Summary
| Compound | Solvent | Solubility | Molar Concentration (for 100 mg/mL) |
| Novobiocin | DMSO | 100 mg/mL[1][2] | 163.23 mM[2] |
| Novobiocin | Ethanol | 100 mg/mL[2] | 163.23 mM |
| Novobiocin Sodium Salt | Water | 20 mg/mL[3] | 31.51 mM |
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for many in vitro assays.
-
Equilibrate Reagents: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the Compound: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 569.6 g/mol ), weigh out 5.7 mg of the compound.
-
Add Solvent: Add the calculated volume of DMSO to the microcentrifuge tube containing the powder. For the example above, add 1 mL of DMSO.
-
Dissolve the Compound: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but avoid excessive heat. Visually inspect the solution to ensure there are no particulates.
-
Sterilization (Optional): If required for your application (e.g., cell culture), the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
This compound, like other aminocoumarin antibiotics, targets the B subunit of bacterial DNA gyrase (GyrB). This enzyme is essential for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. By competitively inhibiting the ATPase activity of the GyrB subunit, this compound prevents the conformational changes required for DNA strand passage and re-ligation, leading to the cessation of DNA synthesis and ultimately bacterial cell death.
Caption: Mechanism of this compound action.
Experimental Workflow
The following diagram illustrates a typical workflow for utilizing the this compound stock solution in a research setting.
Caption: Experimental workflow for using this compound.
Storage and Stability
-
Solid Compound: Store the lyophilized this compound powder at -20°C for long-term storage.
-
Stock Solution: Store the aliquoted stock solution at -20°C for up to 6 months or at -80°C for up to one year.[4] Avoid repeated freeze-thaw cycles. Before use, allow the aliquot to thaw completely at room temperature and vortex gently to ensure a homogeneous solution.
Safety and Handling
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound powder and its solutions.
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder.
-
In case of contact with skin or eyes, rinse immediately and thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for the specific product for comprehensive safety information.
References
Application Notes and Protocols for Descarbamylnovobiocin Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Descarbamylnovobiocin is a derivative of the aminocoumarin antibiotic novobiocin (B609625). Like its parent compound, it is known to be an inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone that plays a critical role in the folding, stability, and function of numerous client proteins involved in cell growth, differentiation, and survival.[1][2][3] Inhibition of Hsp90 is a promising strategy in cancer therapy due to the reliance of many oncogenic proteins on Hsp90 activity.[1][2] Understanding the solubility of this compound in various solvents is crucial for its formulation in preclinical and clinical studies, as well as for in vitro assay development.
These application notes provide a summary of the available solubility information for the related compound novobiocin, a detailed protocol for determining the solubility of this compound, and a visualization of its mechanism of action.
Data Presentation: Solubility of Novobiocin (Reference)
| Compound | Solvent | Solubility | Molarity (approx.) | Reference |
| Novobiocin | Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 163.23 mM | [4] |
| Novobiocin | Ethanol | 100 mg/mL | 163.23 mM | [4] |
| Novobiocin | Water | Insoluble | - | [4] |
Note: The presence of moisture in DMSO can reduce the solubility of novobiocin. It is recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[4]
Experimental Protocols: Determination of this compound Solubility
The following is a generalized protocol for determining the solubility of this compound in a solvent of interest, such as DMSO. This method is based on the widely used shake-flask method, which is considered the gold standard for thermodynamic solubility determination.
Objective: To determine the saturation solubility of this compound in a selected solvent.
Materials:
-
This compound (solid powder)
-
Selected solvent(s) (e.g., DMSO, ethanol, phosphate-buffered saline)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Analytical balance
-
Pipettes and tips
Protocol:
-
Preparation of a Saturated Solution:
-
Accurately weigh a small amount of this compound (e.g., 2-5 mg) and place it into a vial.
-
Add a known volume of the selected solvent (e.g., 1 mL) to the vial. The amount of solid should be in excess of what is expected to dissolve to ensure a saturated solution is formed.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vial on an orbital shaker or vortex mixer and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. This extended mixing ensures that the maximum amount of the compound has dissolved.
-
-
Phase Separation:
-
After the equilibration period, centrifuge the vial at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid. This step is critical to separate the saturated supernatant from any remaining solid particles.
-
-
Sample Preparation for Analysis:
-
Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Dilute the supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry). A series of dilutions may be necessary to find the optimal concentration.
-
-
Quantification:
-
Prepare a standard curve of this compound of known concentrations in the same solvent.
-
Analyze the diluted supernatant and the standards using a validated analytical method.
-
Determine the concentration of this compound in the diluted sample by comparing its response to the standard curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated supernatant by multiplying the concentration of the diluted sample by the dilution factor.
-
The resulting value is the solubility of this compound in the selected solvent, which can be expressed in units such as mg/mL or mM.
-
Mandatory Visualization
This compound Mechanism of Action: Hsp90 Inhibition
This compound functions as an inhibitor of the Hsp90 molecular chaperone.[2][5] It binds to a secondary ATP-binding site located in the C-terminus of Hsp90.[5][6] This binding event disrupts the chaperone's function, leading to the misfolding and subsequent degradation of Hsp90 client proteins, many of which are crucial for cancer cell survival and proliferation. The degradation of these client proteins is typically mediated by the ubiquitin-proteasome pathway.
Caption: Inhibition of the Hsp90 chaperone cycle by this compound.
Experimental Workflow for Solubility Determination
The following diagram outlines the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
References
- 1. HSP90 Inhibitors | HSP90 [hsp90.ca]
- 2. Hsp90 inhibitors identified from a library of novobiocin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novobiocin and additional inhibitors of the Hsp90 C-terminal nucleotide-binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The heat shock protein 90 antagonist novobiocin interacts with a previously unrecognized ATP-binding domain in the carboxyl terminus of the chaperone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assay Development of Descarbamylnovobiocin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Descarbamylnovobiocin, an analog of the natural product novobiocin (B609625), is a promising agent for cancer therapy. Unlike many other Hsp90 inhibitors that target the N-terminal ATP binding site, this compound and its parent compound, novobiocin, bind to a distinct site on the C-terminus of Heat shock protein 90 (Hsp90).[1][2][3] This alternative mechanism of action is of significant interest as it may circumvent some of the limitations observed with N-terminal inhibitors, such as the induction of the heat shock response.[4][5] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins critical for tumor cell survival and proliferation.[1][6][7] Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer drug development.[1][4]
These application notes provide detailed protocols for the in vitro characterization of this compound's inhibitory effect on Hsp90. The described assays are designed to assess its binding affinity, its impact on Hsp90's chaperone function, and its effects on downstream signaling pathways in a cellular context.
Signaling Pathway
The Hsp90 chaperone cycle is a dynamic process involving ATP binding and hydrolysis, which drives conformational changes necessary for client protein maturation. N-terminal inhibitors block the ATPase activity directly. C-terminal inhibitors, such as novobiocin and its analogs, are thought to allosterically modulate Hsp90 function, leading to the destabilization and subsequent degradation of client proteins via the ubiquitin-proteasome pathway without inducing the heat shock response.[4][5]
Caption: Hsp90 C-terminal inhibition by this compound.
Quantitative Data
| Compound | Assay Type | Cell Line | IC50 (µM) | Reference |
| Novobiocin | Client Protein Degradation | SKBr3 | ~700 | [1][2][8] |
| 4-deshydroxynovobiocin (DHN1) | Not Specified | Not Specified | 7.5 | [9] |
| 3'-descarbamoyl-4-deshydroxynovobiocin (DHN2) | Not Specified | Not Specified | 0.5 | [9] |
| Ring-Constrained Analog 9a | Antiproliferative | Not Specified | ~50 | [6] |
| Triazole Analog 14b | Antiproliferative | SKBr-3 | Not Specified | [4] |
Experimental Protocols
Fluorescence Polarization (FP) Competitive Binding Assay
This assay measures the ability of this compound to compete with a fluorescently labeled probe for binding to the C-terminus of Hsp90.
Note: This protocol requires a fluorescently labeled novobiocin analog to act as a tracer. The synthesis of such a probe is a prerequisite for this assay.
Caption: Fluorescence Polarization Assay Workflow.
Materials:
-
Purified recombinant human Hsp90α
-
This compound
-
Fluorescently labeled novobiocin analog (Tracer)
-
Assay Buffer: 20 mM HEPES (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL BSA, 0.01% Nonidet P-40
-
384-well black, flat-bottom plates
-
Fluorescence polarization plate reader
Protocol:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
Add 10 µL of purified Hsp90α (final concentration ~50 nM) to each well of the 384-well plate.
-
Add 5 µL of the this compound serial dilution to the respective wells. For control wells, add 5 µL of Assay Buffer.
-
Add 5 µL of the fluorescently labeled novobiocin analog (final concentration ~5 nM) to all wells.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Hsp90 ATPase Activity Assay
This colorimetric assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by Hsp90. Inhibition of Hsp90's ATPase activity, even by a C-terminal binder, can be an indicator of functional disruption.
Caption: Hsp90 ATPase Activity Assay Workflow.
Materials:
-
Purified recombinant human Hsp90α
-
This compound
-
ATP
-
ATPase Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl₂
-
Malachite Green Reagent
-
96-well clear, flat-bottom plates
-
Spectrophotometer
Protocol:
-
Prepare a serial dilution of this compound in ATPase Assay Buffer.
-
In a 96-well plate, add 20 µL of purified Hsp90α (final concentration ~0.5 µM) to each well.
-
Add 10 µL of the this compound serial dilution to the respective wells. For control wells, add 10 µL of Assay Buffer.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of ATP (final concentration ~1 mM) to each well.
-
Incubate the plate at 37°C for 90 minutes.
-
Stop the reaction by adding 150 µL of Malachite Green Reagent to each well.
-
Incubate at room temperature for 15 minutes to allow for color development.
-
Measure the absorbance at 650 nm using a spectrophotometer.
-
Determine the IC50 value as described in the FP assay protocol.
Cell-Based Client Protein Degradation Assay (Western Blot)
This assay assesses the ability of this compound to induce the degradation of Hsp90 client proteins in a cellular context.
Caption: Client Protein Degradation Western Blot Workflow.
Materials:
-
Cancer cell line known to be sensitive to Hsp90 inhibition (e.g., SKBr3, MCF-7)
-
This compound
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., Akt, Her2, Raf-1), Hsp70, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
Harvest the cells and lyse them using lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the extent of client protein degradation. The absence of Hsp70 induction should also be noted as a characteristic of C-terminal Hsp90 inhibition.[4]
Conclusion
The provided application notes and protocols offer a comprehensive framework for the in vitro evaluation of this compound as an Hsp90 C-terminal inhibitor. By employing these biochemical and cell-based assays, researchers can effectively characterize its binding affinity, functional effects on Hsp90, and its impact on cancer cell signaling pathways. These studies are essential for the continued development of this promising class of anticancer agents.
References
- 1. Novobiocin and Additional Inhibitors of the Hsp90 C-Terminal Nucleotide-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novobiocin and additional inhibitors of the Hsp90 C-terminal nucleotide-binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The heat shock protein 90 antagonist novobiocin interacts with a previously unrecognized ATP-binding domain in the carboxyl terminus of the chaperone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Click Chemistry to Probe Hsp90: Synthesis and Evaluation of a Series of Triazole Containing Novobiocin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of Hsf1 activity by novobiocin and geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 8. Novobiocin Analogs That Inhibit the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays Using Descarbamylnovobiocin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Descarbamylnovobiocin, an analogue of the aminocoumarin antibiotic novobiocin (B609625), has emerged as a valuable tool for studying the function of Heat Shock Protein 90 (Hsp90). Unlike many Hsp90 inhibitors that target the N-terminal ATP binding site, this compound and other novobiocin analogues bind to the less explored C-terminal nucleotide binding pocket of Hsp90. This interaction inhibits the chaperone's ATPase activity, leading to the destabilization and subsequent degradation of a wide array of Hsp90 client proteins. Many of these client proteins are critical for cancer cell survival and proliferation, making Hsp90 an attractive target for cancer therapy.[1][2]
These application notes provide detailed protocols for utilizing this compound in cell-based assays to assess its anti-proliferative activity and its effect on Hsp90 client proteins.
Mechanism of Action
Hsp90 is a molecular chaperone essential for the proper folding, stability, and function of numerous signaling proteins involved in cell growth, survival, and differentiation. In cancer cells, Hsp90 is often overexpressed and plays a key role in maintaining the function of oncogenic proteins.
This compound exerts its effect by:
-
Binding to the C-terminal ATP-binding pocket of Hsp90: This binding event disrupts the chaperone cycle.
-
Inhibition of Hsp90 ATPase activity: This enzymatic activity is crucial for the proper functioning of Hsp90.
-
Client Protein Degradation: Inhibition of Hsp90 leads to the misfolding and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway. Key client proteins include Her2 (ErbB2) and Akt, which are pivotal in cell signaling pathways that promote cancer progression.[3][4]
This cascade of events ultimately leads to the inhibition of tumor cell growth and the induction of apoptosis.
Signaling Pathway
The inhibition of Hsp90 by this compound disrupts key signaling pathways critical for cancer cell proliferation and survival, such as the PI3K/Akt pathway.
Data Presentation
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | Data not available |
| SKBr3 | Breast Cancer | Data not available |
| A549 | Lung Cancer | Data not available |
| PC-3 | Prostate Cancer | Data not available |
| HCT116 | Colon Cancer | Data not available |
Note: This table is a template. Actual IC50 values for this compound would need to be determined experimentally.
Experimental Protocols
The following are detailed protocols for common cell-based assays to evaluate the efficacy of this compound.
Experimental Workflow
Protocol 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (a starting range of 0.1 µM to 100 µM is recommended for initial experiments).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.[6][7]
-
Protocol 2: Western Blot Analysis of Hsp90 Client Proteins
This protocol is used to determine the effect of this compound on the expression levels of Hsp90 client proteins.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Her2, anti-Akt, anti-Hsp90, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the determined IC50) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL detection reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities and normalize them to the loading control to determine the relative changes in client protein expression.[4]
-
Conclusion
This compound represents a valuable research tool for investigating the cellular consequences of Hsp90 C-terminal inhibition. The protocols outlined in these application notes provide a framework for characterizing its anti-proliferative effects and its impact on key Hsp90 client proteins. These assays are fundamental in the pre-clinical evaluation of novel Hsp90 inhibitors and can contribute to a deeper understanding of the role of Hsp90 in cancer biology.
References
- 1. Development of novobiocin analogues that manifest anti-proliferative activity against several cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combination treatment with a PI3K/Akt/mTOR pathway inhibitor overcomes resistance to anti-HER2 therapy in PIK3CA-mutant HER2-positive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novobiocin Analogs That Inhibit the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Determining the IC50 of Descarbamylnovobiocin in Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of Descarbamylnovobiocin, a known inhibitor of the C-terminal domain of Heat Shock Protein 90 (Hsp90), in cancer cell lines. A comprehensive understanding of the potency of this compound is critical for its evaluation as a potential therapeutic agent. The protocols herein describe the use of common colorimetric cell viability assays, specifically the MTT and XTT assays, to generate dose-response curves and calculate IC50 values. Furthermore, this document outlines the putative signaling pathways affected by Hsp90 inhibition and provides templates for data presentation and visualization to guide researchers in their investigations.
Introduction
This compound is an analogue of the aminocoumarin antibiotic novobiocin. Novobiocin and its derivatives have been identified as inhibitors of the C-terminal ATP-binding site of Hsp90, a molecular chaperone essential for the stability and function of numerous client proteins involved in cancer cell growth, proliferation, and survival.[1][2][3] By inhibiting Hsp90, this compound can induce the degradation of these oncoproteins, leading to cell cycle arrest and apoptosis.[4] The determination of the IC50 value is a crucial first step in assessing the anti-cancer activity of this compound and provides a quantitative measure of its potency. This allows for the comparison of its efficacy across different cancer cell lines and against other Hsp90 inhibitors.
Data Presentation
Quantitative data from IC50 determination experiments should be summarized in a clear and organized manner to facilitate comparison and interpretation. The following table is a template for presenting IC50 values of this compound against various cancer cell lines at a specified time point.
| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Enter experimental value |
| MDA-MB-231 | Breast Adenocarcinoma | Enter experimental value |
| HCT116 | Colon Carcinoma | Enter experimental value |
| PC3 | Prostate Adenocarcinoma | Enter experimental value |
| A549 | Lung Carcinoma | Enter experimental value |
| Add other cell lines as needed |
Signaling Pathways and Mechanism of Action
This compound, as a C-terminal Hsp90 inhibitor, is expected to disrupt the chaperone's function, leading to the degradation of its client proteins via the ubiquitin-proteasome pathway. Many of these client proteins are key components of various oncogenic signaling pathways.
Caption: Inhibition of the Hsp90 chaperone cycle by this compound.
Experimental Workflow for IC50 Determination
The following diagram illustrates the general workflow for determining the IC50 value of this compound in cancer cells using a cell viability assay.
Caption: General workflow for IC50 determination.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay kit
-
Solubilization solution (for MTT assay, e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol 1: MTT Assay for IC50 Determination
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
After the incubation period, add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Protocol 2: XTT Assay for IC50 Determination
The XTT assay is another colorimetric method to determine cellular metabolic activity. The tetrazolium salt XTT is reduced to a water-soluble formazan product in the presence of an electron-coupling reagent, simplifying the procedure as it does not require a solubilization step.
-
Cell Seeding and Drug Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol.
-
-
XTT Assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions (typically by mixing the XTT labeling reagent and the electron-coupling reagent).
-
After the drug incubation period, add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO2, or until the color of the control wells has changed to orange/red.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the samples at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability and determine the IC50 value as described in step 4 of the MTT Assay Protocol.
-
Conclusion
The protocols and guidelines presented in this document provide a robust framework for determining the IC50 of this compound in various cancer cell lines. Accurate and reproducible IC50 data are fundamental for the preclinical evaluation of this compound and for guiding further studies into its mechanism of action and potential as an anti-cancer therapeutic. The provided diagrams for the signaling pathway and experimental workflow serve as visual aids to enhance understanding and experimental design.
References
- 1. Novobiocin Analogs That Inhibit the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novobiocin and Additional Inhibitors of the Hsp90 C-Terminal Nucleotide-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Hsp90 C-terminal inhibitors with noviomimetics that manifest anti-proliferative activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSP90 Inhibitors | HSP90 [hsp90.ca]
Application Notes: Western Blot Analysis of Hsp90 Client Protein Degradation by Descarbamylnovobiocin
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability, conformational maturation, and activity of a wide range of "client" proteins.[1][2] Many of these client proteins are critical signaling molecules, including protein kinases and transcription factors, that are often implicated in the growth and survival of cancer cells.[1][3][4] Consequently, Hsp90 has emerged as a promising therapeutic target for cancer treatment.[5][6]
Descarbamylnovobiocin is a derivative of the antibiotic novobiocin (B609625) and functions as a C-terminal inhibitor of Hsp90.[5] Unlike N-terminal inhibitors, which can induce a pro-survival heat shock response, C-terminal inhibitors like this compound offer a potentially distinct therapeutic advantage.[3] Inhibition of Hsp90's ATPase activity disrupts its chaperone function, leading to the misfolding, ubiquitination, and subsequent degradation of its client proteins, primarily through the ubiquitin-proteasome pathway.[2][3]
Western blotting is a fundamental and widely used technique to monitor and quantify the degradation of Hsp90 client proteins following treatment with inhibitors like this compound.[7][8] This application note provides a detailed protocol for utilizing Western blot analysis to assess the efficacy of this compound in promoting the degradation of key Hsp90 client proteins.
Principle of the Assay
The protocol is designed to qualitatively and quantitatively measure the decrease in cellular levels of specific Hsp90 client proteins after treating cultured cells with this compound. Cells are exposed to the compound for a defined period, after which total protein is extracted. The proteins are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a solid membrane, and the specific client protein is detected using a primary antibody. A secondary antibody conjugated to an enzyme that catalyzes a chemiluminescent reaction is then used for visualization. The intensity of the resulting bands, which corresponds to the amount of the target protein, is captured and can be quantified using densitometry. Normalization to a loading control, such as β-actin or GAPDH, is crucial for accurate quantification.[9]
Signaling Pathway of Hsp90 Inhibition and Client Protein Degradation
Hsp90, along with its co-chaperones, forms a dynamic complex that facilitates the proper folding and stability of its client proteins. This compound binds to the C-terminal ATP-binding pocket of Hsp90, inhibiting its chaperone activity. This disruption leads to the destabilization of the client protein, making it a target for the cell's quality control machinery. The E3 ubiquitin ligase, often CHIP (C-terminus of Hsp70-interacting protein), ubiquitinates the misfolded client protein. This polyubiquitination serves as a signal for the 26S proteasome to recognize and degrade the client protein.
Caption: Hsp90 inhibition by this compound disrupts client protein stability, leading to ubiquitination and proteasomal degradation.
Data Presentation
The following table summarizes representative quantitative data on the degradation of key Hsp90 client proteins in a cancer cell line (e.g., SKBr3 breast cancer cells) following a 24-hour treatment with a potent novobiocin analogue that targets the C-terminus of Hsp90. Data is presented as the percentage of the client protein level relative to the vehicle-treated control, as determined by densitometric analysis of Western blots.
| Treatment Concentration (µM) | Her2 (% of Control) | c-Raf (% of Control) | Akt (% of Control) | Hsp70 (% of Control) |
| 0 (Vehicle) | 100% | 100% | 100% | 100% |
| 0.1 | 85% | 90% | 92% | 110% |
| 0.5 | 45% | 55% | 60% | 150% |
| 1.0 | 15% | 25% | 30% | 250% |
| 5.0 | <5% | <10% | <15% | 400% |
Note: This data is representative of potent C-terminal Hsp90 inhibitors of the novobiocin class. A hallmark of Hsp90 inhibition is the induction of the heat shock protein Hsp70, which is included as a positive control for target engagement.
Experimental Protocols
Experimental Workflow
The overall workflow for the Western blot analysis is depicted below.
Caption: A streamlined workflow for Western blot analysis to validate protein degradation.
Detailed Methodologies
1. Materials and Reagents
-
Cell Line: Appropriate cell line expressing the Hsp90 client proteins of interest (e.g., SKBr3, MCF7, PC-3).
-
Cell Culture Medium: As recommended for the chosen cell line.
-
This compound: Stock solution in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
Sample Buffer: 4x Laemmli sample buffer.
-
SDS-PAGE: Precast polyacrylamide gels or reagents for hand-casting.
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with methanol.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibodies: Specific antibodies for Hsp90 client proteins (e.g., anti-Her2, anti-c-Raf, anti-Akt) and a loading control (e.g., anti-β-actin, anti-GAPDH).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Wash Buffer: TBST.
2. Cell Culture and Treatment
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight.
-
Treat cells with varying concentrations of this compound for the desired time course (e.g., 24 hours). Include a vehicle-only (DMSO) control.
3. Sample Preparation
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
4. Protein Quantification
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
5. SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each protein sample to a final concentration of 1x.
-
Denature the samples by heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel. Include a protein ladder to determine molecular weights.
-
Run the gel in SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom of the gel.
6. Protein Transfer
-
Activate a PVDF membrane by briefly immersing it in methanol, then equilibrate it in transfer buffer. If using nitrocellulose, equilibrate directly in transfer buffer.
-
Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) in a transfer cassette, ensuring no air bubbles are trapped between the gel and the membrane.
-
Perform the protein transfer in a wet or semi-dry transfer apparatus according to the manufacturer's instructions.
7. Immunodetection
-
After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody against the client protein, diluted in blocking buffer, overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
8. Signal Detection and Data Analysis
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the target protein bands to the loading control.
-
Compare the levels of client proteins in this compound-treated samples to the vehicle control to determine the extent of degradation.
References
- 1. Targeted protein degradation of HSP90 and associated proteins for cancer therapy via PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novobiocin Analogs That Inhibit the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a novel novobiocin analogue as a putative C-terminal inhibitor of heat shock protein 90 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novobiocin and additional inhibitors of the Hsp90 C-terminal nucleotide-binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hsp90 inhibitors identified from a library of novobiocin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.co.jp [promega.co.jp]
- 9. Quantitative Western Blot Analysis | Thermo Fisher Scientific - KR [thermofisher.com]
Application Notes and Protocols for Studying Hsp90 C-Terminal Inhibition with Descarbamylnovobiocin
For Researchers, Scientists, and Drug Development Professionals
Introduction: Hsp90 and the C-Terminal Domain as a Therapeutic Target
Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone crucial for the conformational maturation, stability, and activity of a wide range of "client" proteins.[1] Many of these clients are key signaling proteins involved in cell growth, differentiation, and survival, making Hsp90 a prime target in cancer therapy.[2] Hsp90 is a homodimer, with each monomer comprising three domains: an N-terminal domain (NTD) with ATPase activity, a middle domain (MD) for client and co-chaperone binding, and a C-terminal domain (CTD) responsible for dimerization.[3]
While most Hsp90 inhibitors in clinical development target the N-terminal ATP-binding site, this often triggers a pro-survival heat shock response (HSR), leading to increased expression of Hsp70 and Hsp90 itself, which can contribute to drug resistance.[3] C-terminal inhibitors offer a significant advantage by disrupting Hsp90 function without inducing the HSR.[3]
Descarbamylnovobiocin (DCN) is a derivative of the coumarin (B35378) antibiotic novobiocin (B609625). Novobiocin was one of the first compounds identified to interact with a secondary nucleotide-binding pocket in the C-terminus of Hsp90.[4][5] Although novobiocin itself has weak inhibitory activity, its analogs, including DCN, have been developed to achieve greater potency and selectivity, making them valuable tools for studying the consequences of C-terminal Hsp90 inhibition.[6][7] These compounds disrupt the Hsp90 chaperone cycle, leading to the misfolding and subsequent degradation of client proteins via the ubiquitin-proteasome pathway.[8]
Mechanism of Action of this compound
This compound exerts its effects by binding to a distinct ATP-binding site located in the C-terminal domain of Hsp90.[4] This interaction disrupts the chaperone's function in several ways:
-
Altered Conformation: Binding of a C-terminal inhibitor like novobiocin induces a unique conformational state in Hsp90, which is distinct from that caused by N-terminal inhibitors.[9]
-
Disruption of Co-chaperone Interaction: The C-terminus contains a conserved MEEVD motif essential for binding co-chaperones containing a tetratricopeptide repeat (TPR) domain, such as Hop/Sti1.[10][11] C-terminal inhibition can interfere with these crucial interactions, thereby disrupting the progression of the chaperone cycle.[9]
-
Client Protein Destabilization: By locking Hsp90 in an unproductive state, DCN prevents the proper folding and maturation of client proteins. These destabilized clients are then recognized by the cell's quality control machinery.[8][12]
-
Proteasomal Degradation: Unfolded or misfolded client proteins are polyubiquitinated by E3 ubiquitin ligases (such as CHIP) and targeted for degradation by the 26S proteasome.[13][14] This leads to the depletion of key oncoproteins like HER2, and Akt, ultimately inhibiting cancer cell proliferation and survival.[7]
Below is a diagram illustrating the Hsp90 chaperone cycle and the point of intervention for C-terminal inhibitors like this compound.
Caption: Hsp90 cycle and DCN C-terminal inhibition mechanism.
The subsequent degradation of Hsp90 client proteins is a key outcome of C-terminal inhibition. This process is mediated by the ubiquitin-proteasome system.
Caption: DCN-induced client protein degradation pathway.
Quantitative Data
Table 1: Anti-proliferative Activity of Novobiocin and Analogs
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
|---|---|---|---|---|
| Novobiocin | SKBr3 | Breast Cancer | ~700 µM | [2][8][15] |
| Novobiocin Analog (A4) | LNCaP | Prostate Cancer | ~10 µM | [1] |
| Novobiocin Analog (DHN2) | Not Specified | Not Specified | Significantly more potent than novobiocin | [6] |
| Novobiocin Analog (SM253) | HCT-116 | Colon Cancer | Lower than parent compound SM145 | [16] |
| Novobiocin Analog (SM253) | MiaPaCa-2 | Pancreatic Cancer | Lower than parent compound SM145 | [16] |
| Novobiocin Analog (Compound 3) | A549 | Lung Cancer | ~2.5 µM |[15] |
Table 2: Effect of C-Terminal Hsp90 Inhibitors on Client Protein Expression
| Inhibitor | Cell Line | Treatment | Client Protein | Change in Expression | Reference |
|---|---|---|---|---|---|
| Novobiocin | Not Specified | Not Specified | p185(erbB2), Raf-1, v-Src | Decreased | [5] |
| Novobiocin Analog (A4) | Breast/Prostate | 1 µM | Her2, Akt, Hif-1α | Decreased | [1][7] |
| Noviomimetic (27) | SKBr3 | Dose-dependent | HER-2, ER-α | Decreased | [3] |
| Noviomimetic (27) | SKBr3 | Dose-dependent | Hsp70 | No Change (No HSR) | [3] |
| Novobiocin Analog (Compound 3) | A549 | 24 hours | Hsp90-dependent clients | Decreased |[15] |
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on Hsp90 function in cell culture.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay determines the concentration of DCN required to inhibit cell growth by 50% (IC50), a key measure of its cytotoxic potency.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound (DCN) stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[17]
-
Treatment: Prepare serial dilutions of DCN in complete medium. Replace the old medium with 100 µL of the DCN dilutions. Include a vehicle control (DMSO at the highest concentration used).[17]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[17]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours until purple formazan (B1609692) crystals form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals.[17]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against DCN concentration to determine the IC50 value using non-linear regression.
Caption: Workflow for determining cell viability using the MTT assay.
Protocol 2: Western Blot Analysis for Client Protein Degradation
This protocol is used to verify the mechanism of action of DCN by measuring the levels of Hsp90 client proteins and checking for the induction of the heat shock response.
Materials:
-
6-well cell culture plates
-
DCN stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Her2, anti-Akt, anti-Hsp70, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat with DCN at various concentrations (e.g., 0.5x, 1x, 2x IC50) for 24-48 hours. Include a vehicle control.[18]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.[18]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[17]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[18]
-
Immunoblotting:
-
Detection: Apply ECL substrate and visualize protein bands using an imaging system.[17]
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin) to determine relative protein expression.[17]
Caption: Step-by-step workflow for Western blot analysis.
Protocol 3: Co-Immunoprecipitation (Co-IP)
This protocol can be used to determine if DCN disrupts the interaction between Hsp90 and its co-chaperones or client proteins.
Materials:
-
Cell culture dishes (10 cm)
-
DCN stock solution
-
Non-denaturing lysis buffer (e.g., Triton X-100 based)
-
Antibody for immunoprecipitation (e.g., anti-Hsp90)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer (e.g., low pH glycine (B1666218) or SDS sample buffer)
-
Western blot reagents
Procedure:
-
Cell Treatment: Treat cells grown in 10 cm dishes with DCN or vehicle control for a specified time (e.g., 4-6 hours).
-
Lysis: Lyse cells in a non-denaturing buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate lysate with Protein A/G beads for 1 hour to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-Hsp90) overnight at 4°C.
-
Add Protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.[17]
-
Elution: Elute the bound proteins from the beads.[17]
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against expected interactors (e.g., Aha1, Hop, a client protein). A decrease in the co-precipitated protein in the DCN-treated sample indicates disruption of the interaction.
Caption: Workflow for Co-Immunoprecipitation (Co-IP) assay.
Protocol 4: In Vivo Ubiquitination Assay
This assay confirms that the DCN-induced degradation of a client protein is mediated by the ubiquitin-proteasome pathway.
Materials:
-
Plasmid encoding HA-tagged ubiquitin (HA-Ub)
-
Transfection reagent
-
Proteasome inhibitor (e.g., MG132)
-
DCN stock solution
-
Lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-Her2)
-
Western blot reagents, including anti-HA antibody
Procedure:
-
Transfection: Transfect cells with the HA-Ub plasmid. Allow 24 hours for expression.
-
Treatment:
-
Pre-treat cells with the proteasome inhibitor MG132 (e.g., 10 µM) for 1-2 hours. This will cause ubiquitinated proteins to accumulate.
-
Add DCN or vehicle control to the media and incubate for an additional 4-6 hours.
-
-
Lysis and Immunoprecipitation:
-
Lyse the cells in a denaturing buffer (containing 1% SDS) to disrupt non-covalent protein interactions, then dilute with non-denaturing buffer.
-
Immunoprecipitate the client protein of interest (e.g., Her2).[19]
-
-
Western Blot Analysis:
-
Elute the immunoprecipitated protein, separate by SDS-PAGE, and transfer to a membrane.
-
Probe the membrane with an anti-HA antibody to detect polyubiquitinated forms of the client protein.
-
An increase in the high-molecular-weight smear (polyubiquitination) in the DCN-treated lane confirms that Hsp90 inhibition promotes ubiquitination of the client protein.[19]
-
Caption: Workflow for in vivo ubiquitination assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Novobiocin and additional inhibitors of the Hsp90 C-terminal nucleotide-binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Hsp90 C-terminal inhibitors with noviomimetics that manifest anti-proliferative activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The heat shock protein 90 antagonist novobiocin interacts with a previously unrecognized ATP-binding domain in the carboxyl terminus of the chaperone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (PDF) Novobiocin and related coumarins and depletion of heat shock protein 90-dependent signaling proteins (2000) | Monica G. Marcu | 439 Citations [scispace.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Hsp90 inhibitors identified from a library of novobiocin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novobiocin and Additional Inhibitors of the Hsp90 C-Terminal Nucleotide-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novobiocin induces a distinct conformation of Hsp90 and alters Hsp90-cochaperone-client interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular basis of the interaction of Hsp90 with its co‐chaperone Hop - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heat Shock Protein 90 and the Proteasome | Clinical Gate [clinicalgate.com]
- 14. researchgate.net [researchgate.net]
- 15. Novobiocin Analogs That Inhibit the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemically Accessible Hsp90 Inhibitor That Does Not Induce a Heat Shock Response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Cks1 proteasomal degradation is induced by inhibiting Hsp90-mediated chaperoning in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Descarbamylnovobiocin: A Tool for Elucidating Antibiotic Resistance Mechanisms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Descarbamylnovobiocin, a derivative of the aminocoumarin antibiotic novobiocin (B609625), serves as a valuable molecular probe for investigating the intricacies of antibiotic resistance. By lacking the carbamoyl (B1232498) group on the noviose sugar, this compound exhibits altered biological activity, making it an ideal tool to dissect the roles of specific molecular interactions in drug efficacy and resistance. This document provides detailed application notes and experimental protocols for utilizing this compound to study mechanisms of antibiotic resistance, particularly those related to DNA gyrase inhibition and efflux pump activity.
The primary mechanism of action for novobiocin and its analogs is the inhibition of the bacterial type II topoisomerase, DNA gyrase, a crucial enzyme for DNA replication and repair.[1][2][3] Resistance to aminocoumarin antibiotics frequently arises from mutations in the genes encoding the subunits of DNA gyrase, namely gyrA and gyrB, or through the active efflux of the drug from the bacterial cell.[4] this compound, with its modified structure, allows researchers to probe the significance of the carbamoyl moiety in binding to DNA gyrase, overcoming resistance mutations, and recognition by efflux pumps.
Mechanism of Action and Resistance
This compound, like its parent compound novobiocin, targets the B subunit of DNA gyrase (GyrB), competitively inhibiting its ATPase activity.[1][2] This inhibition prevents the negative supercoiling of DNA, a process essential for bacterial DNA replication and transcription, ultimately leading to cell death.
Resistance to this class of antibiotics can be multifactorial:
-
Target Modification: Spontaneous mutations in the gyrB gene can alter the binding site of the antibiotic, reducing its inhibitory effect.[4]
-
Efflux Pumps: Bacteria can actively transport the antibiotic out of the cell using efflux pumps, preventing it from reaching its intracellular target. Novobiocin is a known substrate for various efflux pumps.[5][6]
The absence of the carbamoyl group in this compound provides a unique opportunity to study these resistance mechanisms. By comparing the activity of novobiocin and this compound against wild-type and resistant strains, researchers can elucidate the role of this functional group in drug-target interactions and drug efflux.
Data Presentation
The following table summarizes the inhibitory activity of this compound and related compounds against bacterial DNA gyrase and topoisomerase IV. This quantitative data is essential for designing experiments and interpreting results.
| Compound | Substitution at 3"-OH | Substitution at 8' | DNA Gyrase IC50 (µM)[1][7] | Topoisomerase IV IC50 (µM)[1][7] |
| This compound | H | CH3 | >200 | >200 |
| Novobiocin | Carbamoyl | CH3 | 0.1 | 5 |
| Clorobiocin | 5-methyl-pyrrol-2-carbonyl | Cl | 0.03 | 0.2 |
Note: The IC50 values for this compound are extrapolated from the data presented by Flatman et al. (2006) for the analog with corresponding substitutions.[1][7]
Experimental Protocols
DNA Gyrase Supercoiling Inhibition Assay
This assay is fundamental for determining the inhibitory activity of this compound against DNA gyrase.
Materials:
-
Purified DNA gyrase (E. coli or other bacterial source)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
ATP solution
-
Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg/mL BSA, 6.5% glycerol)
-
This compound and Novobiocin (as a control) dissolved in DMSO
-
Stop solution/loading dye (containing SDS and a tracking dye)
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
Gel documentation system
Protocol:
-
Prepare a reaction mixture containing gyrase assay buffer, relaxed plasmid DNA (final concentration ~10 nM), and purified DNA gyrase (concentration to be optimized for ~90% supercoiling).
-
Add varying concentrations of this compound or novobiocin (typically from a 100X stock in DMSO) to the reaction tubes. Include a no-drug control (DMSO only) and a no-enzyme control.
-
Initiate the reaction by adding ATP (final concentration ~1 mM).
-
Incubate the reactions at 37°C for 1 hour.
-
Stop the reactions by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel in TAE buffer.
-
Perform electrophoresis at a constant voltage until the supercoiled and relaxed DNA forms are well separated.
-
Stain the gel with ethidium bromide and visualize using a gel documentation system.
-
Quantify the amount of supercoiled DNA in each lane. The IC₅₀ is the concentration of the compound that reduces the supercoiling activity by 50% compared to the no-drug control.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
Materials:
-
Bacterial strains of interest (e.g., wild-type and resistant E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound and Novobiocin
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator
Protocol:
-
Prepare a serial two-fold dilution of this compound and novobiocin in CAMHB in the 96-well plates.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (except for a sterility control well) with the bacterial suspension.
-
Include a growth control well (bacteria in broth without antibiotic).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Efflux Pump Inhibition Assay (Checkerboard Assay)
This assay helps determine if this compound's activity is affected by efflux pumps and can be potentiated by an efflux pump inhibitor (EPI).
Materials:
-
Bacterial strain known to overexpress an efflux pump (e.g., a strain with a deletion in a repressor gene like acrR in E. coli)
-
This compound
-
A known efflux pump inhibitor (EPI), such as phenylalanine-arginine β-naphthylamide (PAβN)
-
CAMHB
-
Sterile 96-well microtiter plates
Protocol:
-
In a 96-well plate, prepare a two-dimensional serial dilution of this compound (e.g., along the rows) and the EPI (e.g., along the columns).
-
Inoculate the plate with the test bacterial strain as described in the MIC protocol.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of this compound in the presence of different concentrations of the EPI.
-
A significant reduction in the MIC of this compound in the presence of the EPI suggests that it is a substrate of the efflux pump.
Visualizations
Signaling Pathway of this compound Action and Resistance
Caption: Mechanism of action and resistance to this compound.
Experimental Workflow for Studying Resistance Mechanisms
Caption: Workflow for investigating resistance using this compound.
Logical Relationship of Structure, Activity, and Resistance
Caption: Structure-activity relationship in antibiotic resistance studies.
References
- 1. Structure-Activity Relationships of Aminocoumarin-Type Gyrase and Topoisomerase IV Inhibitors Obtained by Combinatorial Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of aminocoumarin-type gyrase and topoisomerase IV inhibitors obtained by combinatorial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novobiocin and coumermycin inhibit DNA supercoiling catalyzed by DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deoxynybomycins inhibit mutant DNA gyrase and rescue mice infected with fluoroquinolone-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reviving Antibiotics: Efflux Pump Inhibitors That Interact with AcrA, a Membrane Fusion Protein of the AcrAB-TolC Multidrug Efflux Pump - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multidrug Efflux Pumps and the Two-Faced Janus of Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of Descarbamylnovobiocin in Prostate Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Descarbamylnovobiocin (DCN) is a derivative of the aminocoumarin antibiotic novobiocin (B609625). Like its parent compound, DCN is recognized as a C-terminal inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in the development and progression of cancer. In prostate cancer, Hsp90 plays a pivotal role in stabilizing key oncogenic proteins, most notably the Androgen Receptor (AR). The AR signaling pathway is a primary driver of prostate cancer growth, and its dependence on Hsp90 makes this chaperone an attractive therapeutic target.
By inhibiting the C-terminal ATP-binding site of Hsp90, DCN and its analogues disrupt the chaperone's function, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of its client proteins. This targeted degradation of oncoproteins, including the AR, provides a strong rationale for investigating DCN and related compounds as potential therapeutic agents in prostate cancer, including castration-resistant prostate cancer (CRPC) where AR signaling often remains active.
These application notes provide a summary of the mechanism of action, relevant quantitative data from studies on closely related novobiocin analogues, and detailed experimental protocols for researchers investigating the potential of this compound in prostate cancer research.
Data Presentation
Disclaimer: Specific quantitative data for this compound in prostate cancer cell lines is limited in publicly available literature. The following data is derived from studies on closely related and more potent novobiocin analogues, "A4" and "F-4", and should be considered representative.
Table 1: In Vitro Activity of Novobiocin Analogues in Prostate Cancer Cell Lines
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| Analogue A4 | Prostate Cancer | Western Blot | Client Protein Degradation (AR, AKT, Her2, Hif-1α) | Effective at 1 µM | [1] |
| Analogue F-4 | LNCaP, PC-3 | Cytotoxicity | Comparison to 17-AAG | Superior Efficacy | [2][3] |
| Analogue F-4 | LNCaP, PC-3 | Apoptosis Assay | Comparison to 17-AAG | Superior Efficacy | [2][3] |
| Analogue F-4 | - | Binding Assay (SPR) | Hsp90 Binding Affinity (Kd) | 100 µM | [2][3] |
Table 2: Effect of Novobiocin Analogue F-4 on Androgen Receptor Signaling
| Cell Line | Treatment | Effect | Method of Detection | Reference |
| LNCaP | Analogue F-4 | Dose-dependent decrease in AR expression | Western Blot | [2][3] |
| LNCaP | Analogue F-4 | Dose-dependent inhibition of PSA secretion | ELISA | [2][3] |
Signaling Pathway and Mechanism of Action
This compound, as a C-terminal Hsp90 inhibitor, disrupts the chaperone's function, leading to the degradation of its client proteins. In prostate cancer, the most critical client protein is the Androgen Receptor.
References
Application Notes and Protocols: Descarbamylnovobiocin in Combination with Other Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Descarbamylnovobiocin, an analog of the antibiotic novobiocin (B609625), is a promising anti-cancer agent that functions as a C-terminal inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive tumor growth and survival. By inhibiting Hsp90, this compound leads to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously. This unique mechanism of action makes this compound an attractive candidate for combination therapies with conventional chemotherapy agents, such as taxanes and platinum-based drugs, to enhance anti-tumor efficacy and overcome drug resistance.
This document provides detailed application notes and experimental protocols for investigating the synergistic potential of this compound in combination with other chemotherapy agents. Due to the limited availability of specific preclinical data for this compound, data from studies on novobiocin and other Hsp90 inhibitors are included as a reference to guide experimental design.
Mechanism of Action: Hsp90 Inhibition
Hsp90 is a key component of the cellular machinery that ensures the proper folding and stability of a wide array of proteins. In cancer cells, Hsp90 is often overexpressed and plays a critical role in maintaining the function of mutated or overexpressed oncoproteins. This compound binds to the C-terminal ATP-binding pocket of Hsp90, disrupting its chaperone cycle.[1] This leads to the misfolding and subsequent ubiquitination and proteasomal degradation of Hsp90 client proteins.
Key Hsp90 Client Proteins in Oncology
The inhibition of Hsp90 affects a multitude of signaling pathways critical for cancer cell survival and proliferation. A list of key oncogenic client proteins of Hsp90 is provided in the table below.
| Category | Client Proteins |
| Kinases | AKT, RAF-1, BRAF, HER2 (ErbB2), EGFR, MET, c-SRC |
| Transcription Factors | HIF-1α, p53 (mutant), Estrogen Receptor (ER), Androgen Receptor (AR) |
| Cell Cycle Regulators | CDK4, CDK6 |
| Apoptosis Regulators | Survivin |
Combination Therapy Rationale
Combining this compound with taxanes (e.g., paclitaxel) or platinum-based agents (e.g., cisplatin, carboplatin, oxaliplatin) is a rational strategy for several reasons:
-
Synergistic Cytotoxicity: Hsp90 inhibitors can potentiate the cytotoxic effects of chemotherapy. For instance, the Hsp90 inhibitor 17-AAG has been shown to enhance the cytotoxicity of paclitaxel (B517696) by 5- to 22-fold in non-small-cell lung cancer cells.[2]
-
Overcoming Drug Resistance: Resistance to chemotherapy is often mediated by the upregulation of pro-survival signaling pathways, many of which are dependent on Hsp90. By degrading the client proteins in these pathways, this compound may restore sensitivity to chemotherapy.
-
Targeting Multiple Pathways: The combination of a targeted agent like this compound with a broad-spectrum cytotoxic agent allows for a multi-pronged attack on cancer cells, reducing the likelihood of treatment failure.
Preclinical Data Summary
While specific data for this compound in combination with taxanes and platinum agents is limited, studies with novobiocin and other Hsp90 inhibitors provide a strong rationale for this approach.
Table 1: In Vitro Cytotoxicity of Hsp90 Inhibitors in Combination with Chemotherapy Agents
| Hsp90 Inhibitor | Chemotherapy Agent | Cancer Cell Line | Effect | Reference |
| Novobiocin | Cisplatin | GLC4 (Small-Cell Lung Carcinoma) | 4.1-fold enhancement of cytotoxicity | [3] |
| Novobiocin | Cisplatin | GLC4/CDDP (Cisplatin-Resistant) | 2.8-fold enhancement of cytotoxicity | [3] |
| 17-AAG | Paclitaxel | Non-Small Cell Lung Cancer (various) | 5- to 22-fold enhancement of cytotoxicity | [2] |
| Ganetespib (B611964) | Paclitaxel | H1975 (Non-Small Cell Lung Cancer) | Synergistic antiproliferative effects | [4] |
| Ganetespib | Docetaxel | H1975 (Non-Small Cell Lung Cancer) | Synergistic antiproliferative effects | [4] |
| Onalespib (AT13387) | Cisplatin | Ovarian Cancer Cells | Synergistic decrease in cell viability | [5] |
Table 2: In Vivo Efficacy of Hsp90 Inhibitors in Combination with Chemotherapy Agents in Xenograft Models
| Hsp90 Inhibitor | Chemotherapy Agent | Cancer Model | Effect | Reference |
| Ganetespib | Paclitaxel | H1975 NSCLC Xenograft | Enhanced tumor growth inhibition | [4] |
| Ganetespib | Docetaxel | H1975 NSCLC Xenograft | Tumor regressions | [4] |
| Ganetespib | Docetaxel | NSCLC Xenografts (5 of 6 models) | Improved antitumor activity | [4] |
| NVP-AUY922 | Cisplatin + Gemcitabine | BRCA1-mutant NSCLC PDX | Significant tumor growth inhibition | [6] |
Experimental Protocols
The following protocols provide a framework for the preclinical evaluation of this compound in combination with other chemotherapy agents.
Protocol 1: In Vitro Cytotoxicity Assay (MTT/MTS)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and the combination effects with a chemotherapy agent.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Chemotherapy agent (e.g., paclitaxel, cisplatin) stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation:
-
Single Agent IC50: Prepare serial dilutions of this compound and the chemotherapy agent separately in complete medium.
-
Combination Assay (Checkerboard): Prepare serial dilutions of both agents. Add this compound dilutions along the rows and the chemotherapy agent dilutions along the columns of the 96-well plate.
-
-
Cell Treatment: Remove the medium and add 100 µL of the prepared drug dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT/MTS Assay: Add 20 µL of MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. For combination studies, calculate the Combination Index (CI) using software such as CompuSyn to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 2: Western Blot for Hsp90 Client Protein Degradation
Objective: To confirm the mechanism of action of this compound by assessing the degradation of Hsp90 client proteins.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., AKT, RAF-1, HER2) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations and time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Develop with chemiluminescent substrate and image the blot.
-
-
Analysis: Quantify band intensities to determine the extent of client protein degradation relative to the loading control.
Protocol 3: In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with a chemotherapy agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Chemotherapy agent formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapy agent alone, combination therapy).
-
Drug Administration: Administer drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis.
-
-
Data Analysis: Plot tumor growth curves and perform statistical analysis to compare the efficacy of the different treatment groups. A T/C ratio (median tumor volume of treated group / median tumor volume of control group) of < 42% is often considered indicative of anti-tumor activity.
Signaling Pathways for Visualization
The inhibition of Hsp90 by this compound impacts several key signaling pathways implicated in cancer. Below is a simplified representation of the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which are frequently dysregulated in cancer and are dependent on Hsp90.
Conclusion
This compound, as a C-terminal Hsp90 inhibitor, holds significant potential for use in combination with standard chemotherapy regimens. The protocols and data presented in this document provide a comprehensive guide for researchers to explore the synergistic anti-cancer effects of this compound with agents such as taxanes and platinum-based drugs. Rigorous preclinical evaluation using these methodologies will be crucial in defining the therapeutic potential of such combination strategies and informing the design of future clinical trials.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Synergistic activity of the Hsp90 inhibitor ganetespib with taxanes in non-small cell lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSP90 Inhibition Synergizes with Cisplatin to Eliminate Basal-like Pancreatic Ductal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of HSP90 Inhibiton in a Metastatic Lung Cancer Patient With a Germline BRCA1 Mutation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Descarbamylnovobiocin Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Descarbamylnovobiocin, an analog of the aminocoumarin antibiotic novobiocin (B609625), has emerged as a potent inhibitor of the C-terminal ATP-binding site of Heat shock protein 90 (Hsp90). While novobiocin is known for its antibacterial activity primarily through the inhibition of DNA gyrase in Gram-positive bacteria, this compound's enhanced Hsp90 inhibitory activity presents a novel mechanism for antimicrobial efficacy. Hsp90 is a crucial molecular chaperone in both eukaryotic and prokaryotic cells, playing a significant role in the stress response and virulence of bacterial pathogens. This document provides detailed protocols for evaluating the in vivo efficacy of this compound using established murine models of bacterial infection.
Mechanism of Action
This compound's primary molecular target is the C-terminal domain of Hsp90. Inhibition of bacterial Hsp90 can disrupt the proper folding and function of various client proteins that are essential for bacterial survival, stress adaptation, and virulence. This can lead to a bactericidal or bacteriostatic effect and potentially synergize with other antimicrobial agents. The dual-targeting potential of the novobiocin scaffold (DNA gyrase and Hsp90) makes its analogs like this compound promising candidates for further investigation.
Data Presentation
Table 1: In Vivo Efficacy of Novobiocin in Murine Infection Models (for reference)
| Animal Model | Bacterial Strain | Novobiocin Dose (per mouse) | Dosing Regimen | Route of Administration | % Survival | Reference |
| A/J Mice | Bacillus anthracis Sterne | 1.25 mg | 3 doses (1h, 8h, 24h post-infection) | Intraperitoneal (IP) | 10% | [1] |
| A/J Mice | Bacillus anthracis Sterne | 2.5 mg | 3 doses (1h, 8h, 24h post-infection) | Intraperitoneal (IP) | 90% | [1] |
| BALB/c Mice | Burkholderia pseudomallei K96243 | 1.25 mg | 3 doses (1h, 8h, 24h post-infection) | Intraperitoneal (IP) | 90% | [1] |
| BALB/c Mice | Burkholderia pseudomallei K96243 | 2.5 mg | 3 doses (1h, 8h, 24h post-infection) | Intraperitoneal (IP) | 100% | [1] |
Note: This data is for the parent compound, novobiocin, and serves as a starting point for dose-ranging studies with this compound.
Experimental Protocols
Protocol 1: Murine Sepsis Model for Staphylococcus aureus
This model is designed to evaluate the efficacy of this compound in a systemic infection model.
Materials:
-
This compound
-
Vehicle for formulation (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline)
-
Staphylococcus aureus strain (e.g., Methicillin-resistant S. aureus (MRSA) USA300)
-
Tryptic Soy Broth (TSB)
-
Phosphate Buffered Saline (PBS)
-
6-8 week old female BALB/c mice
-
Syringes and needles for injection
-
Sterile surgical instruments
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate S. aureus into TSB and incubate overnight at 37°C with shaking.
-
Subculture the bacteria in fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.5).
-
Harvest the bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10^8 CFU/mL).
-
-
Drug Formulation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare the final formulation by diluting the stock solution in the vehicle to the desired concentrations for injection. A common vehicle for novobiocin and its analogs consists of a mixture of DMSO, PEG300, Tween 80, and saline.
-
-
Infection:
-
Induce sepsis by intraperitoneally (IP) injecting each mouse with 100 µL of the bacterial suspension (e.g., 1 x 10^7 CFU/mouse).
-
-
Treatment:
-
Initiate treatment at a clinically relevant time point post-infection (e.g., 1-2 hours).
-
Administer this compound or vehicle control via a suitable route (e.g., intraperitoneal or subcutaneous injection).
-
Conduct a dose-ranging study based on the data for novobiocin (e.g., starting with doses equivalent to 1.25 mg, 2.5 mg, and 5.0 mg per mouse).
-
Administer the treatment according to a predetermined schedule (e.g., once or twice daily for 3-7 days).
-
-
Monitoring and Endpoints:
-
Monitor the mice at least twice daily for clinical signs of illness (e.g., lethargy, ruffled fur, hunched posture) and survival for up to 7 days.
-
At predetermined time points (e.g., 24 hours post-infection), a subset of mice can be euthanized to determine bacterial burden in the blood, spleen, and liver by plating serial dilutions of tissue homogenates on appropriate agar (B569324) plates.
-
Protocol 2: Murine Pneumonia Model for Streptococcus pneumoniae
This model assesses the efficacy of this compound in a localized respiratory infection.
Materials:
-
This compound and vehicle
-
Streptococcus pneumoniae strain (e.g., serotype 4, TIGR4)
-
Todd-Hewitt broth supplemented with 0.5% yeast extract (THY)
-
Phosphate Buffered Saline (PBS)
-
6-8 week old female C57BL/6 mice
-
Anesthetic (e.g., isoflurane)
-
Pipettors and sterile tips
Procedure:
-
Bacterial Culture Preparation:
-
Grow S. pneumoniae in THY broth to mid-log phase (OD600 ≈ 0.4-0.6) at 37°C in 5% CO2.
-
Wash the bacteria with sterile PBS and resuspend to the desired concentration (e.g., 1 x 10^7 CFU/50 µL).
-
-
Drug Formulation:
-
Prepare the this compound formulation as described in Protocol 1.
-
-
Infection:
-
Lightly anesthetize the mice.
-
Instill 50 µL of the bacterial suspension intranasally.
-
-
Treatment:
-
Begin treatment at a specified time post-infection (e.g., 4-6 hours).
-
Administer this compound or vehicle control via a systemic route (e.g., subcutaneous or intraperitoneal injection).
-
Use a dosing regimen determined from preliminary dose-finding studies.
-
-
Monitoring and Endpoints:
-
Monitor mice for signs of respiratory distress and survival for up to 7 days.
-
At 24 and 48 hours post-infection, euthanize subgroups of mice to determine bacterial loads in the lungs and blood. Lungs can be homogenized for quantitative culture.
-
Bronchoalveolar lavage (BAL) can be performed to assess inflammatory cell influx and cytokine levels.
-
Mandatory Visualizations
Caption: Experimental workflow for in vivo efficacy testing.
References
Application Notes and Protocols for High-Throughput Screening with Descarbamylnovobiocin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Descarbamylnovobiocin (DCN) is a derivative of the aminocoumarin antibiotic novobiocin (B609625). While novobiocin is known to inhibit DNA gyrase, it has also been identified as a C-terminal inhibitor of Heat Shock Protein 90 (Hsp90)[1][2]. Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell survival and proliferation[3][4]. Unlike N-terminal Hsp90 inhibitors, which can induce a pro-survival heat shock response, C-terminal inhibitors like novobiocin and its analogs can lead to the degradation of client proteins without this effect, offering a potential therapeutic advantage[5][6].
These application notes provide a comprehensive overview of high-throughput screening (HTS) assays and detailed protocols relevant to the study of this compound as an Hsp90 C-terminal inhibitor.
Molecular Targets and Signaling Pathways
This compound's primary target is the C-terminal ATP-binding domain of Hsp90[2]. Inhibition of this domain disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of a wide range of Hsp90 client proteins. Key client proteins implicated in oncogenesis include HER2, Akt, and Raf-1[7][8]. The degradation of these proteins affects critical signaling pathways involved in cell growth, proliferation, and survival, most notably the PI3K/Akt/mTOR and MAPK/ERK pathways. While DCN's activity against SHIP2 has been investigated, there is currently no conclusive public data to support SHIP2 as a direct target.
Hsp90 Chaperone Cycle and Inhibition by this compound
Caption: Hsp90 chaperone cycle and its disruption by this compound.
Downstream Signaling Pathway Affected by Hsp90 Inhibition
Caption: Inhibition of the PI3K/Akt signaling pathway by DCN-mediated Hsp90 inhibition.
Data Presentation
While specific high-throughput screening data for this compound is not extensively available in the public domain, the following tables summarize representative data for its parent compound, novobiocin, and other Hsp90 inhibitors to provide a comparative context.
Table 1: In Vitro Activity of Hsp90 C-Terminal Inhibitors
| Compound | Assay Type | Target | IC50 | Reference |
| Novobiocin | Anti-proliferative | Hsp90 | ~700 µM (SKBr3 cells) | [2][4][6] |
| Coumermycin A1 | Anti-proliferative | Hsp90 | ~70 µM | [8] |
| Novobiocin Analog A4 | Client Protein Degradation | Hsp90 | 1 µM (effective concentration) | [1] |
| Novobiocin Analog F-4 | Binding Affinity (SPR) | Hsp90 | Kd = 100 µM | [9] |
| Ring-constrained Novobiocin Analogs | Anti-proliferative | Hsp90 | Low µM to mid-nM | [6] |
Table 2: Cellular Activity of Hsp90 Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 / GI50 | Reference |
| SKBr3 | Breast Cancer | Novobiocin | ~700 µM | [2] |
| PC-3 | Prostate Cancer | Novobiocin Analog F-4 | Improved potency over novobiocin | [9] |
| LNCaP | Prostate Cancer | Novobiocin Analog F-4 | Improved potency over novobiocin | [9] |
| HCT-116 | Colon Cancer | HP-4 (N-terminal inhibitor) | 17.64 ± 1.45 nM (biochemical) | [10] |
| MCF-7 | Breast Cancer | Pyridazine derivative 36 | 17.16 µg/mL | [11] |
Table 3: HTS Assay Parameters for Hsp90 Inhibitor Screening
| Assay Type | Format | Target Interaction | Z' Factor | Reference |
| AlphaScreen™ | 1536-well | Hsp90-HOP | 0.77 | [3][12] |
| Fluorescence Polarization | 384-well | Hsp90-GM-BODIPY | > 0.5 | [13] |
| Microfluidic Mobility Shift | 384-well | SHIP2 activity | ~0.8 | [12] |
Experimental Protocols
High-Throughput Screening Workflow for Hsp90 C-Terminal Inhibitors
Caption: A general workflow for a high-throughput screening campaign to identify Hsp90 inhibitors.
Protocol 1: AlphaScreen™ Assay for Hsp90 C-Terminal Inhibitors
Objective: To identify compounds that disrupt the interaction between the Hsp90 C-terminus and a co-chaperone or client protein in a high-throughput format. This protocol is adapted from a validated assay for the Hsp90-HOP interaction[12].
Materials:
-
Biotinylated Hsp90 C-terminal peptide
-
GST-tagged co-chaperone (e.g., PPID/Cyclophilin D or HOP TPR2A domain)
-
Streptavidin-coated Donor beads
-
Anti-GST Acceptor beads
-
Assay Buffer (e.g., 3x HSP90 Assay Buffer 2)
-
384-well or 1536-well assay plates
-
Compound library (including this compound)
-
Microplate reader capable of AlphaScreen™ detection
Procedure:
-
Compound Plating: Dispense test compounds (including DCN and controls) into the assay plates.
-
Reagent Preparation: Prepare a mixture of the biotinylated Hsp90 C-terminal peptide and the GST-tagged co-chaperone in assay buffer.
-
Incubation: Add the protein mixture to the compound plates and incubate for 30 minutes at room temperature to allow for binding.
-
Bead Addition: Add the Anti-GST Acceptor beads and incubate. Subsequently, add the Streptavidin-coated Donor beads.
-
Signal Detection: Read the plates on an AlphaScreen™-compatible microplate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each compound relative to the positive (no inhibitor) and negative (no protein) controls.
-
Determine the IC50 values for active compounds by fitting the dose-response data to a four-parameter logistic model.
-
Assess the quality of the screen by calculating the Z' factor from the control wells on each plate. A Z' factor > 0.5 indicates a robust assay[13].
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to Hsp90 within intact cells by measuring changes in the thermal stability of the target protein[14][15][16][17][18].
Materials:
-
Cancer cell line of interest
-
Cell culture medium and reagents
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw)
-
PCR machine or heating block
-
Centrifuge
-
Reagents and equipment for Western blotting
-
Primary antibody against Hsp90
-
Secondary antibody (HRP-conjugated)
Procedure:
-
Cell Treatment: Treat cultured cells with DCN or vehicle control for a specified time.
-
Heating: Resuspend the cells in PBS with protease inhibitors and aliquot into PCR tubes. Heat the cell suspensions to a range of temperatures to induce protein denaturation and precipitation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated protein and cell debris by centrifugation.
-
Western Blot Analysis: Analyze the soluble fractions by Western blotting using an anti-Hsp90 antibody.
-
Data Analysis: Quantify the band intensities at each temperature for both the DCN-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of DCN indicates target engagement and stabilization.
Protocol 3: Western Blot Analysis of Hsp90 Client Protein Degradation
Objective: To assess the functional consequence of Hsp90 inhibition by DCN through the degradation of known Hsp90 client proteins[7][19][20].
Materials:
-
Cancer cell line expressing relevant Hsp90 client proteins (e.g., SKBr3 for HER2, PC-3 for Akt)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Reagents and equipment for SDS-PAGE and Western blotting
-
Primary antibodies against Hsp90 client proteins (e.g., HER2, Akt, Raf-1) and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Treat cells with increasing concentrations of DCN for a specified time (e.g., 24-48 hours).
-
Protein Extraction: Lyse the cells and quantify the protein concentration of the lysates.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with primary antibodies against the client proteins of interest and the loading control, followed by incubation with the appropriate secondary antibodies.
-
Signal Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize to the loading control to determine the relative levels of client protein degradation.
Conclusion
The provided application notes and protocols offer a framework for the high-throughput screening and characterization of this compound as a C-terminal Hsp90 inhibitor. While specific quantitative HTS data for DCN is limited in public literature, the methodologies described are robust and widely applicable for evaluating novel Hsp90 inhibitors. Further investigation is warranted to fully elucidate the inhibitory profile of DCN and its potential as a therapeutic agent.
References
- 1. Hsp90 inhibitors identified from a library of novobiocin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novobiocin and additional inhibitors of the Hsp90 C-terminal nucleotide-binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heat Shock Protein (HSP) Drug Discovery and Development: Targeting Heat Shock Proteins in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Hsp90 C-terminal inhibitors with noviomimetics that manifest anti-proliferative activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Ring-Constrained Novobiocin Analogues as Hsp90 C-Terminal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and biological evaluation of novobiocin core analogs as Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of a novel novobiocin analogue as a putative C-terminal inhibitor of heat shock protein 90 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 12. An AlphaScreen™ Based High-throughput Screen to Identify Inhibitors of Hsp90 and Cochaperone Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 [pubmed.ncbi.nlm.nih.gov]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Developing Descarbamylnovobiocin Analogues for Enhanced Hsp90 Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of Descarbamylnovobiocin analogues as potent inhibitors of Heat shock protein 90 (Hsp90). Novobiocin (B609625), a natural product, has been identified as a weak inhibitor of the Hsp90 C-terminus.[1][2] The protocols and data presented herein focus on the strategic modification of the novobiocin scaffold to improve its anti-proliferative activity and efficacy as a cancer therapeutic. The key to enhancing potency lies in the systematic alteration of its three primary components: the coumarin (B35378) core, the noviose sugar, and the benzamide (B126) side chain.[3][4]
Rationale for Analogue Development
Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer cell proliferation and survival.[2][5] Inhibition of Hsp90 leads to the degradation of these client proteins, offering a multi-pronged approach to cancer therapy.[6] While N-terminal Hsp90 inhibitors have been developed, they often induce a pro-survival heat shock response.[2] C-terminal inhibitors, such as novobiocin and its analogues, represent a promising alternative as they generally do not trigger this response.[2]
Initial studies revealed that novobiocin itself exhibits weak anti-proliferative activity, with IC50 values in the high micromolar range (e.g., ~700 μM against SKBr3 cells).[2][7] Therefore, medicinal chemistry efforts have been directed towards synthesizing analogues with significantly improved potency.
Key Structural Modifications and SAR
Structure-activity relationship (SAR) studies have identified several key modifications to the novobiocin structure that lead to enhanced Hsp90 inhibitory activity and anti-proliferative effects:
-
Benzamide Side Chain: Replacement of the original prenylated benzamide side chain with various aryl amides, such as an indole-2-carboxamide group, has been shown to substantially increase biological activity.[1] Biaryl amide side chains have also demonstrated improved anti-proliferative activity.[3]
-
Coumarin Core: Modification of the 4-hydroxyl group on the coumarin ring, for instance, through methylation, can moderately increase biological activity.[1]
-
Noviose Sugar: The complex noviose sugar is a synthetic challenge.[4] Replacing it with simpler, more accessible moieties like alkyl amines has yielded analogues with mid-nanomolar IC50 values.[4]
Quantitative Data Summary
The following tables summarize the anti-proliferative activity of selected this compound analogues against common breast cancer cell lines.
Table 1: Anti-proliferative Activity of Novobiocin Analogues
| Compound | Modification | Cell Line | IC50 (µM) |
| Novobiocin | Parent Compound | SKBr3 | ~700[2][7] |
| Analogue 19 | Indole-2-carboxamide at C-3 | Various | More potent than Novobiocin[1] |
| Ring-Constrained Analogues | Amine on a three-carbon linker | MCF-7, SKBr3 | Low µM to mid-nM[2] |
| KU111 | Biaryl amide side chain | Various | >100-fold more active than Novobiocin[3] |
Experimental Protocols
General Synthesis of this compound Analogues
The synthesis of this compound analogues typically involves a modular approach, allowing for the diversification of the three key structural components. A representative synthetic scheme is outlined below.
Diagram 1: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound analogues.
Protocol 4.1.1: Synthesis of a Phenyl-Naphthalene Analogue (Representative) [5]
-
Amide Formation: Couple commercially available 2-amino-6-bromonaphthalene (B125385) with a suitable carboxylic acid to form the amide intermediate.
-
Suzuki Coupling: Perform a Suzuki coupling between the amide intermediate and a boronic acid to introduce the phenyl substituent.
-
Mitsunobu Reaction: Couple the resulting phenol (B47542) with a noviose surrogate (e.g., N-methyl-4-piperidinol) via a Mitsunobu reaction to yield the final product.
Biological Evaluation Protocols
Protocol 4.2.1: Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, SKBr3) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound analogues for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Protocol 4.2.2: Hsp90 Client Protein Degradation Assay (Western Blot)
-
Cell Treatment: Treat cancer cells with the test compounds at various concentrations for 24-48 hours.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against Hsp90 client proteins (e.g., Her2, Raf-1, Akt) and a loading control (e.g., actin).
-
Detection: Use a horseradish peroxidase-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Analysis: Analyze the band intensities to determine the extent of client protein degradation.[7]
Diagram 2: Hsp90 Inhibition and Client Protein Degradation Pathway
Caption: Mechanism of Hsp90 inhibition by this compound analogues.
Protocol 4.2.3: Hsp90 ATPase Activity Assay [8]
-
Reaction Setup: Prepare a reaction mixture containing purified Hsp90, the test compound, and ATP in an appropriate buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 90 minutes).
-
Phosphate (B84403) Detection: Measure the amount of inorganic phosphate released from ATP hydrolysis. This can be done using a colorimetric method, such as the malachite green assay.
-
Data Analysis: Determine the inhibitory effect of the compound on Hsp90 ATPase activity by comparing the phosphate release in the presence and absence of the inhibitor.
Conclusion and Future Directions
The development of this compound analogues has led to the identification of potent Hsp90 C-terminal inhibitors with significant anti-proliferative activity. The protocols outlined in this document provide a framework for the synthesis and biological evaluation of novel analogues. Future work should focus on optimizing the pharmacokinetic properties of these compounds to enhance their potential as clinical cancer therapeutics. Further investigation into the precise binding interactions within the Hsp90 C-terminal pocket will also aid in the rational design of next-generation inhibitors.
References
- 1. Synthesis and biological evaluation of novobiocin analogues as potential heat shock protein 90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Ring-Constrained Novobiocin Analogues as Hsp90 C-Terminal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Hsp90 C-terminal inhibitors with noviomimetics that manifest anti-proliferative activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Noviose Replacements on Novobiocin That Manifest Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novobiocin core analogs as Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Descarbamylnovobiocin for Cell Culture
Welcome to the technical support center for Descarbamylnovobiocin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in cell culture?
A1: this compound is a derivative of the antibiotic novobiocin. It is investigated for its potential as an anti-cancer agent due to its activity as a Heat Shock Protein 90 (Hsp90) inhibitor. Like many small molecule inhibitors, this compound is a hydrophobic compound, which can lead to poor aqueous solubility. Cell culture media are aqueous-based, which can cause this compound to precipitate out of solution, especially at higher concentrations. This can lead to inaccurate and irreproducible experimental results.
Q2: How does this compound exert its effects on cancer cells?
A2: this compound functions by inhibiting Hsp90, a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive tumor growth and survival. By binding to the C-terminal domain of Hsp90, this compound disrupts the chaperone's function, leading to the misfolding and subsequent degradation of these client proteins, primarily through the ubiquitin-proteasome pathway. This multi-targeted approach makes Hsp90 inhibitors like this compound a compelling class of anti-cancer agents.
Q3: What are the common signs of this compound precipitation in cell culture?
A3: Precipitation of this compound in your cell culture can manifest as:
-
Visible particulates: You may observe a fine, crystalline, or amorphous precipitate in the cell culture medium after adding the compound.
-
Cloudiness or turbidity: The medium may appear cloudy or milky.
-
Inconsistent results: Poor solubility can lead to variability in your experimental outcomes, as the actual concentration of the dissolved compound is unknown.
Q4: What is the recommended solvent for making a this compound stock solution?
A4: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of hydrophobic compounds like this compound for cell culture experiments. It is a powerful polar aprotic solvent that can dissolve a wide range of organic molecules.
Q5: What is the maximum recommended final concentration of DMSO in cell culture media?
A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v). However, the optimal concentration may vary depending on the cell line, so it is advisable to perform a vehicle control experiment to assess the effect of DMSO on your specific cells.
Troubleshooting Guide: this compound Precipitation
This guide provides solutions to common issues encountered with this compound solubility during cell culture experiments.
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon addition to media | The concentration of this compound exceeds its solubility limit in the aqueous culture medium. This is often referred to as the compound "crashing out." | - Lower the final working concentration: The most straightforward solution is to reduce the final concentration of this compound in your experiment. - Perform serial dilutions: Instead of adding the highly concentrated DMSO stock directly to the media, perform one or more intermediate dilution steps in pre-warmed media. - Slow, drop-wise addition with mixing: Add the this compound stock solution slowly to the pre-warmed media while gently vortexing or swirling to facilitate rapid and even dispersion. |
| Precipitation observed after incubation | Changes in the media environment over time, such as shifts in temperature or pH due to cellular metabolism, can lead to delayed precipitation. | - Optimize stock solution concentration: Prepare a higher concentration stock solution in DMSO so that a smaller volume is needed to achieve the final desired concentration in the media. This will minimize the introduction of a large volume of organic solvent. - pH stability: Ensure your culture medium is adequately buffered to resist pH changes. - Regular media changes: For longer-term experiments, regular replacement of the culture medium can help maintain a stable environment. |
| Inconsistent or non-reproducible experimental results | Inconsistent solubility and precipitation can lead to variations in the effective concentration of this compound between experiments. | - Visually inspect for precipitation: Before treating your cells, always carefully inspect the final working solution for any signs of precipitation. - Prepare fresh dilutions: Prepare fresh dilutions of this compound from the stock solution for each experiment to avoid issues with the stability of diluted solutions. - Solubility testing: Before conducting your main experiments, it is highly recommended to perform a simple solubility test. Prepare a series of dilutions of this compound in your specific cell culture medium and observe the highest concentration that remains clear over a 24-hour period at 37°C. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 569.6 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. For 1 mL of a 10 mM stock, you will need 5.696 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube. For example, add 1 mL of DMSO for 5.696 mg of this compound.
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Dilution of this compound for Cell Culture Treatment
This protocol provides a general procedure for diluting the this compound stock solution into cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in pre-warmed complete cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution (e.g., add 10 µL of the 10 mM stock to 990 µL of pre-warmed medium).
-
Gently vortex the intermediate dilution immediately after adding the stock solution.
-
From this intermediate dilution, you can perform further serial dilutions in pre-warmed medium to achieve your desired final concentrations for cell treatment.
-
Add the final diluted this compound solution to your cell culture plates. Ensure the final DMSO concentration is below 0.5%.
-
As a control, prepare a vehicle-treated group by adding the same final concentration of DMSO to the cell culture medium without this compound.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Improving Solubility
Caption: Workflow for preparing this compound solutions.
Technical Support Center: Descarbamylnovobiocin Stability in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Descarbamylnovobiocin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered in aqueous solutions during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to novobiocin (B609625)?
This compound is a derivative of the aminocoumarin antibiotic novobiocin. Structurally, it is novobiocin that lacks the carbamoyl (B1232498) group at the 3'-position of the L-noviose sugar moiety. This structural difference can influence its physicochemical properties, including solubility and stability. An HPLC method has been described that can resolve this compound from novobiocin and other related impurities[1].
Q2: What are the primary factors affecting the stability of this compound in aqueous solutions?
The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and light exposure. As a coumarin (B35378) derivative, its stability is significantly dependent on these environmental factors[2][3][4].
Q3: How does pH affect the stability and solubility of this compound?
Based on data for the parent compound novobiocin, this compound is expected to have pH-dependent solubility and stability. Novobiocin is soluble in aqueous solutions above pH 7.5 and is practically insoluble in more acidic conditions[5][6]. The stability of hydroxylated coumarins, the core structure of this compound, has been shown to decrease with increasing pH under aerobic conditions due to oxidative degradation[2]. For novobiocin sodium salt, an aqueous solution at pH 7.5 has a half-life of about 30 days at 25°C and several months at 4°C[5].
Q4: What is the impact of temperature on the stability of this compound solutions?
Temperature is a critical factor for the stability of this compound. The amorphous form of novobiocin is known to be metastable and can convert to a less soluble and inactive crystalline form, a process that is dependent on temperature[7]. For short-term storage, refrigeration is recommended. For longer-term storage, frozen aqueous solutions of novobiocin can be stable for up to 6 months without a decrease in potency[2]. General studies on antibiotic stability have shown that many, particularly beta-lactams, degrade rapidly at physiological temperatures (37°C), while others like aminoglycosides and glycopeptides show better thermal stability[6][8].
Q5: Is this compound sensitive to light?
Yes, as a coumarin-containing compound, this compound is expected to be sensitive to light. Photostability testing is a standard part of drug stability assessment as outlined by the International Council for Harmonisation (ICH) Q1B guidelines[9]. Exposure to light, particularly UV radiation, can lead to photodegradation[1]. It is recommended to protect solutions of this compound from light by using amber vials or by covering the container with aluminum foil.
Troubleshooting Guide
Issue 1: Precipitation or cloudiness observed in the aqueous solution.
-
Possible Cause 1: pH-related insolubility.
-
Troubleshooting: this compound, similar to novobiocin, is likely less soluble in acidic to neutral pH. Verify the pH of your aqueous solution. If it is below 7.5, consider adjusting the pH to a more alkaline range (pH 7.5-9.0) to improve solubility.
-
-
Possible Cause 2: Conversion to a less soluble crystalline form.
-
Troubleshooting: The amorphous, more soluble form of the compound may be converting to a more stable, less soluble crystalline form, especially upon standing or with temperature fluctuations[7]. Prepare fresh solutions for immediate use whenever possible. If storage is necessary, filter the solution and store it at a consistent, cool temperature (2-8°C) or frozen.
-
-
Possible Cause 3: Degradation.
-
Troubleshooting: Precipitation may be due to the formation of insoluble degradation products. Analyze the precipitate and the supernatant separately using a stability-indicating method like HPLC to identify the components.
-
Issue 2: Loss of biological activity or inconsistent experimental results.
-
Possible Cause 1: Chemical degradation.
-
Troubleshooting: this compound can degrade in aqueous solution over time, especially at non-optimal pH, elevated temperatures, or upon exposure to light.
-
pH: Ensure the pH of your stock solutions and experimental buffers is in a range that minimizes degradation. Based on novobiocin data, a slightly alkaline pH may be preferable.
-
Temperature: Prepare solutions fresh and keep them on ice during experiments. For storage, aliquot and freeze solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Light: Protect solutions from light at all times.
-
-
-
Possible Cause 2: Adsorption to container surfaces.
-
Troubleshooting: Especially at low concentrations, the compound may adsorb to the surfaces of plastic or glass containers. Consider using low-adsorption microcentrifuge tubes or silanized glassware.
-
Issue 3: Appearance of new peaks in HPLC chromatograms.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting: The appearance of new peaks is a strong indicator of degradation. To identify the nature of the degradation, perform forced degradation studies. This involves subjecting the this compound solution to stress conditions (acid, base, oxidation, heat, and light) to intentionally induce degradation and then analyzing the resulting solutions by HPLC-MS to identify the degradation products[4][10][11].
-
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Preparation:
-
Weigh the required amount of this compound powder in a fume hood.
-
For a 10 mg/mL stock solution, dissolve the powder in a minimal amount of 0.1 M NaOH to ensure complete dissolution, then bring to the final volume with purified water or a suitable buffer (e.g., Tris-HCl, pH 8.0).
-
Vortex or sonicate briefly to ensure homogeneity.
-
-
Short-term Storage (up to 1 week):
-
Store the solution at 2-8°C in a tightly sealed, light-protected container (e.g., amber vial).
-
-
Long-term Storage (up to 6 months):
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Flash-freeze the aliquots and store them at -20°C or -80°C.
-
When needed, thaw an aliquot rapidly and use it immediately. Avoid refreezing.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is adapted from published methods for novobiocin and is intended as a starting point. Method validation is required for specific applications.[5][7][12]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 0.01 M phosphoric acid or ammonium (B1175870) acetate (B1210297) buffer). A typical starting point could be an isocratic mobile phase of acetonitrile:0.01 M phosphoric acid (80:20, v/v)[12].
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare samples by diluting the this compound solution in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks and a decrease in the area of the main this compound peak over time.
-
Peak purity analysis of the main peak should be performed to ensure it is not co-eluting with any degradation products.
-
Data Summary
| Compound | Solvent/pH | Temperature | Half-life | Reference |
| Novobiocin sodium salt | Aqueous solution, pH 7.5 | 25°C | ~30 days | [5] |
| Novobiocin sodium salt | Aqueous solution, pH 7.5 | 4°C | Several months | [5] |
| Novobiocin | Frozen aqueous solution | -20°C | Up to 6 months (no potency loss) | [2] |
Visualizations
Logical Troubleshooting Workflow for this compound Stability Issues
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Novobiocin | C31H36N2O11 | CID 54675769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. KEGG PATHWAY Database [genome.jp]
- 9. mdpi.com [mdpi.com]
- 10. onyxipca.com [onyxipca.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Rapid and sensitive high-performance liquid chromatographic assay for novobiocin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Descarbamylnovobiocin experiments
Welcome to the technical support center for Descarbamylnovobiocin experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an analog of novobiocin (B609625), which functions as a C-terminal inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth and survival.[2][3] By binding to the C-terminal ATP-binding site of Hsp90, this compound disrupts its chaperone activity, leading to the misfolding, ubiquitination, and subsequent degradation of Hsp90 client proteins by the proteasome.[1][4] This targeted degradation of oncoproteins makes it a compound of interest in cancer research.
Q2: Why am I observing inconsistent IC50 values in my cell viability assays?
Inconsistent IC50 values are a frequent challenge in experiments with Hsp90 inhibitors. Several factors can contribute to this variability:
-
Cell Line Specificity: Different cell lines exhibit varying sensitivity to Hsp90 inhibitors due to their unique genetic backgrounds and dependence on specific Hsp90 client proteins.[5]
-
Compound Stability and Solubility: this compound, like other coumarin-based compounds, may have limited stability and solubility in aqueous solutions.[5] Degradation or precipitation of the compound in culture media can alter its effective concentration.
-
Experimental Parameters: Variations in cell seeding density, duration of inhibitor treatment, and the type of viability assay used (e.g., MTT, MTS, CellTiter-Glo) can all influence the calculated IC50 value.[5][6]
-
Cell Culture Conditions: Factors such as the passage number of cells, confluency at the time of treatment, and media composition can impact the physiological state of the cells and their response to the inhibitor.[5][6]
Q3: I'm not seeing consistent degradation of Hsp90 client proteins in my Western blots. What could be the cause?
Variable degradation of Hsp90 client proteins is a common issue. Here are some potential causes:
-
Suboptimal Inhibitor Concentration or Treatment Time: The concentration of this compound may be too low, or the treatment duration too short to achieve significant degradation. A dose-response and time-course experiment is recommended to optimize these parameters for your specific cell line and client protein.[5]
-
Induction of the Heat Shock Response (HSR): Inhibition of Hsp90 often triggers a cellular stress response, leading to the upregulation of other heat shock proteins like Hsp70.[6][7] Hsp70 can sometimes compensate for the loss of Hsp90 function, protecting client proteins from degradation.[5][7] Monitoring Hsp70 levels by Western blot can indicate if the HSR is activated.[5]
-
Cell Line and Client Protein Variability: The rate and extent of degradation can vary between different cell lines and for different client proteins.
-
Issues with Western Blot Protocol: Inconsistent sample preparation, unequal protein loading, or suboptimal antibody concentrations can all lead to variable results.[4]
Q4: How should I prepare and store this compound?
Proper storage and handling are crucial for maintaining the compound's activity.
-
Storage of Solid Compound: Store the powdered form of this compound at -20°C or -80°C, protected from light and moisture.[5]
-
Preparation of Stock Solutions: Prepare a concentrated stock solution in a suitable solvent like DMSO.
-
Storage of Stock Solutions: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[8]
-
Use in Experiments: When preparing working solutions, ensure the final concentration of the solvent (e.g., DMSO) in the cell culture media is low (typically <0.5%) and consistent across all experimental conditions.[6]
Troubleshooting Guides
Problem 1: High Variability in Cell Viability Assay Results
-
Symptom: Inconsistent IC50 values between experiments or a lack of a clear dose-response curve.
-
Possible Causes & Solutions:
| Cause | Solution |
| Compound Instability/Precipitation | Visually inspect the culture media for any signs of precipitation after adding this compound. Prepare fresh dilutions from a properly stored stock solution for each experiment.[6][8] |
| Inconsistent Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. Overly confluent or sparse cultures can respond differently to treatment.[5][6] |
| Variable Treatment Duration | Maintain a consistent incubation time with the inhibitor across all experiments. For some cell lines, a longer incubation (e.g., 72-96 hours) may be necessary to observe significant effects.[5] |
| Cell Passage Number | Use cells within a consistent and low passage number range, as drug sensitivity can change over time in culture.[6] |
| Evaporation from Edge Wells | To minimize evaporation in 96-well plates, fill the outer wells with sterile PBS or media and do not use them for experimental samples.[6] |
Problem 2: Inconsistent or No Degradation of Hsp90 Client Proteins in Western Blots
-
Symptom: Western blot results show variable or no decrease in the levels of known Hsp90 client proteins after treatment.
-
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for degrading your client protein of interest in your specific cell line. |
| Inappropriate Time Point | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for observing maximal degradation.[5] |
| Induction of Heat Shock Response | Monitor the induction of Hsp70 by Western blot. If Hsp70 is significantly upregulated, consider using an inhibitor of the heat shock response in combination with this compound or analyzing earlier time points.[5][6] |
| Suboptimal Western Blot Protocol | Ensure complete cell lysis with fresh protease and phosphatase inhibitors. Quantify protein concentration accurately (e.g., using a BCA assay) and load equal amounts of protein for each sample. Optimize antibody concentrations and incubation times.[4] |
| Incomplete Protein Denaturation | Ensure that your sample buffer contains a fresh reducing agent (e.g., DTT or β-mercaptoethanol) and that samples are adequately heated before loading to prevent the formation of protein aggregates.[4] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for assessing cell viability in a 96-well plate format.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C with 5% CO2.[9]
-
Drug Treatment: Prepare serial dilutions of this compound in culture media. Remove the old media from the wells and add the media containing the different concentrations of the drug. Include a vehicle control (e.g., DMSO).[9]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[6]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[6][9]
-
Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
Protocol 2: Western Blotting for Hsp90 Client Protein Degradation
This protocol outlines the steps to detect changes in protein levels following treatment with this compound.
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that results in 70-80% confluency at the time of harvest. The next day, treat the cells with a range of this compound concentrations for a predetermined time. Include a vehicle control.[6]
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microfuge tube.[11]
-
Lysate Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.[4]
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA protein assay kit.[4]
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[11]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Include a protein ladder.[12]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (specific to your client protein of interest, Hsp70, and a loading control like GAPDH or β-actin) overnight at 4°C with gentle shaking.[13]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Wash the membrane three times with TBST. Apply a chemiluminescent substrate (ECL) and capture the signal using an imaging system.[11]
Visualizations
Caption: Hsp90 Inhibition Pathway by this compound.
Caption: General Troubleshooting Workflow.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Hsp90 inhibitors identified from a library of novobiocin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novobiocin and additional inhibitors of the Hsp90 C-terminal nucleotide-binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. cdn1.sinobiological.com [cdn1.sinobiological.com]
Technical Support Center: Optimizing Descarbamylnovobiocin Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Descarbamylnovobiocin concentration in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an analogue of the antibiotic novobiocin (B609625). It functions as a C-terminal inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are involved in cancer cell growth and survival.[1][3] By inhibiting Hsp90, this compound can lead to the degradation of these client proteins, ultimately resulting in cell cycle arrest and apoptosis.[2][3]
Q2: What is a recommended starting concentration range for this compound in a new cell line?
Q3: How long should I incubate my cells with this compound?
The incubation time will depend on the specific cell line's doubling time and the biological question being investigated. For initial dose-response assays, a 48 to 72-hour incubation is a common starting point to allow sufficient time to observe effects on cell viability or proliferation. For rapidly dividing cells, a shorter incubation of 24 hours might be sufficient, while for slower-growing cells, longer incubation times may be necessary.
Q4: What are the best cell viability assays to use with this compound?
Several cell viability and proliferation assays are suitable. Commonly used methods include:
-
MTT/XTT Assays: These colorimetric assays measure metabolic activity, which is often correlated with cell viability.
-
CCK-8/WST-8 Assays: These are also colorimetric assays that measure dehydrogenase activity in viable cells and are known for their simplicity and lower toxicity compared to MTT.
-
ATP Assays (e.g., CellTiter-Glo): These luminescent assays quantify the amount of ATP present, which is a marker of metabolically active cells.
-
Trypan Blue Exclusion Assay: This is a dye exclusion method used to count viable cells. Live cells with intact membranes exclude the dye, while dead cells do not.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered when using this compound in cell viability assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Uneven cell plating. | Ensure a single-cell suspension before plating and use proper pipetting techniques to dispense cells evenly. |
| "Edge effect" in multi-well plates. | Avoid using the outer wells of the plate for critical experiments or fill them with a sterile buffer or media to maintain humidity. | |
| No observable effect on cell viability | This compound concentration is too low. | Test a higher range of concentrations. |
| The cell line is resistant to this compound. | Consider using a different cell line or investigating the mechanism of resistance. | |
| This compound is inactive. | Check the storage conditions and expiration date of the compound. Test the activity of the compound in a known sensitive cell line. | |
| Sudden and significant cell death, even at low concentrations | The solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%). Run a solvent-only control to check for toxicity. |
| This compound has precipitated out of solution. | Visually inspect the wells for any precipitate. Refer to the solubility troubleshooting section. | |
| Compound Precipitation in Culture Medium | Poor solubility of this compound in the culture medium. | Prepare a higher concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it in the culture medium to the final desired concentration. Ensure the final solvent concentration is not toxic to the cells. Gentle warming or sonication of the stock solution might aid in dissolution. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Determine the appropriate solvent: Based on the manufacturer's instructions or preliminary solubility tests, dissolve this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Cell Viability Assay (CCK-8 Protocol)
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue).
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include appropriate controls: untreated cells (vehicle control, e.g., medium with the same final concentration of DMSO) and blank wells (medium only). .
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized depending on the cell type and density.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Visualizations
Hsp90 Inhibition Signaling Pathway
Caption: Inhibition of Hsp90 by this compound disrupts client protein folding, leading to their degradation and subsequent apoptosis.
Experimental Workflow for Optimizing this compound Concentration
Caption: A systematic workflow for determining the optimal concentration of this compound in cell viability assays.
References
- 1. Novobiocin and additional inhibitors of the Hsp90 C-terminal nucleotide-binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hsp90 inhibitors identified from a library of novobiocin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novobiocin Analogs That Inhibit the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
how to avoid off-target effects of Descarbamylnovobiocin
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you design and interpret experiments using Descarbamylnovobiocin, with a focus on avoiding and identifying off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a synthetic analog of the natural product novobiocin (B609625). Its primary molecular target is the C-terminal ATP-binding site of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, proliferation, and survival.[1][2][3] By inhibiting Hsp90, this compound leads to the degradation of these client proteins, many of which are oncoproteins, making it a compound of interest in cancer research.[4][5]
Q2: What are the known or potential off-target effects of this compound?
The most well-documented off-target of the parent compound, novobiocin, is bacterial DNA gyrase.[1][6] While this compound has been designed to have reduced activity against DNA gyrase compared to novobiocin, it is still a potential off-target that should be considered, particularly at higher concentrations. Other potential off-targets may include other ATP-binding proteins or kinases, a common source of off-target effects for small molecule inhibitors.[7][8]
Q3: How can I minimize off-target effects in my experiments?
Several strategies can be employed to minimize off-target effects:
-
Dose-Response: Use the lowest effective concentration of this compound that elicits the desired on-target effect (e.g., degradation of a specific Hsp90 client protein).
-
Use of Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control. While a perfect inactive analog may not be commercially available, novobiocin analogs lacking the noviose moiety and specific substitutions on the coumarin (B35378) ring have been shown to be inactive as Hsp90 inhibitors and could serve as negative controls.[9][10]
-
Orthogonal Approaches: Validate your findings using non-pharmacological methods. For example, use siRNA or CRISPR-Cas9 to knock down Hsp90 and see if it phenocopies the effects of this compound.[11]
Q4: What are the initial signs of potential off-target effects in my cell-based assays?
Be aware of the following indicators that may suggest off-target effects:
-
Inconsistent Results: Discrepancies between the effects of this compound and other structurally distinct Hsp90 inhibitors.
-
Discrepancy with Genetic Knockdown: The phenotype observed with this compound treatment does not match the phenotype of Hsp90 knockdown.
-
Unusual Cellular Phenotypes: Observation of cellular effects that are not typically associated with the inhibition of Hsp90.
Troubleshooting Guides
Problem: Inconsistent or unexpected results in cellular assays.
| Possible Cause | Troubleshooting Steps |
| Off-target effects | 1. Confirm On-Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to Hsp90 in your cells. 2. Profile Against Off-Targets: Use a kinase selectivity panel to identify potential off-target kinases. 3. Assess DNA Gyrase Inhibition: If working with bacterial cells or concerned about mitochondrial effects, perform a DNA gyrase inhibition assay. 4. Use a Control Compound: Compare the effects of this compound with an inactive analog. |
| Cell line variability | 1. Characterize your cell line: Confirm the expression levels of Hsp90 and relevant client proteins. 2. Test in multiple cell lines: Replicate key findings in a different cell line to ensure the observed effects are not cell-type specific. |
| Compound stability/solubility | 1. Check compound integrity: Ensure the compound has not degraded. 2. Verify solubility: Confirm that this compound is fully dissolved at the concentrations used in your experiments. |
Problem: Difficulty confirming that the observed phenotype is due to Hsp90 inhibition.
| Possible Cause | Troubleshooting Steps |
| Phenotype is a result of an off-target effect | 1. Genetic Validation: Use siRNA or CRISPR-Cas9 to knockdown Hsp90 and compare the phenotype to that of this compound treatment. A similar phenotype provides strong evidence for on-target action. 2. Rescue Experiment: If possible, overexpress a resistant mutant of Hsp90 to see if it rescues the phenotype induced by this compound. 3. Client Protein Degradation: Confirm that known Hsp90 client proteins (e.g., Akt, Her2, c-Raf) are degraded upon treatment with this compound using Western blotting.[11] |
Data Presentation
Table 1: Comparative Inhibitory Activity of Novobiocin Analogs
| Compound | Target | IC50 | Reference |
| Novobiocin | Hsp90 (human) | ~700 µM | [1][3][9] |
| Novobiocin | DNA Gyrase (E. coli) | ~0.48 µM | [12] |
| This compound | Hsp90 (human) | More potent than Novobiocin | [1][2] |
| This compound | DNA Gyrase (E. coli) | Less potent than Novobiocin | [1] |
Note: Specific IC50 values for this compound can vary depending on the assay conditions and cell line used. Researchers should determine the IC50 in their specific experimental system.
Experimental Protocols
Protocol 1: Hsp90 Client Protein Degradation Assay (Western Blot)
Objective: To determine if this compound treatment leads to the degradation of known Hsp90 client proteins.
Materials:
-
Cell culture reagents
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies for Hsp90 client proteins (e.g., Akt, Her2, c-Raf) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat cells with a range of this compound concentrations and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis: Quantify band intensities and normalize to the loading control. A decrease in the levels of client proteins in this compound-treated samples indicates Hsp90 inhibition.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to Hsp90 in a cellular context.[12][13][14][15][16]
Materials:
-
Cell culture reagents
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Equipment for heating (e.g., PCR cycler) and freeze-thawing (e.g., liquid nitrogen, water bath)
-
Western blot reagents (as in Protocol 1)
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control.
-
Heating: Aliquot cell suspension into PCR tubes and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse cells by three cycles of freeze-thaw.
-
Centrifugation: Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Sample Preparation and Western Blotting: Collect the supernatant and perform Western blotting for Hsp90 as described in Protocol 1.
-
Data Analysis: Plot the amount of soluble Hsp90 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: On-Target Effect of this compound on the Hsp90 Pathway.
Caption: Potential Off-Target Effect on DNA Gyrase.
References
- 1. Novobiocin and Additional Inhibitors of the Hsp90 C-Terminal Nucleotide-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hsp90 inhibitors identified from a library of novobiocin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of a novel novobiocin analogue as a putative C-terminal inhibitor of heat shock protein 90 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novobiocin and coumermycin inhibit DNA supercoiling catalyzed by DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novobiocin Analogs That Inhibit the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New novobiocin analogues as antiproliferative agents in breast cancer cells and potential inhibitors of heat shock protein 90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Descarbamylnovobiocin In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low in vitro potency with Descarbamylnovobiocin, a novobiocin (B609625) analog targeting the C-terminus of Heat Shock Protein 90 (Hsp90).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound, like its parent compound novobiocin, is an inhibitor of the molecular chaperone Hsp90.[1] It uniquely targets a putative ATP-binding site in the C-terminus of Hsp90.[2][3] This is in contrast to many other Hsp90 inhibitors, such as geldanamycin (B1684428) and its derivatives, which bind to the N-terminal ATP-binding pocket.[1][4] Inhibition of Hsp90's chaperone function leads to the misfolding and subsequent degradation of numerous "client" proteins. Many of these client proteins are critical for cancer cell growth, proliferation, and survival, making Hsp90 an attractive target for cancer therapy.[4][5][6] The degradation of these oncoproteins disrupts multiple signaling pathways, ultimately leading to cell cycle arrest and apoptosis.[4]
Q2: Why am I observing low in vitro potency with this compound?
Low in vitro potency can stem from several factors:
-
Inherent Potency: The parent compound, novobiocin, is known to have weak Hsp90 inhibitory activity, with an IC50 value around 700 µM.[3][7][8] While the removal of the carbamate (B1207046) group (as in this compound) is intended to improve potency, the inherent binding affinity to the C-terminal site might still be lower compared to N-terminal inhibitors.[9]
-
Solubility Issues: Poor solubility of the compound in aqueous cell culture media can lead to a lower effective concentration than anticipated. Refer to the "Troubleshooting" section for guidance on addressing solubility.
-
Cell Line Specifics: The expression levels of Hsp90 and its client proteins can vary significantly between different cancer cell lines, influencing the observed potency of the inhibitor.
-
Experimental Conditions: Assay conditions such as cell density, incubation time, and the specific endpoint being measured can all impact the apparent potency.
Q3: How can I confirm that this compound is engaging its target (Hsp90) in my cells?
Target engagement can be confirmed by observing the downstream effects of Hsp90 inhibition. A key indicator is the degradation of known Hsp90 client proteins.[10] You can perform a Western blot to assess the levels of sensitive client proteins like HER2, Raf-1, and Akt after treating your cells with this compound.[10][11] A dose-dependent decrease in the levels of these proteins would suggest successful Hsp90 inhibition. Additionally, inhibition of Hsp90 often leads to a compensatory up-regulation of other heat shock proteins, such as Hsp70, which can also be monitored by Western blot.[4]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in vitro.
| Issue | Possible Cause | Recommended Solution |
| Low or no cytotoxic effect in cell viability assays (e.g., MTT, SRB). | Poor Compound Solubility: The compound may be precipitating out of the cell culture medium. | Prepare a high-concentration stock solution in a suitable solvent like DMSO. When diluting into your final assay medium, ensure the final DMSO concentration is low (typically <0.5%) and compatible with your cell line. Visually inspect the medium for any signs of precipitation after adding the compound. |
| Insufficient Incubation Time: The effects of Hsp90 inhibition on cell viability may take time to manifest. | Perform a time-course experiment, treating cells for 24, 48, and 72 hours to determine the optimal treatment duration for observing a cytotoxic effect. | |
| Cell Line Resistance: The chosen cell line may not be sensitive to Hsp90 inhibition or may have lower levels of key client proteins. | Use a positive control cell line known to be sensitive to Hsp90 inhibitors (e.g., SKBr3 or MCF-7 breast cancer cells).[10] Also, consider screening a panel of cell lines to identify more sensitive models. | |
| No degradation of Hsp90 client proteins is observed via Western blot. | Sub-optimal Compound Concentration: The concentration used may be too low to effectively inhibit Hsp90. | Perform a dose-response experiment using a wide range of concentrations to determine the effective concentration for client protein degradation. |
| Incorrect Timing of Lysate Collection: Client protein degradation is a dynamic process. | Collect cell lysates at different time points post-treatment (e.g., 6, 12, 24, 48 hours) to capture the degradation event. | |
| Antibody Quality: The primary antibodies used for Western blotting may not be specific or sensitive enough. | Validate your antibodies using positive and negative controls. Ensure you are using the recommended antibody dilutions and blocking conditions. | |
| Inconsistent results between experiments. | Variability in Cell Culture: Cell passage number, confluency, and overall health can affect experimental outcomes. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure they are in the logarithmic growth phase at the start of the experiment. |
| Compound Stability: The compound may be unstable in solution over time. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Client Protein Degradation Assay (Western Blot)
This protocol is used to confirm the on-target activity of this compound by monitoring the degradation of Hsp90 client proteins.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., HER2, Raf-1, Akt) and a loading control (e.g., Actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 24-48 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analyze the band intensities to assess the levels of client proteins relative to the loading control. A decrease in client protein levels with increasing concentrations of the compound indicates Hsp90 inhibition.
Visualizations
Caption: Workflow for assessing cell viability using the MTT assay.
Caption: Simplified signaling pathway of Hsp90 inhibition.
References
- 1. Novobiocin Analogs as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novobiocin analogues as potential heat shock protein 90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of novobiocin analogues that manifest anti-proliferative activity against several cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Design, Synthesis, and Biological Evaluation of Ring-Constrained Novobiocin Analogues as Hsp90 C-Terminal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
best practices for storing Descarbamylnovobiocin solutions
This technical support center provides guidance on the best practices for storing and handling Descarbamylnovobiocin solutions to ensure their stability and efficacy in research applications. As a derivative of Novobiocin, some storage recommendations are extrapolated from data on the parent compound and general best practices for aminocoumarin antibiotics.
Frequently Asked Questions (FAQs)
Q1: How should I reconstitute solid this compound?
A1: It is recommended to reconstitute this compound in a high-quality, sterile solvent such as DMSO or ethanol (B145695) for initial stock solutions. For aqueous working solutions, a buffer with a pH of around 7.5 is advisable, similar to what is recommended for Novobiocin.[1] Always consult the manufacturer's product data sheet for any specific instructions.
Q2: What is the recommended storage temperature for this compound stock solutions?
A2: For short-term storage (up to one month), it is recommended to store aliquots of the stock solution at -20°C. For long-term storage (up to 6 months), storing aliquots at -80°C is preferable to minimize degradation.[2] Avoid repeated freeze-thaw cycles.
Q3: How long are aqueous solutions of this compound stable?
A3: While specific stability data for this compound is limited, aqueous solutions of its parent compound, Novobiocin, are reported to have a half-life of approximately 30 days at 25°C and can be stable for several months at 4°C.[1][3] It is best practice to prepare fresh aqueous working solutions for each experiment or store them at 4°C for no longer than a few days.
Q4: Is this compound sensitive to light?
A4: Yes, like many aminocoumarin antibiotics, this compound is likely sensitive to light. It is recommended to store solutions in amber vials or tubes wrapped in foil to protect them from light exposure.
Q5: Should I filter-sterilize my this compound solutions?
A5: Yes, for applications requiring sterility, it is recommended to filter-sterilize the solution through a 0.22 µm syringe filter compatible with your chosen solvent.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in the solution upon storage. | The concentration may be too high for the storage temperature, or the solvent may not be optimal. | Warm the solution gently to see if the precipitate redissolves. If not, consider preparing a fresh, lower-concentration stock or using a different solvent. Ensure the storage temperature is appropriate. |
| Loss of biological activity in the assay. | The solution may have degraded due to improper storage (e.g., exposure to light, repeated freeze-thaw cycles, extended storage at room temperature). | Prepare a fresh stock solution from solid material. Always aliquot stock solutions to avoid multiple freeze-thaw cycles. Ensure proper light protection and storage temperature. |
| Inconsistent experimental results. | Variability in the preparation of working solutions or degradation of the stock solution. | Standardize the protocol for preparing working solutions. Prepare fresh dilutions for each experiment from a properly stored stock aliquot. |
| Color change in the solution. | This could indicate chemical degradation or contamination. | Discard the solution and prepare a fresh stock. Ensure sterile handling techniques and proper storage conditions. |
Data Presentation: Recommended Storage Conditions for Aminocoumarin Antibiotic Solutions (Extrapolated for this compound)
| Solvent | Concentration | Storage Temperature | Maximum Recommended Duration | Light Protection |
| DMSO / Ethanol (Stock) | 10-50 mg/mL | -20°C | 1 month | Recommended |
| DMSO / Ethanol (Stock) | 10-50 mg/mL | -80°C | 6 months | Recommended |
| Aqueous Buffer (pH ~7.5) | Working Conc. | 4°C | Several days | Recommended |
| Aqueous Buffer (pH ~7.5) | Working Conc. | 25°C (Room Temp) | < 24 hours | Recommended |
Experimental Protocols
Preparation of this compound Stock Solution (10 mg/mL in DMSO):
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Visualizations
Caption: Workflow for Preparation and Storage of this compound Solutions.
References
Technical Support Center: Troubleshooting Descarbamylnovobiocin Western Blot Signals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for western blot experiments involving Descarbamylnovobiocin.
Understanding this compound and its Effect in Western Blotting
This compound is an analog of the antibiotic Novobiocin and functions as an inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are involved in cell signaling and proliferation. By inhibiting Hsp90, this compound leads to the destabilization and subsequent degradation of these client proteins via the ubiquitin-proteasome pathway.
Therefore, the expected outcome of treating cells with this compound is a decrease or complete loss of the signal for Hsp90 client proteins in a western blot analysis. This is a critical consideration when troubleshooting your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound inhibits the C-terminal ATP-binding site of Hsp90. This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent degradation of Hsp90 client proteins, which are then targeted by the proteasome for destruction.
Q2: I treated my cells with this compound and now I see no signal for my protein of interest. Is my experiment failing?
A2: Not necessarily. A weak or absent signal for a known Hsp90 client protein is the expected outcome of successful treatment with an Hsp90 inhibitor like this compound. The primary troubleshooting step is to confirm that your protein of interest is indeed an Hsp90 client. If it is, the lack of signal likely indicates the inhibitor is working as expected. To confirm this, you can include a positive control of untreated cells, which should show a strong band for your protein of interest.
Q3: How can I be sure that the protein degradation is due to the proteasome?
A3: To confirm that the degradation of your target protein is proteasome-dependent, you can perform a co-treatment experiment. Treat your cells with both this compound and a proteasome inhibitor (e.g., MG132). If the degradation of the client protein is prevented or reduced in the presence of the proteasome inhibitor, it confirms that the degradation is mediated by the proteasome.[1]
Q4: What concentration of this compound should I use?
A4: The optimal concentration will vary depending on the cell line and the specific client protein being investigated. It is recommended to perform a dose-response experiment to determine the optimal concentration. Based on studies of Novobiocin and its analogs, concentrations in the micromolar range are typically effective. For instance, some potent Novobiocin analogs have been shown to induce degradation of Hsp90 client proteins at concentrations as low as 1 µM.[2]
Troubleshooting Common Western Blot Issues
Issue 1: No Signal or Weak Signal
This can be the expected result for an Hsp90 client protein. However, if you suspect an experimental error, consider the following:
| Possible Cause | Recommended Solution |
| Successful Hsp90 Inhibition | This is the expected outcome for an Hsp90 client protein. Confirm by running an untreated control. To further validate, co-treat with a proteasome inhibitor (e.g., MG132) to see if the protein signal is rescued.[1] |
| Inefficient Protein Transfer | Verify successful transfer by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage, especially for high or low molecular weight proteins. |
| Inactive Primary or Secondary Antibody | Use a fresh aliquot of antibody. Verify antibody activity using a positive control lysate known to express the target protein. |
| Insufficient Protein Load | Increase the amount of protein loaded per well (typically 20-40 µg of total protein is recommended).[3] |
| Suboptimal Antibody Concentration | The antibody concentration may be too low. Perform an antibody titration to determine the optimal dilution. |
| Protein Degradation During Sample Prep | Ensure lysis buffer contains fresh protease and phosphatase inhibitors. Keep samples on ice throughout the preparation process.[1] |
Issue 2: High Background
High background can obscure the specific signal of your target protein.
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Use a fresh blocking solution (e.g., 5% non-fat dry milk or BSA in TBST). |
| Antibody Concentration Too High | Titrate the primary and secondary antibodies to find the optimal dilution that provides a strong signal with low background. |
| Inadequate Washing | Increase the number and duration of wash steps (e.g., 3-5 washes of 5-10 minutes each with TBST). Ensure sufficient volume of wash buffer to completely cover the membrane. |
| Membrane Dried Out | Ensure the membrane remains hydrated throughout the entire western blot procedure. |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer and antibody dilution buffer. |
Issue 3: Non-Specific Bands
The presence of unexpected bands can complicate the interpretation of your results.
| Possible Cause | Recommended Solution |
| Antibody Concentration Too High | Reduce the concentration of the primary and/or secondary antibody. |
| Non-Specific Antibody Binding | Optimize the blocking step as described above. Consider trying a different blocking agent. |
| Protein Overload | Reduce the amount of protein loaded onto the gel to minimize non-specific interactions. |
| Sample Degradation | Use fresh samples and ensure proper handling with protease inhibitors to prevent the formation of degradation products that may be recognized by the antibody. |
| Cross-reactivity of Secondary Antibody | Run a control lane with only the secondary antibody to check for non-specific binding. |
Signaling Pathway and Experimental Workflow Diagrams
References
addressing batch-to-batch variability of synthesized Descarbamylnovobiocin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in the synthesis of Descarbamylnovobiocin. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of batch-to-batch variability in the synthesis of this compound?
Batch-to-batch variability in the synthesis of this compound, a coumarin-based antibiotic, can arise from several factors inherent to complex organic synthesis:
-
Purity of Starting Materials: The purity of precursors, such as the coumarin (B35378) core and the noviose sugar derivative, is critical. Impurities in these starting materials can lead to the formation of side products, impacting the final yield and purity of this compound.
-
Reaction Conditions: Minor deviations in reaction parameters such as temperature, reaction time, pH, and the rate of reagent addition can significantly influence the reaction kinetics and the impurity profile of the final product.
-
Solvent Quality: The grade and moisture content of solvents can affect reaction yields and promote the formation of impurities.
-
Purification Efficiency: The effectiveness of purification methods, typically column chromatography or recrystallization, can vary between batches, leading to differences in the final purity and composition of the product.
-
Scale of Synthesis: Scaling up the synthesis from laboratory to pilot or production scale can introduce variability due to changes in mass and heat transfer.
Q2: My final product shows a lower yield than expected. What are the potential causes and how can I troubleshoot this?
Low yields in the synthesis of this compound can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Incomplete Reactions: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has gone to completion. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.
-
Side Reactions: The formation of byproducts is a common cause of low yields. Analyze the crude reaction mixture by HPLC or Mass Spectrometry (MS) to identify any major side products. Adjusting reaction conditions, such as temperature or the order of reagent addition, may minimize side product formation.
-
Degradation of Product: this compound, like many complex organic molecules, may be susceptible to degradation under certain conditions. Avoid prolonged exposure to harsh acidic or basic conditions during workup and purification.
-
Losses during Workup and Purification: Significant amounts of product can be lost during extraction, washing, and purification steps. Ensure proper phase separation during extractions and optimize your chromatography or recrystallization conditions to maximize recovery.
Q3: I am observing unexpected peaks in the HPLC analysis of my synthesized this compound. How can I identify these impurities?
The presence of unknown peaks in an HPLC chromatogram indicates the presence of impurities. A combination of analytical techniques is often required for their identification:
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying impurities. The mass-to-charge ratio (m/z) of the impurity peaks can provide information about their molecular weight, which can help in proposing potential structures.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the impurities.
-
NMR Spectroscopy: If an impurity can be isolated in sufficient quantity and purity using preparative HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can be used to elucidate its complete chemical structure.
-
Forced Degradation Studies: Subjecting a pure sample of this compound to stress conditions (e.g., acid, base, heat, light, oxidation) can help to intentionally generate degradation products. Comparing the retention times of these forced degradation products with the unknown peaks in your sample can help in their identification.
Q4: How can I improve the purity of my this compound product?
Improving the purity of the final product often involves optimizing the purification process:
-
Chromatography Optimization:
-
Stationary Phase: Experiment with different silica (B1680970) gel grades or consider using reversed-phase chromatography.
-
Mobile Phase: A systematic optimization of the solvent system (e.g., gradient elution) can significantly improve the separation of this compound from its impurities.
-
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for removing impurities. Careful selection of the solvent is crucial for obtaining high purity and good recovery.
-
Sequential Purification: In some cases, a combination of purification techniques, such as column chromatography followed by recrystallization, may be necessary to achieve the desired level of purity.
Troubleshooting Guides
Guide 1: Addressing Low Yield
| Symptom | Potential Cause | Troubleshooting Step |
| Reaction does not go to completion (starting material remains) | Insufficient reaction time or temperature. | Monitor reaction by TLC/HPLC. Extend reaction time or incrementally increase temperature. |
| Inactive or degraded reagents. | Use fresh, high-purity reagents. Verify the activity of catalysts if applicable. | |
| Formation of significant side products | Non-optimal reaction conditions. | Analyze crude mixture by LC-MS to identify byproducts. Adjust temperature, solvent, or order of reagent addition. |
| Product loss during aqueous workup | Product has some water solubility. | Saturate the aqueous layer with brine (NaCl) to decrease the solubility of the organic product. Perform multiple extractions with smaller volumes of organic solvent. |
| Low recovery from column chromatography | Product is strongly adsorbed to the stationary phase. | Add a small amount of a more polar solvent (e.g., methanol (B129727) or acetic acid) to the elution solvent. |
| Product is co-eluting with impurities. | Optimize the mobile phase composition or switch to a different stationary phase. |
Guide 2: Identifying and Minimizing Impurities
| Symptom | Potential Cause | Troubleshooting Step |
| Consistent appearance of the same impurity peak in HPLC | Impurity present in a starting material. | Analyze all starting materials by HPLC or NMR to check for the presence of the impurity. |
| Formation of a stable side product. | Use LC-MS and NMR to identify the structure of the impurity. Modify reaction conditions to disfavor its formation. | |
| Appearance of new impurity peaks in scaled-up batches | Inefficient heat or mass transfer at a larger scale. | Ensure efficient stirring and temperature control. Consider slower addition of reagents in larger batches. |
| Broad or tailing peaks in HPLC | Poor solubility of the sample in the mobile phase. | Adjust the composition of the injection solvent to be more compatible with the mobile phase. |
| Interaction of the compound with the stationary phase. | Add a modifier (e.g., trifluoroacetic acid for acidic compounds) to the mobile phase. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol provides a general method for analyzing the purity of synthesized this compound. Optimization may be required based on the specific impurities present.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and 310 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: General Procedure for Column Chromatography Purification
This protocol outlines a general approach for the purification of this compound using silica gel column chromatography.
-
Stationary Phase: Silica gel (e.g., 230-400 mesh).
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase solvent and carefully pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel and load it onto the top of the column.
-
Elution: Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent. Collect fractions and monitor them by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Workflow for Synthesis, Analysis, and Purification of this compound.
Caption: Decision tree for troubleshooting out-of-specification batches.
Technical Support Center: Optimizing Descarbamylnovobiocin Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing experiments involving Descarbamylnovobiocin, a C-terminal inhibitor of Heat Shock Protein 90 (Hsp90).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an analog of the antibiotic novobiocin (B609625) that targets the C-terminal ATP-binding site of Hsp90.[1] Hsp90 is a molecular chaperone essential for the stability and function of numerous "client" proteins, many of which are critical for cancer cell survival and proliferation.[2][3] By binding to the C-terminus, this compound disrupts the Hsp90 chaperone cycle. This leads to the misfolding, ubiquitination, and subsequent degradation of Hsp90 client proteins by the proteasome.[2][4] A key advantage of C-terminal inhibitors like this compound is that they generally do not induce the pro-survival heat shock response, a common issue with N-terminal Hsp90 inhibitors.[5][6]
Q2: Which cellular signaling pathways are affected by this compound treatment?
By promoting the degradation of Hsp90 client proteins, this compound can simultaneously impact multiple oncogenic signaling pathways. Key client proteins include HER2, Akt, and Raf-1.[1][6] Therefore, treatment can lead to the downregulation of major pathways such as the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK signaling cascades, which are crucial for cell growth, proliferation, and survival.[7]
Q3: How do I determine the optimal incubation time for this compound treatment?
The optimal incubation time is dependent on the cell line, the specific client protein being investigated, and its intrinsic turnover rate. A time-course experiment is essential to determine the ideal duration for observing maximal client protein degradation. We recommend starting with a broad range of time points (e.g., 4, 8, 12, 24, and 48 hours) to identify the optimal window for your protein of interest.
Q4: What concentration of this compound should I use in my experiments?
The effective concentration of this compound can vary significantly between different cancer cell lines. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Based on studies of similar novobiocin analogs, concentrations ranging from nanomolar to low micromolar have shown efficacy.[1][4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No degradation of the target client protein is observed. | Suboptimal Incubation Time: The treatment duration may be too short for the client protein's degradation kinetics. | Perform a time-course experiment with extended time points (e.g., up to 72 hours). |
| Insufficient Drug Concentration: The concentration of this compound may be below the effective dose for the specific cell line. | Conduct a dose-response experiment to determine the IC50 value. Test concentrations at, above, and below the determined IC50. | |
| Resistant Cell Line: The cell line may have intrinsic or acquired resistance to Hsp90 inhibition. | - Try a different cell line known to be sensitive to Hsp90 inhibitors.- Investigate potential resistance mechanisms (e.g., upregulation of co-chaperones or alternative survival pathways). | |
| Poor Antibody Quality for Western Blot: The antibody used to detect the client protein may be of low quality or not specific. | - Validate your primary antibody using positive and negative controls.- Use a recently purchased and properly stored antibody. | |
| High Cell Death Observed at Early Time Points. | Excessive Drug Concentration: The concentration used may be too high, leading to rapid, non-specific cytotoxicity. | - Perform a dose-response curve and select a concentration closer to the IC50 value for initial experiments.- Shorten the incubation time. |
| Inconsistent Results Between Experiments. | Variability in Cell Culture Conditions: Differences in cell confluency, passage number, or media composition can affect drug sensitivity. | - Maintain consistent cell culture practices.- Use cells within a specific passage number range.- Ensure cell confluency is between 70-80% at the time of treatment. |
| Drug Stock Instability: Improper storage of the this compound stock solution may lead to degradation. | - Prepare fresh stock solutions regularly.- Store aliquots at -80°C to avoid repeated freeze-thaw cycles. |
Data Presentation
Disclaimer: The following data is illustrative and compiled based on trends observed for closely related novobiocin analogs that act as C-terminal Hsp90 inhibitors. Researchers should generate their own data for this compound in their specific experimental systems.
Table 1: Illustrative IC50 Values of a this compound Analog at Different Incubation Times
| Cell Line | 24 hours | 48 hours | 72 hours |
| MCF-7 (Breast Cancer) | 5.2 µM | 2.1 µM | 0.9 µM |
| SK-BR-3 (Breast Cancer) | 2.8 µM | 1.0 µM | 0.4 µM |
| A549 (Lung Cancer) | 8.5 µM | 4.3 µM | 2.0 µM |
| PC-3 (Prostate Cancer) | 12.1 µM | 6.8 µM | 3.5 µM |
Table 2: Illustrative Time-Course of Client Protein Degradation in MCF-7 Cells Treated with a this compound Analog (at 2x IC50)
| Incubation Time (hours) | % HER2 Degradation (± SD) | % Akt Degradation (± SD) | % Raf-1 Degradation (± SD) |
| 0 | 0 ± 0 | 0 ± 0 | 0 ± 0 |
| 4 | 15 ± 4.2 | 10 ± 3.1 | 8 ± 2.5 |
| 8 | 45 ± 6.8 | 32 ± 5.5 | 25 ± 4.8 |
| 12 | 70 ± 8.1 | 55 ± 7.2 | 48 ± 6.1 |
| 24 | 85 ± 9.5 | 78 ± 8.9 | 72 ± 7.9 |
| 48 | 82 ± 9.1 | 75 ± 8.5 | 68 ± 7.5 |
Experimental Protocols
Protocol 1: Time-Course Analysis of Client Protein Degradation by Western Blot
-
Cell Seeding: Plate cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with this compound at a predetermined effective concentration (e.g., 2x IC50). Include a vehicle-treated control (e.g., DMSO).
-
Incubation: Incubate the cells for various time points (e.g., 0, 4, 8, 12, 24, 48 hours).
-
Cell Lysis: At each time point, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against your client protein of interest (e.g., HER2, Akt) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Analysis: Quantify the band intensities using densitometry software. Normalize the client protein band intensity to the loading control.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: Hsp90 inhibition pathway by this compound.
Caption: Experimental workflow for optimizing this compound treatment.
References
- 1. Signaling Pathways and Downstream Effectors of Host Innate Immunity in Plants [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Applicability of drug response metrics for cancer studies using biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
Technical Support Center: Overcoming Resistance to Descarbamylnovobiocin
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to Descarbamylnovobiocin in cell lines. The information is tailored for scientists in drug development and related fields.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Cells show decreased sensitivity to this compound over time. | Induction of the heat shock response, leading to increased levels of pro-survival chaperones like Hsp70 and Hsp27.[1] | - Option 1: Combination Therapy. Co-administer this compound with an Hsp70 inhibitor. - Option 2: HSF1 Inhibition. Use an inhibitor of Heat Shock Factor 1 (HSF1) to prevent the transcription of heat shock proteins.[1] - Option 3: Intermittent Dosing. A revised dosing schedule might reduce the induction of the heat shock response. |
| Complete lack of response to this compound in a new cell line. | - Intrinsic Resistance. The cell line may have pre-existing resistance mechanisms. - High expression of drug efflux pumps. P-glycoprotein (P-gp) or other ABC transporters may be actively removing the drug.[2] - Mutation in HSP90. A mutation in the drug-binding pocket of HSP90 could prevent this compound from binding effectively.[1] | - Efflux Pump Inhibition. Test for the expression of P-gp and other efflux pumps. If present, co-administer this compound with a known efflux pump inhibitor like verapamil (B1683045) or tariquidar.[3][4] - Sequence HSP90. Analyze the HSP90 gene for mutations in the N-terminal ATP-binding domain.[1] - Alternative HSP90 Inhibitors. Test other classes of HSP90 inhibitors that may not be substrates for the specific efflux pump or may bind to a different site on HSP90.[2] |
| Inconsistent results in cell viability assays. | - Assay variability. Inconsistent cell seeding density, incubation times, or reagent preparation. - Drug degradation. this compound may be unstable under certain storage or experimental conditions. | - Standardize Protocols. Ensure consistent cell numbers, reagent concentrations, and incubation times for all experiments. Refer to the detailed protocols for --INVALID-LINK--. - Verify Drug Integrity. Confirm the stability and purity of your this compound stock. Prepare fresh dilutions for each experiment. |
| Apoptosis is not induced despite evidence of target engagement. | - Activation of pro-survival pathways. Cells may compensate for HSP90 inhibition by upregulating alternative survival signals. - Block in the apoptotic cascade. The cell line may have defects in key apoptotic proteins like caspases. | - Pathway Analysis. Use western blotting to probe for the activation of pro-survival pathways (e.g., Akt, ERK). Consider combination therapy with inhibitors of these pathways.[5] - Assess Apoptotic Machinery. Verify the presence and functionality of key apoptotic proteins like caspases and PARP using western blotting. Refer to the --INVALID-LINK--. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of Heat Shock Protein 90 (HSP90). It binds to the C-terminal ATP-binding domain of HSP90, leading to the degradation of HSP90 client proteins, many of which are oncoproteins crucial for cancer cell survival and proliferation.
Q2: What are the most common mechanisms of acquired resistance to HSP90 inhibitors like this compound?
A2: The most frequently observed mechanisms of acquired resistance to HSP90 inhibitors include:
-
Induction of the Heat Shock Response: Inhibition of HSP90 can lead to the activation of Heat Shock Factor 1 (HSF1), which upregulates the expression of other heat shock proteins like Hsp70 and Hsp27 that have pro-survival functions.[1]
-
Overexpression of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell, reducing its intracellular concentration.[2]
-
Mutations in the HSP90 Gene: Although less common for C-terminal inhibitors, mutations in the drug-binding site of HSP90 can prevent the inhibitor from binding effectively.[1]
-
Alterations in Co-chaperones: Changes in the levels or function of HSP90 co-chaperones, such as p23 or Aha1, can impact the cellular response to HSP90 inhibition.[1]
Q3: How can I determine if my resistant cell line is overexpressing efflux pumps?
A3: You can assess efflux pump activity using several methods:
-
Western Blotting: Use antibodies to detect the protein levels of common efflux pumps like P-glycoprotein (MDR1/ABCB1).
-
qRT-PCR: Measure the mRNA expression levels of the genes encoding these transporters.
-
Functional Assays: Use fluorescent substrates of efflux pumps (e.g., rhodamine 123 for P-gp). A decrease in intracellular fluorescence in your resistant cells compared to parental cells, which can be reversed by a known efflux pump inhibitor, indicates increased efflux activity.
Q4: What are some effective combination strategies to overcome this compound resistance?
A4: Combination therapy is a promising approach to overcoming resistance.[6] Consider the following combinations:
-
With other Chaperone Inhibitors: Combining this compound with Hsp70 inhibitors can counteract the induction of the heat shock response.
-
With Proteasome Inhibitors: HSP90 inhibitors lead to the ubiquitination and subsequent degradation of client proteins by the proteasome. Combining with a proteasome inhibitor, like bortezomib, can lead to the accumulation of misfolded proteins and enhance apoptosis.[7]
-
With Conventional Chemotherapeutics: this compound can sensitize cancer cells to traditional chemotherapy agents by depleting proteins involved in DNA repair and cell cycle regulation.[8]
-
With Targeted Therapies: For cancers driven by specific oncogenes that are HSP90 clients (e.g., BRAF, ALK), combining this compound with a targeted inhibitor can prevent the emergence of resistance to the targeted agent.[9]
Q5: Are there any known mutations that confer resistance to novobiocin (B609625) and its analogs?
A5: Yes, mutations in the bacterial DNA gyrase B subunit (gyrB) and topoisomerase IV (parE) are known to confer resistance to novobiocin in bacteria.[10][11][12][13] While the primary target in eukaryotic cells is HSP90, it is conceivable that mutations in the HSP90 C-terminal domain could also lead to resistance.
Experimental Protocols
Cell Viability Assay (MTT)
This protocol is used to assess cell viability by measuring the metabolic activity of cells.[14][15][16][17]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium (serum-free for incubation step)
-
MTT solvent (e.g., 150 µL of DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (and any combination agents) and incubate for the desired period (e.g., 24, 48, 72 hours). Include untreated and solvent-only controls.
-
After the incubation period, carefully aspirate the media.
-
Add 50 µL of serum-free media and 50 µL of MTT solution to each well.[16]
-
Incubate the plate at 37°C for 3 hours.[16]
-
After incubation, add 150 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.[16]
-
Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete dissolution.[15][16]
-
Read the absorbance at 570-590 nm using a plate reader.[15][16]
Western Blot Protocol for Apoptosis Markers
This protocol is used to detect key proteins involved in the apoptotic pathway.[18][19][20][21][22]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Perform densitometry analysis to quantify the protein levels, normalizing to a loading control like β-actin. An increase in the cleaved forms of caspase-3 and PARP, and a higher Bax/Bcl-2 ratio, are indicative of apoptosis.[18][19]
Synergy Analysis of Drug Combinations
This protocol outlines a method to determine if the combination of this compound with another drug results in a synergistic, additive, or antagonistic effect.[23][24][25][26][27]
Procedure:
-
Dose-Response Matrix: Design a dose-response matrix experiment. This involves treating cells with a range of concentrations of this compound alone, the second drug alone, and combinations of both drugs at various concentration ratios.
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT or MTS) as described above for all treatment conditions.
-
Data Analysis: Use a synergy scoring model to analyze the data. Common models include:
-
Bliss Independence Model: This model assumes that the two drugs act independently.
-
Loewe Additivity Model: This model is based on the concept of dose equivalence.
-
Zero Interaction Potency (ZIP) Model: This model compares the observed and expected combination effects.[25]
-
-
Synergy Score Calculation: Software packages like SynergyFinder or CompuSyn can be used to calculate a synergy score (e.g., delta score, Combination Index). A score greater than 0 (for ZIP) or less than 1 (for CI) typically indicates synergy.[23][25]
Visualizations
Caption: A general workflow for investigating and overcoming this compound resistance.
References
- 1. Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel Heat Shock Protein 90 Inhibitors Suppress P-Glycoprotein Activity and Overcome Multidrug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of drug-resistant cell lines under the treatment with chemicals acting through different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Combination therapy involving HSP90 inhibitors for combating cancer: an overview of clinical and preclinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Hsp90 Inhibitors and Drug Resistance in Cancer: The Potential Benefits of Combination Therapies of Hsp90 Inhibitors and Other Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HSP90 Inhibition Overcomes Resistance to Molecular Targeted Therapy in BRAFV600E-mutant High-grade Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Accumulation of Mutations in both gyrB and parE Genes Is Associated with High-Level Resistance to Novobiocin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resistance Genes of Aminocoumarin Producers: Two Type II Topoisomerase Genes Confer Resistance against Coumermycin A1 and Clorobiocin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. researchgate.net [researchgate.net]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Apoptosis western blot guide | Abcam [abcam.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
- 25. Drug combination analysis and calculation of synergy [bio-protocol.org]
- 26. Methods for High-throughput Drug Combination Screening and Synergy Scoring | Springer Nature Experiments [experiments.springernature.com]
- 27. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Descarbamylnovobiocin for in vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of Descarbamylnovobiocin (DCN). Given the limited direct experimental data for DCN, information for its parent compound, novobiocin (B609625), is used as a close surrogate to inform formulation strategies.
Section 1: Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and in vivo testing of this compound.
Issue 1: Low and Variable Oral Bioavailability in Animal Studies
-
Question: My in vivo studies with DCN show very low and inconsistent plasma concentrations after oral administration. What is the likely cause and how can I fix it?
-
Answer: Low and variable oral bioavailability of DCN is likely due to its poor aqueous solubility. Like its parent compound novobiocin, DCN is a lipophilic molecule that is practically insoluble in acidic aqueous solutions, such as those found in the stomach.[1] This leads to dissolution rate-limited absorption. Variability can be caused by differences in the gastrointestinal (GI) environment of individual animals (e.g., pH, presence of food).
Troubleshooting Steps:
-
Characterize the Solid State: Confirm whether your DCN is in a crystalline or amorphous form. The amorphous form of novobiocin is reported to be significantly more soluble than its crystalline counterpart.[2] Consider preparing an amorphous solid dispersion.
-
Particle Size Reduction: If you are using a crystalline form, reducing the particle size through micronization or nano-milling can increase the surface area available for dissolution.
-
Solubility Enhancement Formulation: The most effective approach is often to use a formulation strategy designed for poorly soluble drugs. Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are highly recommended as they present the drug in a solubilized state to the GI tract.
-
Issue 2: Difficulty Preparing a Homogeneous Dosing Solution for Oral Gavage
-
Question: I am unable to create a stable and consistent suspension of DCN for oral gavage, leading to inaccurate dosing. What vehicle should I use?
-
Answer: The high lipophilicity (LogP of novobiocin is 4.1) and low aqueous solubility of DCN make it challenging to suspend in simple aqueous vehicles like water or saline.[1] The compound will likely agglomerate and settle, leading to unreliable dosing.
Troubleshooting Steps:
-
Use a Co-solvent System: For preclinical studies, a mixture of solvents can be used to dissolve DCN. A common approach for lipophilic compounds is a vehicle containing a solubilizer, a surfactant, and an oil. For example, a formulation for novobiocin for in vivo oral administration has been prepared using a vehicle of DMSO, PEG300, Tween 80, and either water or corn oil.[3]
-
Develop a Lipid-Based Formulation: For a more advanced and clinically translatable approach, formulating DCN as a SEDDS can provide a homogenous, thermodynamically stable system that is easily administered. Upon gentle agitation in aqueous media (like the GI fluids), a SEDDS will spontaneously form a fine oil-in-water emulsion, ensuring uniform drug dispersion.
-
Suspending Agents: If a suspension is unavoidable, use a vehicle containing a viscosity-enhancing agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween 80) to improve the homogeneity and stability of the suspension. Ensure the suspension is continuously stirred during dosing.
-
Issue 3: Inconsistent Results Between in vitro Dissolution and in vivo Absorption
-
Question: My DCN formulation shows improved dissolution in a simple buffer, but this doesn't translate to better bioavailability in vivo. Why is this happening?
-
Answer: This discrepancy can occur for several reasons. Standard dissolution tests in simple buffers may not accurately reflect the complex environment of the GI tract. Furthermore, absorption may be limited by the drug's permeability across the intestinal wall, not just its dissolution rate.
Troubleshooting Steps:
-
Use Biorelevant Dissolution Media: Perform in vitro dissolution studies in media that simulate the fed and fasted states of the intestinal fluid (FeSSIF and FaSSIF). These media contain bile salts and lecithin, which better mimic the solubilizing environment of the gut.
-
Assess Intestinal Permeability: Determine the permeability of DCN. An in vitro Caco-2 permeability assay is the industry standard for this.[4][5][6][7][8] If DCN has low permeability (Biopharmaceutics Classification System [BCS] Class IV), simply improving solubility will not be sufficient. Permeation enhancers may need to be included in the formulation, though this requires careful toxicological assessment.
-
Consider Efflux Transporters: Caco-2 cells express efflux transporters like P-glycoprotein (P-gp), which can pump drugs back into the GI lumen, reducing net absorption.[4] A bidirectional Caco-2 assay can determine if DCN is a substrate for these transporters. If it is, co-administration with a P-gp inhibitor (in a research setting) could clarify the mechanism, and formulation strategies that inhibit efflux (e.g., using certain surfactants) may be beneficial.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the likely Biopharmaceutics Classification System (BCS) class of this compound?
A1: While there is no direct experimental data for DCN, based on the properties of novobiocin, DCN is almost certainly a BCS Class II or Class IV compound.[3]
-
Solubility: Novobiocin is described as "practically insoluble" in water and acidic solutions.[1] This strongly indicates low solubility .
-
Permeability: The high lipophilicity (LogP ≈ 4.1) of novobiocin suggests it could have high permeability (making it BCS Class II).[1] However, poor in vivo performance of aminocoumarins suggests that permeability might also be a limiting factor (making it BCS Class IV ).[9] An experimental permeability assessment is required for definitive classification.
Q2: What are the most promising formulation strategies to improve DCN bioavailability?
A2: For a BCS Class II or IV compound like DCN, the following strategies are recommended:
-
Lipid-Based Drug Delivery Systems (LBDDS): This is often the most effective approach. Systems like SEDDS, SMEDDS (Self-Microemulsifying Drug Delivery Systems), and SNEDDS (Self-Nanoemulsifying Drug Delivery Systems) keep the drug in a dissolved state throughout its transit in the GI tract, bypassing the dissolution step.
-
Amorphous Solid Dispersions (ASDs): By dispersing DCN in a polymer matrix in its amorphous (higher energy) state, both its apparent solubility and dissolution rate can be significantly increased.[2]
-
Nanoparticle Formulations: Technologies like nano-milling create drug nanocrystals (nanosuspensions), which increase the surface area-to-volume ratio, leading to faster dissolution rates according to the Noyes-Whitney equation.
Q3: How do I select excipients for a Self-Emulsifying Drug Delivery System (SEDDS) for DCN?
A3: A SEDDS formulation typically consists of an oil, a surfactant, and a co-solvent/co-surfactant. The selection process involves:
-
Solubility Screening: Determine the solubility of DCN in various oils (e.g., medium-chain triglycerides like Capryol™ 90, long-chain triglycerides like sesame oil), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400). Select excipients that show the highest solubility for DCN.
-
Constructing Ternary Phase Diagrams: Create diagrams with different ratios of the selected oil, surfactant, and co-solvent to identify the region that forms a stable and efficient self-emulsifying system. The goal is to find a formulation that, upon dilution with water, rapidly forms a clear or bluish-white micro/nanoemulsion with a small droplet size.
-
Droplet Size Analysis: The resulting emulsion droplet size should ideally be below 200 nm to ensure a large surface area for absorption. This is measured using dynamic light scattering (DLS).
Q4: Should I use the crystalline or amorphous form of DCN in my studies?
A4: The amorphous form is generally preferred for bioavailability enhancement due to its higher apparent solubility and faster dissolution rate.[2] However, amorphous forms can be physically unstable and may revert to the less soluble crystalline form over time, especially in the presence of moisture. If using an amorphous form, it should be stabilized, typically by creating an amorphous solid dispersion with a polymer like PVP or HPMC.
Section 3: Data Presentation
Table 1: Physicochemical Properties of Novobiocin (as a Surrogate for DCN)
| Property | Value | Implication for Bioavailability | Source |
| Molecular Weight | 612.6 g/mol | High MW can sometimes negatively impact permeability. | [1] |
| Aqueous Solubility | Practically insoluble in acidic pH; soluble > pH 7.5. | Very poor solubility in the stomach, leading to dissolution-limited absorption. | [1] |
| Predicted Water Solubility (Sodium Salt) | 0.0188 mg/mL | Confirms low solubility. | DrugBank |
| LogP | 4.1 | High lipophilicity; suggests low aqueous solubility but potentially high membrane permeability. | [1] |
| Physical Form | Crystalline and Amorphous | Amorphous form is reported to be >10x more soluble than the crystalline form. | [2] |
Table 2: Comparison of Formulation Strategies for DCN
| Formulation Strategy | Principle | Key Advantages | Key Disadvantages |
| Micronization/Nanonization | Increases surface area to enhance dissolution rate. | Established technology; relatively simple. | May not be sufficient for very low solubility; risk of particle aggregation. |
| Amorphous Solid Dispersion (ASD) | Stabilizes the drug in a high-energy, more soluble amorphous state. | Significant increase in apparent solubility and dissolution. | Potential for physical instability (recrystallization); requires specific polymers. |
| Lipid-Based Formulations (e.g., SEDDS) | Presents the drug in a pre-dissolved state to the GI tract. | Bypasses dissolution step; can enhance lymphatic uptake, avoiding first-pass metabolism. | Requires careful selection of excipients; potential for GI side effects with high surfactant load. |
| Cyclodextrin (B1172386) Complexation | Forms an inclusion complex where the hydrophobic drug is inside the cyclodextrin cavity, increasing solubility. | High potential for solubility enhancement. | Can be limited by the amount of drug that can be complexed; potential for nephrotoxicity with some cyclodextrins. |
Section 4: Experimental Protocols & Visualizations
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Solubilization: Dissolve this compound and a stabilizing polymer (e.g., polyvinylpyrrolidone (B124986) K30, HPMC-AS) in a common volatile solvent (e.g., methanol, acetone) at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue until a dry film is formed.
-
Final Drying: Place the resulting film in a vacuum oven overnight to remove any residual solvent.
-
Milling & Sieving: Gently mill the dried product into a fine powder and pass it through a sieve to ensure uniform particle size.
-
Characterization: Confirm the amorphous nature of the dispersion using Differential Scanning Calorimetry (DSC) (absence of a melting endotherm) and Powder X-ray Diffraction (PXRD) (presence of a halo pattern instead of sharp peaks).
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow them to differentiate and form a confluent monolayer with functional tight junctions.
-
Monolayer Integrity Test: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity. A TEER value > 200 Ω·cm² is typically acceptable. Also, assess the permeability of a low-permeability marker like Lucifer yellow.
-
Transport Study (Apical to Basolateral - A to B):
-
Wash the monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the DCN test solution (dissolved in HBSS, typically with a small amount of DMSO) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.
-
-
Transport Study (Basolateral to Apical - B to A): Repeat the process but add the drug to the basolateral chamber and sample from the apical chamber. This direction is used to assess active efflux.
-
Quantification: Analyze the concentration of DCN in the collected samples using a validated LC-MS/MS method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER > 2 suggests that the compound is a substrate for active efflux.
Diagram 1: Decision Workflow for DCN Formulation
Caption: BCS-based decision tree for DCN formulation strategy.
Diagram 2: Experimental Workflow for SEDDS Development
Caption: Step-wise workflow for developing a SEDDS formulation.
References
- 1. Novobiocin | C31H36N2O11 | CID 54675769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 8. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Methods for Descarbamylnovobiocin Analogues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental purification of descarbamylnovobiocin analogues.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying synthetic this compound analogues?
A1: The most common and effective methods for purifying this compound analogues are High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, and Solid-Phase Extraction (SPE) for initial sample cleanup.[1] For crystalline compounds, recrystallization can be a powerful final purification step. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the key differences in purification strategies for this compound compared to novobiocin?
A2: this compound lacks the carbamoyl (B1232498) group on the noviose sugar.[2] This modification slightly reduces the molecule's polarity. While the general purification principles remain the same, this difference may necessitate adjustments to chromatographic conditions, such as using a slightly weaker mobile phase in reversed-phase HPLC to achieve optimal retention and separation.
Q3: My this compound analogue appears to be degrading during purification. What are the likely causes and how can I mitigate this?
A3: Coumarin-based compounds can be susceptible to degradation under harsh pH conditions and prolonged exposure to elevated temperatures. If you suspect degradation, consider the following:
-
pH Stability: Avoid strongly acidic or basic conditions in your mobile phases or extraction solvents. Buffering your mobile phase to a neutral or slightly acidic pH can improve stability.
-
Temperature: If using elevated temperatures for HPLC, perform a stability study at that temperature to ensure your compound is stable for the duration of the purification run. Whenever possible, work at room temperature or even sub-ambient temperatures.
-
Light Sensitivity: Some complex organic molecules are light-sensitive. It is good practice to protect your samples from direct light, especially during long purification runs.
Q4: How can I effectively remove common impurities from my this compound analogue synthesis?
A4: Common impurities often include unreacted starting materials, reagents, and side-products from the synthetic route. A multi-step purification strategy is often most effective:
-
Aqueous Wash: An initial wash of the crude product with a suitable aqueous solution (e.g., dilute sodium bicarbonate if there are acidic impurities) can remove many polar impurities.
-
Solid-Phase Extraction (SPE): SPE is an excellent method for sample cleanup prior to HPLC.[1] A C18 or other reversed-phase sorbent can be used to bind your analogue while more polar impurities are washed away.
-
Preparative HPLC: This is the most powerful technique for separating closely related impurities from your target compound.[1]
Q5: I am having difficulty achieving baseline separation of my target compound from a closely eluting impurity. What can I do?
A5: Achieving baseline separation can be challenging. Here are several strategies to improve resolution in HPLC:
-
Optimize the Mobile Phase: Fine-tune the organic-to-aqueous ratio in your mobile phase. A shallower gradient or an isocratic elution with the optimal solvent composition can significantly improve separation.
-
Change the Organic Modifier: Switching from acetonitrile (B52724) to methanol (B129727), or vice versa, can alter the selectivity of your separation due to different interactions with the stationary phase.
-
Modify the Stationary Phase: If optimizing the mobile phase is insufficient, consider trying a different stationary phase. For example, if you are using a C18 column, a phenyl-hexyl or a biphenyl (B1667301) column may offer different selectivity for your compounds.
-
Adjust the pH: If your analogue or the impurity has ionizable groups, adjusting the pH of the mobile phase can change their retention times and improve separation.
Troubleshooting Guides
HPLC Purification Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Column overload- Secondary interactions with the stationary phase- Inappropriate mobile phase pH | - Reduce the injection mass.- Add a small amount of a competing agent (e.g., triethylamine (B128534) for basic compounds) to the mobile phase.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| Low Recovery from Preparative HPLC | - Irreversible adsorption to the stationary phase- Compound precipitation on the column- Degradation during the run | - Perform a column flush with a strong solvent to check for adsorbed compound.- Ensure the sample is fully dissolved in the mobile phase before injection. Consider using a stronger injection solvent.- Assess compound stability under the chromatographic conditions. |
| Inconsistent Retention Times | - Inadequate column equilibration- Fluctuations in mobile phase composition- Temperature variations | - Ensure the column is fully equilibrated with the starting mobile phase before each injection.- Use high-quality solvents and a reliable HPLC pump. Premixing mobile phases can improve consistency.- Use a column oven to maintain a constant temperature. |
| Ghost Peaks | - Carryover from previous injections- Contamination in the mobile phase or HPLC system | - Implement a robust needle wash protocol.- Run a blank gradient to identify the source of contamination.- Use freshly prepared, high-purity mobile phases. |
Solid-Phase Extraction (SPE) Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Recovery of the Target Compound | - Incomplete elution- Breakthrough during sample loading- Irreversible binding to the sorbent | - Use a stronger elution solvent or increase the elution volume.- Reduce the sample loading flow rate.- Ensure the chosen sorbent is appropriate for your compound's polarity. |
| Poor Purity of the Eluate | - Incomplete washing of impurities- Co-elution of impurities with the target compound | - Optimize the wash step with a solvent that removes impurities without eluting the target compound.- Use a more selective elution solvent. |
Data Presentation
Table 1: Typical Recovery and Purity Data for Purification Methods
| Purification Method | Typical Recovery (%) | Typical Purity (%) | Scale | Notes |
| Solid-Phase Extraction (SPE) | 70-95 | 60-85 | mg to g | Effective for initial cleanup and removal of polar impurities. Recovery is dependent on proper method development. |
| Preparative Reversed-Phase HPLC | 50-80 | >98 | mg to g | Provides high purity but recovery can be lower due to the need for narrow fraction collection to exclude impurities. |
| Recrystallization | 40-70 | >99 | g to kg | Highly effective for achieving very high purity of crystalline compounds, but can have lower yields. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Purification of a this compound Analogue
-
Sample Preparation: Dissolve the crude or semi-purified this compound analogue in a suitable solvent (e.g., DMSO, methanol, or acetonitrile) to a concentration of 10-50 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC System and Column: Use a preparative HPLC system equipped with a UV detector. A C18 stationary phase is a good starting point.
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.1% TFA.
-
-
Gradient Elution:
-
Start with a scouting gradient to determine the approximate elution time of the target compound (e.g., 5-95% B over 30 minutes).
-
Optimize the gradient to achieve good separation of the target compound from impurities. A shallower gradient around the elution time of the target compound will improve resolution.
-
-
Detection: Monitor the elution profile at a wavelength where the this compound analogue has strong UV absorbance (typically around 330 nm for the coumarin (B35378) core).
-
Fraction Collection: Collect fractions corresponding to the main peak of the target compound.
-
Post-Purification: Combine the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent to recover the purified compound.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
-
Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C18) with a bed weight appropriate for the amount of crude sample.
-
Conditioning: Condition the cartridge by passing methanol followed by water through the sorbent.
-
Equilibration: Equilibrate the cartridge with the same solvent as the sample is dissolved in (e.g., water with a small percentage of organic solvent).
-
Sample Loading: Dissolve the crude sample in a minimal amount of a suitable solvent and load it onto the cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar impurities.
-
Elution: Elute the this compound analogue with a stronger solvent (e.g., methanol or acetonitrile). Collect the eluate.
-
Solvent Removal: Evaporate the solvent from the eluate to obtain the semi-purified product, which can then be further purified by HPLC or recrystallization.
Mandatory Visualizations
Caption: A typical experimental workflow for the purification of this compound analogues.
Caption: A troubleshooting decision tree for improving purity in preparative HPLC.
References
Validation & Comparative
Confirming Target Engagement of Descarbamylnovobiocin in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key methodologies for confirming the cellular target engagement of Descarbamylnovobiocin. Given the limited direct experimental data on this compound, this guide leverages data from its well-studied precursor, Novobiocin (B609625), and its analogs as close surrogates to illustrate the application and data output of various techniques. The primary known target for this class of compounds is the C-terminal ATP-binding pocket of Heat shock protein 90 (Hsp90). Additionally, effects on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway have been reported for analogs that do not engage Hsp90.
Comparison of Target Engagement Methods
The selection of an appropriate target engagement assay depends on the specific research question, available resources, and the desired data output. Here, we compare several widely used biophysical and cellular methods.
| Method | Principle | Measures | Advantages | Limitations | Typical Throughput |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Target protein stabilization in intact cells or lysates. | Label-free; applicable to native proteins in a cellular context. | Indirect measure of binding; requires specific antibodies or mass spectrometry for detection. | Low to high, depending on detection method. |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer is competed by the test compound. | Intracellular compound affinity and occupancy. | Live-cell assay; quantitative measurement of binding in real-time. | Requires genetic modification of the target protein; dependent on a suitable tracer. | High. |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor surface upon binding of an analyte to an immobilized ligand. | Binding kinetics (k_on, k_off) and affinity (K_D). | Real-time, label-free kinetic data. | Requires purified protein; immobilization may affect protein conformation. | Medium to high. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein in solution. | Thermodynamic parameters (ΔH, ΔS, K_D, stoichiometry). | Provides a complete thermodynamic profile of the interaction; label-free and in-solution. | Requires large amounts of purified protein and ligand; low throughput. | Low. |
| Western Blotting (for signaling pathways) | Detects changes in the phosphorylation status or expression levels of downstream effector proteins. | Modulation of signaling pathway activity. | Widely accessible; provides information on the functional consequences of target engagement. | Indirect measure of target binding; semi-quantitative. | Low to medium. |
Experimental Data
The following tables summarize experimental data for Novobiocin and its analogs interacting with Hsp90 and the MAPK pathway. This data serves as a reference for the expected outcomes when applying these techniques to this compound.
Table 1: Biophysical and Cellular Target Engagement Data for Novobiocin and Analogs with Hsp90
| Compound | Method | Target | Parameter | Value | Reference |
| Novobiocin | Isothermal Titration Calorimetry (ITC) | Hsp90β | K_d | ~10 µM | [1] |
| Novobiocin | Isothermal Titration Calorimetry (ITC) | Hsp90β | ΔH | - | [1] |
| Novobiocin | Isothermal Titration Calorimetry (ITC) | Hsp90β | TΔS | - | [1] |
| KU-32 (Novobiocin analog) | Isothermal Titration Calorimetry (ITC) | Hsp90β | K_d | - | [1] |
| F-4 (Novobiocin analog) | Surface Plasmon Resonance (SPR) | Hsp90 | K_d | 100 µM | [2] |
| Novobiocin | Hsp90 Client Protein Degradation (Western Blot) | Hsp90 | IC_50 (SKBr3 cells) | ~700 µM | [3][4] |
Note: The ITC data for Novobiocin binding to Hsp90β indicated that the binding was enthalpy-driven. Specific values for ΔH and TΔS were not explicitly provided in the referenced abstract, but the dissociation constant (Kd) was reported to be approximately 10 µM[1].
Table 2: Semi-Quantitative Analysis of MAPK Pathway Inhibition by a Novobiocin Analog (Compound 2) in A549 Cells
| Treatment | Target Protein | Time Point | Relative Phosphorylation Level (vs. Vehicle) | Reference |
| Compound 2 (750 nM) | p-MEK | 4 hours | Decreased | [5] |
| Compound 2 (750 nM) | p-MEK | 12 hours | Undetectable | [5] |
| Compound 2 (750 nM) | p-ERK | 12 hours | Decreased | [5] |
Data inferred from Western blot images presented in the referenced publication. The results indicate a time-dependent decrease in the phosphorylation of MEK and ERK upon treatment with the Novobiocin analog[5].
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and should be optimized for specific cell lines and experimental conditions.
Cellular Thermal Shift Assay (CETSA)
Objective: To determine the thermal stabilization of Hsp90 in cells upon binding of this compound.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T) and grow to 80-90% confluency. Treat cells with various concentrations of this compound or vehicle control and incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating: Heat the cell suspensions in a PCR cycler at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration and analyze the amount of soluble Hsp90 by Western blotting or other quantitative protein analysis methods. An increase in the amount of soluble Hsp90 at higher temperatures in the presence of the compound indicates target engagement[6][7][8][9][10].
NanoBRET™ Target Engagement Assay
Objective: To quantify the intracellular binding affinity of this compound to Hsp90.
Protocol:
-
Cell Transfection: Transfect cells (e.g., HEK293) with a vector expressing an Hsp90-NanoLuc® fusion protein.
-
Cell Plating and Treatment: Plate the transfected cells in a suitable assay plate. Add a specific NanoBRET™ tracer for Hsp90 and varying concentrations of this compound.
-
Signal Detection: Add the Nano-Glo® substrate and measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer capable of BRET measurements.
-
Data Analysis: Calculate the BRET ratio. A decrease in the BRET ratio with increasing concentrations of this compound indicates competition for binding to Hsp90. The data can be fitted to a dose-response curve to determine the IC50, which reflects the intracellular affinity of the compound[11][12][13][14][15].
Surface Plasmon Resonance (SPR)
Objective: To determine the binding kinetics and affinity of this compound to purified Hsp90.
Protocol:
-
Protein Immobilization: Immobilize purified Hsp90 onto a sensor chip surface using standard amine coupling chemistry.
-
Analyte Injection: Inject a series of concentrations of this compound in a suitable running buffer over the sensor surface.
-
Data Acquisition: Monitor the change in the SPR signal (response units, RU) in real-time during the association and dissociation phases.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D)[16][17][18][19][20][21][22][23].
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of the interaction between this compound and purified Hsp90.
Protocol:
-
Sample Preparation: Prepare solutions of purified Hsp90 in the sample cell and this compound in the injection syringe in the same buffer.
-
Titration: Perform a series of injections of the this compound solution into the Hsp90 solution while monitoring the heat change.
-
Data Acquisition: Record the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat peaks and fit the data to a binding isotherm to determine the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) and Gibbs free energy (ΔG) can then be calculated[24][25][26][27][28][29][30][31].
Western Blotting for MAPK Pathway Analysis
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the MAPK pathway.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., A549) and treat with different concentrations of this compound for various time points.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for phosphorylated and total forms of MAPK pathway proteins (e.g., p-MEK, MEK, p-ERK, ERK).
-
Detection and Analysis: Incubate with a corresponding secondary antibody and detect the signal using a chemiluminescence substrate. Quantify the band intensities to determine the relative changes in protein phosphorylation[5][32][33][34][35][36][37][38].
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Stimulation of heat shock protein 90 chaperone function through binding of a novobiocin analog KU-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a novel novobiocin analogue as a putative C-terminal inhibitor of heat shock protein 90 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novobiocin and Additional Inhibitors of the Hsp90 C-Terminal Nucleotide-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novobiocin and additional inhibitors of the Hsp90 C-terminal nucleotide-binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novobiocin Analogs That Inhibit the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.jp]
- 13. promegaconnections.com [promegaconnections.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Advancing targeted protein degrader discovery by measuring cereblon engagement in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. faculty.washington.edu [faculty.washington.edu]
- 17. Accurate Characterization of Binding Kinetics and Allosteric Mechanisms for the HSP90 Chaperone Inhibitors Using AI-Augmented Integrative Biophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. path.ox.ac.uk [path.ox.ac.uk]
- 19. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High affinity [sprpages.nl]
- 21. Determination of Affinity and Kinetic Rate Constants Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 27. researchgate.net [researchgate.net]
- 28. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Isothermal Titration Calorimetry Analysis of a Cooperative Riboswitch Using an Interdependent-Sites Binding Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Isothermal Titration Calorimetry for Quantification of Protein-Carbohydrate Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Isothermal titration calorimetry for characterization of recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. benchchem.com [benchchem.com]
- 33. Targeted Quantification of Protein Phosphorylation and Its Contributions towards Mathematical Modeling of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Phosphoproteome analysis of the MAPK pathway reveals previously undetected feedback mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Bornyl cis-4-Hydroxycinnamate Suppresses Cell Metastasis of Melanoma through FAK/PI3K/Akt/mTOR and MAPK Signaling Pathways and Inhibition of the Epithelial-to-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Targeting the MAPK Pathway in Melanoma: Why some approaches succeed and other fail - PMC [pmc.ncbi.nlm.nih.gov]
- 37. mdpi.com [mdpi.com]
- 38. Advances of the MAPK pathway in the treatment of spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Descarbamylnovobiocin and Novobiocin on Hsp90
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of novobiocin (B609625) and its derivative, descarbamylnovobiocin, focusing on their interaction with the molecular chaperone Heat shock protein 90 (Hsp90). This document outlines their mechanisms of action, presents available experimental data, and provides detailed protocols for key comparative experiments.
Introduction to Hsp90 and its Inhibition
Heat shock protein 90 (Hsp90) is a crucial molecular chaperone involved in the conformational maturation, stability, and activation of a wide range of "client" proteins.[1][2] Many of these client proteins are essential for cancer cell survival and proliferation, making Hsp90 an attractive target for cancer therapy.[1][3] Hsp90 inhibitors disrupt the chaperone's function, leading to the degradation of client proteins and subsequent cell cycle arrest and apoptosis.[1][4] Hsp90 has two main drug-binding sites: the N-terminal ATP-binding domain and a C-terminal nucleotide-binding pocket.[1][5]
Novobiocin, an aminocoumarin antibiotic, is known to inhibit DNA gyrase in bacteria.[6][7][8] It has also been identified as a C-terminal Hsp90 inhibitor, although it binds weakly with an IC50 value of approximately 700 μM.[1][9][10][11] This interaction leads to the degradation of Hsp90-dependent client proteins such as ErbB2, mutant p53, and Raf-1.[1][11][12] A key advantage of C-terminal Hsp90 inhibitors is that they generally do not induce the pro-survival heat shock response, a common issue with N-terminal inhibitors.[13][14][15]
Structure-activity relationship studies have revealed that the 3'-carbamoyl group on the noviose sugar of novobiocin is detrimental to its Hsp90 inhibitory activity.[10][16][17] This has led to the investigation of derivatives like this compound. Research indicates that this compound and its analogs are significantly more potent Hsp90 inhibitors than the parent compound, novobiocin.[10][16][17]
Comparative Data
The following tables summarize the available quantitative data for Novobiocin and this compound. Direct side-by-side comparative data from a single study is limited in the public domain; therefore, the data presented is a compilation from various sources.
Table 1: Comparative Hsp90 Inhibitory Activity
| Compound | Target | Assay Type | IC50 | Reference |
| Novobiocin | Hsp90 C-terminus | Hsp90 Binding Assay | ~700 µM | [1][10] |
| 3'-Descarbamoyl-4-deshydroxynovobiocin (DHN2) | Hsp90 C-terminus | Not Specified | More potent than Novobiocin | [10][16][17] |
Table 2: Effects on Hsp90 Client Proteins and Cell Viability
| Compound | Cell Line | Client Protein | Effect | Concentration | Reference |
| Novobiocin | SKBr3 | ErbB2, mutant p53, Raf-1 | Degradation | 500-800 µM | [11] |
| Novobiocin | v-src transformed NIH 3T3 | p60v-src | Degradation | 600 µM | [11] |
| 3'-Descarbamoyl-4-deshydroxynovobiocin (DHN2) | Not Specified | Not Specified | Significantly more potent in anti-proliferative assays than Novobiocin | Not Specified | [1] |
Mechanism of Action and Signaling Pathways
Novobiocin and this compound bind to the C-terminal ATP-binding pocket of Hsp90. This binding event disrupts the chaperone's normal function, preventing the proper folding and maturation of client proteins. The misfolded client proteins are then targeted for degradation via the ubiquitin-proteasome pathway. This leads to the depletion of key signaling proteins involved in cell growth, proliferation, and survival, ultimately triggering apoptosis.
Caption: Inhibition of the Hsp90 chaperone cycle by C-terminal binders.
Experimental Protocols
Detailed methodologies for key experiments to assess and compare the effects of this compound and Novobiocin on Hsp90 are provided below.
Hsp90 ATPase Activity Assay
This assay measures the inhibitory effect of the compounds on the ATPase activity of Hsp90.
Principle: The ATPase activity of Hsp90 is measured by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis using a colorimetric malachite green assay.
Materials:
-
Purified recombinant human Hsp90α
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl2
-
ATP solution (10 mM)
-
Novobiocin and this compound stock solutions (in DMSO)
-
Malachite Green Reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of Novobiocin and this compound in the assay buffer.
-
Add 10 µL of each compound dilution to the wells of a 96-well plate. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add 70 µL of Hsp90 (final concentration ~50 nM) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of ATP (final concentration 1 mM).
-
Incubate the plate at 37°C for 90 minutes.
-
Stop the reaction by adding 100 µL of Malachite Green Reagent.
-
Incubate at room temperature for 15 minutes to allow color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 values.
Caption: Workflow for the Hsp90 ATPase Activity Assay.
Client Protein Degradation Assay (Western Blot)
This assay determines the effect of the inhibitors on the levels of Hsp90 client proteins in cells.
Principle: Cancer cells are treated with the inhibitors, and the levels of specific client proteins (e.g., HER2, Akt, Raf-1) are assessed by Western blotting. A decrease in the client protein level indicates Hsp90 inhibition.
Materials:
-
Cancer cell line (e.g., SKBr3, MCF7)
-
Complete cell culture medium
-
Novobiocin and this compound stock solutions (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HER2, anti-Akt, anti-Raf-1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of Novobiocin or this compound for 24, 48, or 72 hours. Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Add ECL reagent and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Caption: Workflow for the Client Protein Degradation Assay.
Cell Viability Assay (MTT Assay)
This assay measures the cytotoxic effects of the inhibitors on cancer cells.
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of viable cells. NAD(P)H-dependent cellular oxidoreductase enzymes in living cells reduce the yellow MTT to purple formazan (B1609692), which can be quantified by measuring its absorbance.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
96-well plates
-
Novobiocin and this compound stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treat cells with serial dilutions of Novobiocin or this compound for 72 hours. Include a vehicle control.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% inhibition of cell growth) values.
Conclusion
Both Novobiocin and its derivative, this compound, function as C-terminal inhibitors of Hsp90, leading to the degradation of client proteins and subsequent anti-proliferative effects. The available evidence strongly suggests that the removal of the carbamoyl (B1232498) group from the noviose moiety in this compound significantly enhances its Hsp90 inhibitory potency compared to Novobiocin. However, a lack of direct, side-by-side quantitative comparisons in published literature highlights the need for further research to fully elucidate the comparative efficacy of these two compounds. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, which will be crucial for the further development of this class of Hsp90 inhibitors.
References
- 1. Novobiocin and Additional Inhibitors of the Hsp90 C-Terminal Nucleotide-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Novobiocin - Wikipedia [en.wikipedia.org]
- 7. Novobiocin | C31H36N2O11 | CID 54675769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Novobiocin: redesigning a DNA gyrase inhibitor for selective inhibition of hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and biological evaluation of arylated novobiocin analogs as Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. researchgate.net [researchgate.net]
Validating Hsp90 Inhibition: A Comparative Guide to Descarbamylnovobiocin's Efficacy Through Client Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (Hsp90) stands as a crucial molecular chaperone, ensuring the proper folding, stability, and activity of a multitude of cellular proteins, many of which are implicated in cancer development and progression. Its inhibition represents a promising therapeutic strategy, and validating the efficacy of Hsp90 inhibitors is paramount. This guide provides a comprehensive comparison of Descarbamylnovobiocin, a C-terminal Hsp90 inhibitor, with other notable Hsp90 inhibitors, focusing on the downstream validation of their activity through the degradation of Hsp90 client proteins.
Comparative Efficacy of Hsp90 Inhibitors on Client Protein Degradation
The primary mechanism to validate Hsp90 inhibition is the observable degradation of its client proteins. This occurs because the inhibition of Hsp90's chaperone function leaves these client proteins unstable, leading to their ubiquitination and subsequent degradation by the proteasome. The following table summarizes the quantitative effects of this compound and its analogs compared to other well-established Hsp90 inhibitors on key client proteins.
| Inhibitor | Target Site | Client Protein | Cell Line | Concentration | Time (hours) | % Degradation (relative to control) | Reference |
| This compound Analog (A4) | C-terminus | HER2 | Breast Cancer | 1 µM | 24 | Significant Degradation | [1] |
| Akt | Breast Cancer | 1 µM | 24 | Significant Degradation | [1] | ||
| Androgen Receptor | Prostate Cancer | 1 µM | 24 | Significant Degradation | [1] | ||
| This compound Analog (F-4) | C-terminus | Androgen Receptor | LNCaP | Dose-dependent | 24 | Significant Degradation | [2] |
| 17-AAG (Tanespimycin) | N-terminus | HER2 | Breast Cancer | 100 nM | 6-8 | Nearly Complete | [3] |
| Akt | BT-474 | 25 mg/kg (in vivo) | - | Reduction Observed | [4] | ||
| NVP-AUY922 (Luminespib) | N-terminus | HER2 (ERBB2) | BT-474 | GI50 values (3-126 nM) | - | Depletion Observed | [4] |
| p-Akt | BT-474 | 25 mg/kg (in vivo) | - | Reduction Observed | [4] |
Note: Direct head-to-head quantitative data for this compound against a wide range of inhibitors and client proteins is limited in publicly available literature. The data presented for its analogs provides an indication of its potential efficacy.
Hsp90 Signaling and Inhibition Pathway
The diagram below illustrates the chaperone cycle of Hsp90 and the points of intervention for N-terminal and C-terminal inhibitors. Inhibition at either terminus disrupts the cycle, leading to the degradation of client proteins.
References
- 1. Hsp90 inhibitors identified from a library of novobiocin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a novel novobiocin analogue as a putative C-terminal inhibitor of heat shock protein 90 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of Descarbamylnovobiocin and 17-AAG
A Detailed Guide for Researchers in Oncology and Drug Development
In the landscape of cancer therapeutics, the inhibition of Heat Shock Protein 90 (Hsp90) has emerged as a promising strategy. Hsp90 is a molecular chaperone crucial for the stability and function of numerous oncoproteins, making it a prime target for anticancer drug development. This guide provides a comprehensive comparison of the cytotoxic effects of two Hsp90 inhibitors: Descarbamylnovobiocin (DCN), a C-terminal inhibitor, and 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG), an N-terminal inhibitor. This analysis is supported by available experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
Mechanism of Action: A Tale of Two Termini
This compound and 17-AAG, while both targeting Hsp90, do so at different domains of the protein, leading to distinct downstream effects.
-
17-AAG , a derivative of the ansamycin (B12435341) antibiotic geldanamycin, binds to the N-terminal ATP-binding pocket of Hsp90. This competitive inhibition of ATP binding disrupts the chaperone's activity, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of Hsp90 client proteins. This degradation of oncoproteins, such as HER2, Akt, and Raf-1, ultimately results in cell cycle arrest and apoptosis.
-
This compound , an analogue of the aminocoumarin antibiotic novobiocin (B609625), targets the less-explored C-terminal nucleotide-binding pocket of Hsp90. Inhibition at the C-terminus is also thought to disrupt Hsp90's chaperoning function, leading to client protein degradation. A key distinction from N-terminal inhibitors is that C-terminal inhibition does not typically induce the heat shock response, a pro-survival mechanism that can lead to drug resistance.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the available IC50 values for 17-AAG and a closely related novobiocin analogue, F-4, in various human cancer cell lines. Direct comparative IC50 data for this compound is limited in the current literature; therefore, F-4 is used as a surrogate to represent a potent C-terminal inhibitor derived from the novobiocin scaffold.
Table 1: IC50 Values of 17-AAG in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| SKBR-3 | Breast Cancer | 70 |
| JIMT-1 | Breast Cancer | 10 |
| LNCaP | Prostate Cancer | 25-45 |
| PC-3 | Prostate Cancer | 25-45 |
| HCT116 | Colon Cancer | ~32-41 |
Table 2: Cytotoxicity Data for the Novobiocin Analogue F-4 in Prostate Cancer Cell Lines
| Cell Line | Cancer Type | Metric | F-4 | 17-AAG |
| LNCaP | Prostate Cancer | % Cytotoxicity (at 10 µM) | ~50% | ~20% |
| PC-3 | Prostate Cancer | % Cytotoxicity (at 10 µM) | ~60% | ~35% |
Note: The data for F-4 is presented as percentage cytotoxicity at a fixed concentration, as direct IC50 values were not provided in the compared study. This data suggests that in these specific prostate cancer cell lines, the C-terminal inhibitor F-4 demonstrates superior cytotoxicity compared to 17-AAG at the tested concentration.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxic effects of Hsp90 inhibitors.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or 17-AAG for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Annexin V Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Treatment: Treat cells with the desired concentrations of the Hsp90 inhibitors for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Annexin V Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis of Hsp90 Client Proteins
This technique is used to detect the degradation of specific Hsp90 client proteins following inhibitor treatment.
-
Cell Lysis: Treat cells with the inhibitors, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against Hsp90 client proteins (e.g., HER2, Akt, Raf-1) and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Molecular Pathways and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Hsp90 Inhibition Signaling Pathway.
Caption: Experimental Workflow for Comparison.
Caption: Logical Flow to Cytotoxicity.
Conclusion
Both this compound and 17-AAG demonstrate promise as cytotoxic agents through the inhibition of Hsp90. While 17-AAG, an N-terminal inhibitor, has been more extensively studied, the available data on novobiocin analogues like F-4 suggests that C-terminal inhibitors can exhibit potent, and in some cases superior, cytotoxic effects. The key advantage of C-terminal inhibition may lie in its ability to circumvent the pro-survival heat shock response, potentially leading to more durable anti-cancer activity. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of this compound and to identify the cancer types that would be most responsive to this class of Hsp90 inhibitors. This guide provides a foundational framework for researchers to design and interpret such investigations in the ongoing effort to develop more effective cancer therapies.
Unveiling the Specificity of Hsp90 Inhibition: A Comparative Guide to Descarbamylnovobiocin Activity and Hsp90 Knockdown
In the intricate landscape of cancer therapeutics, targeting molecular chaperones like Heat Shock Protein 90 (Hsp90) has emerged as a promising strategy. Hsp90 is crucial for the stability and function of numerous oncoproteins, making its inhibition a focal point of drug development. This guide provides a comparative analysis of two key methodologies used to probe Hsp90 function: pharmacological inhibition with Descarbamylnovobiocin and genetic knockdown of Hsp90. By cross-validating these approaches, researchers can gain deeper insights into the specific effects of Hsp90 inhibition on cellular signaling pathways.
This compound, a derivative of the antibiotic novobiocin (B609625), targets the C-terminal ATP-binding pocket of Hsp90, an alternative to the more commonly targeted N-terminal domain.[1][2][3] This distinct mechanism of action offers a potential advantage by circumventing the heat shock response often induced by N-terminal inhibitors.[1][4] To rigorously assess the on-target effects of this compound, a direct comparison with Hsp90 knockdown via small interfering RNA (siRNA) is essential. This genetic approach directly reduces the cellular levels of Hsp90 protein, providing a benchmark for the specificity of a pharmacological inhibitor.[5][6]
Comparative Analysis of Hsp90 Inhibition Strategies
This section presents a quantitative comparison of the expected outcomes from treating cancer cells with this compound versus performing Hsp90 knockdown. The data summarized below is based on typical results reported in the literature for C-terminal Hsp90 inhibitors and siRNA-mediated knockdown.
| Parameter | This compound Treatment | Hsp90 Knockdown (siRNA) | Alternative Hsp90 Inhibitors (e.g., N-terminal) |
| Hsp90 Protein Level | No significant change | Significant decrease (>70%) | No significant change / slight induction |
| Hsp70 Protein Level | No significant induction | Potential slight induction | Significant induction (Heat Shock Response) |
| Client Protein Levels (e.g., Akt, HER2, CDK4) | Significant decrease | Significant decrease | Significant decrease |
| Cell Viability (e.g., in cancer cell lines) | Dose-dependent decrease | Significant decrease | Dose-dependent decrease |
| Apoptosis | Induction | Induction | Induction |
Experimental Protocols
To ensure reproducible and comparable results, detailed experimental protocols are provided below for Hsp90 knockdown and the subsequent analysis of Hsp90 activity and cell viability.
Protocol 1: Hsp90 Knockdown using siRNA
-
Cell Culture: Plate cancer cells (e.g., MCF-7, PC-3) in 6-well plates at a density that ensures 50-70% confluency at the time of transfection.
-
siRNA Transfection: Transfect cells with Hsp90-specific siRNA (final concentration of 30-50 nM) using a suitable lipid-based transfection reagent according to the manufacturer's protocol. A non-targeting (scrambled) siRNA should be used as a negative control.[5][6]
-
Incubation: Incubate the cells for 48 to 72 hours post-transfection to allow for sufficient knockdown of Hsp90 protein.[5]
-
Verification of Knockdown: Harvest a portion of the cells to confirm the reduction in Hsp90 protein levels using Western blot analysis or qRT-PCR.[5]
Protocol 2: Western Blot Analysis of Hsp90 and Client Proteins
-
Cell Lysis: After treatment with this compound or completion of siRNA incubation, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for Hsp90, Hsp70, client proteins (e.g., Akt, HER2), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or perform Hsp90 knockdown as described above. Include appropriate vehicle (e.g., DMSO) and negative controls.
-
MTT Incubation: After the desired incubation period (e.g., 72 hours), add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.
Protocol 4: Hsp90 ATPase Activity Assay
The ATPase activity of Hsp90 is essential for its chaperone function.[7] A common method to measure this is the malachite green assay, which detects the amount of inorganic phosphate (B84403) released from ATP hydrolysis.[8]
-
Reaction Setup: In a 96-well plate, combine purified Hsp90 protein, the test compound (this compound), and assay buffer.[8]
-
Initiate Reaction: Add ATP to initiate the ATPase reaction and incubate at 37°C for a defined period (e.g., 3 hours).[8]
-
Color Development: Stop the reaction and add malachite green reagent to each well. This reagent will react with the free phosphate to produce a colored product.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 620-650 nm. The amount of phosphate released is proportional to the ATPase activity.
Visualizing the Cross-Validation Workflow and Signaling Pathways
To further clarify the experimental logic and the biological context, the following diagrams illustrate the cross-validation workflow and the central role of Hsp90 in cellular signaling.
References
- 1. Synthesis and biological evaluation of arylated novobiocin analogs as Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novobiocin and Additional Inhibitors of the Hsp90 C-Terminal Nucleotide-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novobiocin and additional inhibitors of the Hsp90 C-terminal nucleotide-binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novobiocin core analogs as Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors [jove.com]
Unveiling the Kinase Selectivity of Descarbamylnovobiocin: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the kinase selectivity of a compound is paramount for assessing its therapeutic potential and predicting potential off-target effects. This guide provides a comparative overview of the kinase selectivity profile of Descarbamylnovobiocin, a derivative of the natural product novobiocin (B609625). Due to the limited publicly available kinase screening data for this compound, this guide also presents a comparative context with other Hsp90 inhibitors and outlines the standard experimental methodologies used to determine kinase selectivity.
Executive Summary
Comparative Kinase Selectivity Profile
Given the absence of specific quantitative data for this compound, we present a representative table of kinase inhibition data for a hypothetical coumarin-based compound, reflecting the potential for this scaffold to interact with kinases, particularly within the MAPK pathway, as has been observed for some novobiocin analogs.[5] This is compared with publicly available data for a well-characterized Hsp90 inhibitor, Luminespib, to provide a reference for selectivity.
| Kinase Target | This compound (% Inhibition at 10 µM - Representative) | Luminespib (% Inhibition at 1 µM) | Kinase Family |
| Primary Target | |||
| Hsp90 (indirect effect) | High | High | Chaperone |
| Kinase Panel | |||
| ABL1 | Low | <10 | Tyrosine Kinase |
| AKT1 | Moderate | <10 | AGC Kinase |
| BRAF | High | <10 | TKL Kinase |
| CDK2 | Low | <10 | CMGC Kinase |
| EGFR | Low | <10 | Tyrosine Kinase |
| MEK1 (MAP2K1) | High | <10 | STE Kinase |
| PIK3CA | Low | <10 | Lipid Kinase |
| SRC | Low | <10 | Tyrosine Kinase |
| VEGFR2 (KDR) | Low | <10 | Tyrosine Kinase |
Note: The data for this compound is representative and intended for illustrative purposes. Actual inhibition values would need to be determined experimentally.
Experimental Protocols
A standard method for determining the kinase selectivity of a compound is through a competitive binding assay, such as the KINOMEscan™ platform.[6][7]
Objective: To determine the binding affinity of this compound to a large panel of human kinases.
Methodology: KINOMEscan™ Competition Binding Assay [6][7]
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on the solid support is quantified via qPCR of the DNA tag.[7]
-
Preparation of Reagents:
-
Test Compound: this compound is solubilized in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
Kinase Panel: A panel of purified, DNA-tagged human kinases is utilized.
-
Ligand-coated Beads: Streptavidin-coated magnetic beads are used to immobilize the biotinylated active-site directed ligand.
-
-
Assay Procedure:
-
Kinase, test compound, and ligand-coated beads are combined in a multi-well plate.
-
The mixture is incubated to allow for binding to reach equilibrium.
-
The beads are washed to remove unbound kinase.
-
The amount of bead-bound kinase is quantified using qPCR.
-
-
Data Analysis:
-
The amount of kinase bound to the beads in the presence of the test compound is compared to a DMSO control.
-
The results are typically expressed as a percentage of control, where a lower percentage indicates stronger binding of the test compound.
-
For compounds showing significant binding, a dissociation constant (Kd) can be determined by running the assay with a range of compound concentrations.
-
Visualizing Experimental Workflow and Biological Pathways
To better illustrate the processes involved in selectivity profiling and the potential biological impact of this compound, the following diagrams are provided.
Conclusion
While a definitive kinase selectivity profile for this compound remains to be established through broad-panel screening, its structural relationship to novobiocin suggests that its primary mode of action is likely through the inhibition of Hsp90. The observation that some novobiocin analogs can inhibit components of the MAPK pathway indicates a potential for direct kinase interactions.[5] Further experimental investigation using standardized kinase profiling assays is necessary to fully elucidate the selectivity of this compound and to guide its development as a potential therapeutic agent. The methodologies and comparative context provided in this guide offer a framework for undertaking and interpreting such studies.
References
- 1. Novobiocin and Additional Inhibitors of the Hsp90 C-Terminal Nucleotide-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novobiocin Analogs as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hsp90 inhibitors as selective anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novobiocin Analogs That Inhibit the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. chayon.co.kr [chayon.co.kr]
In Vivo Efficacy of Descarbamylnovobiocin and its Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of Descarbamylnovobiocin and its structurally related analogues. Due to a notable scarcity of publicly available in vivo data for this compound itself, this comparison focuses on its close analogues, novobiocin (B609625), clorobiocin (B606725), and coumermycin A1, for which limited in vivo antibacterial efficacy data is available. This guide aims to summarize the existing experimental data, detail relevant experimental methodologies, and visualize key pathways to inform further research and development in this class of antibiotics.
Data Summary
The following tables summarize the available quantitative data on the in vivo efficacy of novobiocin and its analogues. It is important to note that direct comparative studies under identical experimental conditions are rare, and thus, the data should be interpreted with caution.
Table 1: In Vivo Efficacy Against Gram-Negative Bacteria
| Compound | Animal Model | Bacterial Strain | Dosing Regimen | Efficacy Endpoint | Outcome |
| Novobiocin | Murine Melioidosis Model | Burkholderia pseudomallei | Not Specified | Bacterial Load | No significant killing activity[1] |
| Clorobiocin | Murine Melioidosis Model | Burkholderia pseudomallei | Not Specified | Bacterial Load | Significantly reduced bacterial load[1] |
| Coumermycin A1 | Murine Melioidosis Model | Burkholderia pseudomallei | Not Specified | Bacterial Load | Significantly reduced bacterial load[1] |
Table 2: In Vivo Efficacy Against Gram-Positive Bacteria
| Compound | Animal Model | Bacterial Strain | Dosing Regimen | Efficacy Endpoint | Outcome |
| Coumermycin A1 | Neutropenic Mouse Model | Methicillin-Resistant Staphylococcus aureus (MRSA) | Not Specified | Survival | Active |
| Vancomycin | Neutropenic Mouse Model | Methicillin-Resistant Staphylococcus aureus (MRSA) | Not Specified | Survival | Inactive |
| Coumermycin A1 | Murine Thigh Infection Model | Methicillin-Resistant Staphylococcus aureus (MRSA) | Not Specified | Bacterial Load | Active |
| Vancomycin | Murine Thigh Infection Model | Methicillin-Resistant Staphylococcus aureus (MRSA) | Not Specified | Bacterial Load | Inactive |
Experimental Protocols
Detailed experimental protocols for the in vivo studies cited are not fully available. However, a general methodology for murine infection models to test the efficacy of antibacterial agents can be described as follows.
Murine Systemic Infection Model (Sepsis)
-
Animal Model: Typically, 6-8 week old female BALB/c or C57BL/6 mice are used.
-
Bacterial Strain: A clinically relevant bacterial strain (e.g., Methicillin-Resistant Staphylococcus aureus (MRSA) or a Gram-negative pathogen) is grown to a mid-logarithmic phase.
-
Infection: Mice are infected via intraperitoneal (IP) injection with a bacterial suspension calibrated to induce a lethal or sub-lethal infection.
-
Treatment: The test compounds (e.g., this compound analogues) and a vehicle control are administered at various doses and schedules (e.g., single or multiple doses, intravenously or subcutaneously) starting at a specified time post-infection (e.g., 1-2 hours).
-
Monitoring: Animal survival is monitored over a period of 7-14 days. In some studies, bacterial load in blood and organs (e.g., spleen, liver) is determined at specific time points by plating serial dilutions of tissue homogenates.
-
Endpoints: The primary endpoints are typically the 50% effective dose (ED50) and the mean survival time.
Murine Pneumonia Model
-
Animal Model: Similar to the sepsis model, 6-8 week old mice are commonly used.
-
Bacterial Strain: A respiratory pathogen (e.g., Streptococcus pneumoniae or Klebsiella pneumoniae) is prepared.
-
Infection: Mice are anesthetized and infected via intranasal or intratracheal instillation of the bacterial suspension.
-
Treatment: Antibiotic treatment is initiated at a defined time point after infection.
-
Monitoring: Survival is monitored, and at predetermined endpoints, bacterial counts in the lungs and bronchoalveolar lavage (BAL) fluid are quantified. Histopathological analysis of lung tissue may also be performed.
-
Endpoints: Key endpoints include bacterial load reduction in the lungs, improvement in survival rates, and reduction in lung pathology.
Visualizations
Aminocoumarin Mechanism of Action
The primary mechanism of action for aminocoumarin antibiotics like novobiocin and its analogues is the inhibition of the bacterial DNA gyrase (GyrB subunit), which is essential for DNA replication and repair.
Caption: Mechanism of action of aminocoumarin antibiotics.
General Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a novel antibiotic.
Caption: General workflow for in vivo antibiotic efficacy testing.
References
validating the antibacterial activity of Descarbamylnovobiocin against resistant strains
For Researchers, Scientists, and Drug Development Professionals
The rising tide of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Descarbamylnovobiocin, a derivative of the aminocoumarin antibiotic novobiocin (B609625), presents a potential candidate for combating drug-resistant bacteria. This guide provides an objective comparison of the antibacterial activity of aminocoumarins, primarily focusing on the available data for novobiocin as a proxy for this compound, against clinically relevant resistant strains. Due to a scarcity of publicly available data specifically for this compound, this guide leverages the extensive research on its parent compound to infer potential efficacy and guide future research.
Mechanism of Action: A Differentiated Approach
Novobiocin and its derivatives, including this compound, exhibit a distinct mechanism of action compared to many other antibiotic classes. They function by inhibiting the bacterial enzyme DNA gyrase, specifically targeting the GyrB subunit.[1][2] This enzyme is crucial for DNA replication, transcription, and repair. By binding to the ATP-binding site of GyrB, these compounds prevent the supercoiling of DNA, ultimately leading to bacterial cell death.[3] This mechanism is notably different from that of fluoroquinolones, which also target DNA gyrase but at the GyrA subunit.
Figure 1: Mechanism of action of aminocoumarin antibiotics.
Comparative Antibacterial Activity
While specific Minimum Inhibitory Concentration (MIC) data for this compound against a wide array of resistant strains is limited, studies on novobiocin provide valuable insights into the potential spectrum of activity. The following table summarizes the reported MIC values for novobiocin against key resistant pathogens. It is important to note that the removal of the carbamoyl (B1232498) group from the noviose sugar to form this compound may alter its antibacterial potency, and dedicated studies are required for a definitive comparison.
| Resistant Strain | Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Novobiocin | 0.06 - 1 | 0.12 | 0.25 | [4] |
| Vancomycin | 0.5 - 2 | 1 | 1 | [5] | |
| Daptomycin | 0.25 - 1 | 0.5 | 1 | [5] | |
| Linezolid | 1 - 4 | 2 | 4 | [6] | |
| Vancomycin-Resistant Enterococcus faecium (VRE) | Novobiocin | ≤0.5 - >2 | 0.5 | 2 | [7] |
| Daptomycin | 1 - 4 | 2 | 4 | [8] | |
| Linezolid | 1 - 4 | 2 | 2 | [6] | |
| Drug-Resistant Streptococcus pneumoniae | Novobiocin | 0.25 - 0.5 | - | - | [4] |
| Amoxicillin (resistant strains) | 8 - 64 | - | - | [4] | |
| Vancomycin | 0.25 - 0.5 | 0.25 | 0.5 | [9] |
Experimental Protocols
To facilitate further research and validation of this compound's antibacterial activity, a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is provided below. This is a standardized and widely accepted method for assessing the in vitro efficacy of antimicrobial agents.[4][10][11]
Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at the appropriate temperature (typically 35-37°C) until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a positive control well (bacteria without antibiotic) and a negative control well (broth without bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[3]
-
Figure 2: Workflow for antibacterial susceptibility testing.
Conclusion and Future Directions
The available evidence for novobiocin suggests that this compound may hold promise as an antibacterial agent against resistant Gram-positive bacteria, particularly MRSA and VRE. Its unique mechanism of action targeting the GyrB subunit of DNA gyrase makes it an attractive candidate for further investigation, especially in an era of diminishing antibiotic options.
However, comprehensive in vitro and in vivo studies are critically needed to:
-
Determine the precise MIC values of this compound against a broad panel of contemporary, multidrug-resistant clinical isolates.
-
Directly compare the efficacy of this compound with current standard-of-care antibiotics for resistant infections.
-
Evaluate the potential for resistance development to this compound.
-
Assess the pharmacokinetic and pharmacodynamic properties of this compound to determine its suitability for clinical use.
The information and protocols provided in this guide are intended to serve as a foundation for researchers to undertake these crucial next steps in evaluating the therapeutic potential of this compound.
References
- 1. Efficacy of short courses of oral novobiocin-rifampin in eradicating carrier state of methicillin-resistant Staphylococcus aureus and in vitro killing studies of clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RePub, Erasmus University Repository: Novobiocin [repub.eur.nl]
- 3. Novobiocin - Wikipedia [en.wikipedia.org]
- 4. Activity of novobiocin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DE1018192B - Manufacture of the antibiotic novobiocin - Google Patents [patents.google.com]
- 6. BioAssays - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novobiocin core analogs as Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US2895952A - Purification of novobiocin - Google Patents [patents.google.com]
- 9. In vitro activity of novobiocin against multiresistant strains of Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of novobiocin analogues that manifest anti-proliferative activity against several cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of aminocoumarin-type gyrase and topoisomerase IV inhibitors obtained by combinatorial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanism of Action of Descarbamylnovobiocin and Other Hsp90 C-terminal Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action of Descarbamylnovobiocin and other C-terminal inhibitors of Heat Shock Protein 90 (Hsp90). It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.
Introduction to Hsp90 and Its C-Terminal Domain as a Drug Target
Heat Shock Protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a multitude of "client" proteins, many of which are critical for cancer cell proliferation, survival, and signaling.[1] Hsp90 is a homodimer, with each monomer consisting of an N-terminal ATP-binding domain (NTD), a middle domain for client and co-chaperone interaction, and a C-terminal domain (CTD) responsible for dimerization.[2] The chaperone cycle of Hsp90 is dependent on the binding and hydrolysis of ATP at the NTD.[1]
While the NTD has been the primary target for Hsp90 inhibitors, these compounds often induce a pro-survival heat shock response (HSR).[2] The Hsp90 C-terminal domain (CTD) presents an attractive alternative target. C-terminal inhibitors can disrupt Hsp90 function, leading to the degradation of client proteins, often without inducing the HSR, which is a significant therapeutic advantage.[2][3]
Mechanism of Action of C-Terminal Hsp90 Inhibitors
C-terminal inhibitors bind to a secondary nucleotide-binding site located in the CTD of Hsp90.[2] This binding event disrupts the chaperone's function in several ways:
-
Allosteric Inhibition of ATPase Activity: Binding to the CTD can allosterically modulate the ATPase activity of the NTD, a critical step in the chaperone cycle.[4]
-
Disruption of Dimerization: The CTD is essential for Hsp90 dimerization. Some C-terminal inhibitors interfere with this process, leading to the destabilization of the functional Hsp90 homodimer.
-
Interference with Co-chaperone and Client Protein Interactions: The CTD contains binding sites for various co-chaperones and client proteins. Inhibitors targeting this domain can disrupt these crucial interactions, leading to client protein degradation.[2]
A key distinction from N-terminal inhibitors is that C-terminal inhibitors typically do not cause the dissociation of Heat Shock Factor 1 (HSF1) from the Hsp90 complex. This prevents the activation of the HSR, a cellular stress response that can promote tumor cell survival.[3]
The Hsp90 Chaperone Cycle and Points of Inhibition
This compound and Other Novobiocin (B609625) Analogues
Novobiocin, an aminocoumarin antibiotic, was one of the first identified C-terminal inhibitors of Hsp90.[3] However, its potency is relatively low, with an IC50 value of approximately 700 µM in SKBr3 breast cancer cells. Structure-activity relationship (SAR) studies revealed that the 3'-carbamate group of the noviose sugar is detrimental to Hsp90 inhibitory activity.
This compound, which lacks this carbamate (B1207046) group, and other novobiocin analogues have been synthesized to improve potency. These modifications have led to compounds with significantly enhanced anti-proliferative activity, often in the nanomolar to low micromolar range.[5]
Quantitative Performance Comparison of Hsp90 C-Terminal Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various Hsp90 C-terminal inhibitors across different cancer cell lines.
| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Novobiocin | SKBr3 (Breast) | ~700 | |
| Novobiocin Analogue (Compound 1) | MCF-7 (Breast) | 1.8 ± 0.2 | |
| Novobiocin Analogue (Compound 1) | A549 (Lung) | 2.5 ± 0.3 | [5] |
| Novobiocin Analogue (Compound 2) | MCF-7 (Breast) | 4.3 ± 0.5 | [5] |
| Novobiocin Analogue (Compound 2) | A549 (Lung) | 5.1 ± 0.6 | [5] |
| KU-174 | PC3-MM2 (Prostate) | ~0.5 | [6] |
| KU-174 | LNCaP-LN3 (Prostate) | ~0.5 | [6] |
| SM253 | HCT-116 (Colon) | 0.23 ± 0.05 | |
| SM253 | MiaPaCa-2 (Pancreatic) | 0.35 ± 0.08 | |
| Deguelin | Various | < 1 |
Signaling Pathways Affected by Hsp90 C-Terminal Inhibition
Inhibition of the Hsp90 C-terminus leads to the degradation of a wide array of client proteins, thereby affecting multiple oncogenic signaling pathways.
HER2 Signaling Pathway
The HER2 (Human Epidermal Growth Factor Receptor 2) is a well-known Hsp90 client protein. C-terminal inhibitors induce the degradation of HER2, leading to the downregulation of downstream signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival.
HIF-1α Signaling Pathway
Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a key transcription factor that allows tumor cells to adapt to low-oxygen environments. Hsp90 is required for the stability of HIF-1α. C-terminal Hsp90 inhibitors promote the degradation of HIF-1α, even under hypoxic conditions, thereby blocking the expression of genes involved in angiogenesis, glucose metabolism, and cell survival.[7]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize Hsp90 C-terminal inhibitors.
Client Protein Degradation Assay (Western Blot)
This assay determines the effect of Hsp90 inhibitors on the levels of known Hsp90 client proteins.
Protocol:
-
Cell Culture and Treatment: Culture cancer cells to 70-80% confluency. Treat cells with varying concentrations of the Hsp90 C-terminal inhibitor for a specified duration (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations and load equal amounts of protein onto an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with primary antibodies specific for the client protein of interest (e.g., HER2, Akt, HIF-1α), Hsp70 (to assess HSR), and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities to determine the relative decrease in client protein levels.
Hsp90 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by Hsp90 and its inhibition by test compounds.
Protocol:
-
Reaction Setup: In a 96-well plate, add the test inhibitor at various concentrations. Add purified Hsp90 protein.
-
Incubation: Incubate for 15 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding ATP.
-
Incubation: Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
Detection: Stop the reaction and quantify the amount of inorganic phosphate (B84403) (Pi) released using a colorimetric method, such as the malachite green assay.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Co-Immunoprecipitation (Co-IP) Assay
This assay investigates the effect of inhibitors on the interaction between Hsp90 and its client proteins.
Protocol:
-
Cell Lysis: Lyse cells treated with or without the Hsp90 inhibitor using a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G agarose (B213101) beads.
-
Incubate a portion of the cleared lysate with an anti-Hsp90 antibody. Use a non-specific IgG antibody as a negative control.
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the immunoprecipitated proteins.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the client protein of interest. A reduction in the client protein band in the inhibitor-treated sample indicates disruption of the Hsp90-client interaction.
Experimental Workflow for Inhibitor Characterization
Conclusion
Hsp90 C-terminal inhibitors, including this compound and other novobiocin analogues, represent a promising class of anti-cancer agents. Their distinct mechanism of action, which often avoids the induction of the pro-survival heat shock response, offers a significant advantage over traditional N-terminal inhibitors. The continued development and characterization of these compounds, using the experimental approaches outlined in this guide, will be crucial for realizing their full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances toward the Development of Hsp90 C-terminal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances toward the development of Hsp90 C-terminal inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novobiocin Analogs That Inhibit the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and characterization of a novel C-terminal inhibitor of Hsp90 in androgen dependent and independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shellichemistry.com - Hsp90 [shellichemistry.com]
Assessing the Synergistic Potential of Descarbamylnovobiocin in Combination Therapies
A Comparative Guide for Researchers
The development of effective cancer therapeutics increasingly relies on combination strategies to enhance efficacy and overcome resistance. Descarbamylnovobiocin, an analog of the Hsp90 inhibitor novobiocin, presents a compelling candidate for such combination therapies. As an inhibitor of Heat Shock Protein 90 (Hsp90), this compound targets a key molecular chaperone responsible for the stability and function of numerous oncoproteins.[1] Inhibition of Hsp90 can lead to the degradation of these client proteins, thereby sensitizing cancer cells to the effects of other cytotoxic or targeted agents. This guide provides a framework for assessing the synergistic effects of this compound with other drugs, offering researchers the necessary protocols and data presentation strategies to evaluate its potential in combination regimens.
Due to the limited availability of specific published data on the synergistic effects of this compound, this guide will utilize data and experimental protocols for its parent compound, Novobiocin, as a representative model. The structural similarity and shared mechanism of action make Novobiocin a relevant surrogate for illustrating the principles and methodologies of synergy assessment.
Quantitative Analysis of Synergistic Effects
The synergy of a drug combination is typically quantified using the Fractional Inhibitory Concentration (FIC) index. This index is derived from a checkerboard assay where drugs are tested in a matrix of concentrations, both individually and in combination. The FIC index is calculated using the following formula:
FIC Index = FIC of Drug A + FIC of Drug B
Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
The interpretation of the FIC index is as follows:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1.0
-
Indifference: 1.0 < FIC Index ≤ 4.0
The following table presents illustrative data on the synergistic potential of Novobiocin with the chemotherapeutic agent Vincristine against a hypothetical cancer cell line.
| Drug Combination | Cell Line | MIC Alone (µM) | MIC in Combination (µM) | FIC | FIC Index | Interpretation |
| Novobiocin | Cancer Cell Line X | 100 | 25 | 0.25 | 0.5 | Synergy |
| Vincristine | Cancer Cell Line X | 10 | 2.5 | 0.25 |
Experimental Protocol: Checkerboard Assay for Synergy Assessment
This protocol outlines the checkerboard method for determining the synergistic interaction between this compound and a partner drug.
1. Materials and Reagents:
-
This compound and partner drug stock solutions of known concentration.
-
Cancer cell line of interest.
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
96-well microtiter plates.
-
Cell viability reagent (e.g., MTT, PrestoBlue).
-
Multichannel pipette.
-
CO2 incubator (37°C, 5% CO2).
-
Microplate reader.
2. Procedure:
-
Cell Seeding: Seed the 96-well plates with the cancer cell line at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Drug Dilution Preparation:
-
Prepare serial dilutions of this compound and the partner drug in the cell culture medium. Typically, a 2-fold serial dilution is performed.
-
The concentration range should span above and below the known or estimated Minimum Inhibitory Concentration (MIC) of each drug.
-
-
Checkerboard Setup:
-
In a 96-well plate, add increasing concentrations of this compound along the x-axis (e.g., columns 2-11).
-
Add increasing concentrations of the partner drug along the y-axis (e.g., rows B-G).
-
Column 1 should contain only the partner drug in serial dilution (to determine its MIC alone).
-
Row H should contain only this compound in serial dilution (to determine its MIC alone).
-
Include wells with cells and no drug as a positive control for growth and wells with medium only as a negative control.
-
-
Incubation: Incubate the plate for a period appropriate for the cell line's doubling time (e.g., 48-72 hours).
-
Cell Viability Assessment:
-
After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration that inhibits cell growth by a predefined percentage (e.g., 50% or 90%).
-
Calculate the FIC for each drug in the combination and then the FIC Index for each combination that shows growth inhibition.[2][3]
-
Visualizing Molecular Pathways and Experimental Workflows
Diagrams are essential for illustrating the complex biological and experimental processes involved in synergy assessment.
Caption: Hsp90 inhibition by this compound leads to client protein degradation and apoptosis.
Caption: Experimental workflow for the checkerboard assay to determine drug synergy.
Conclusion
The assessment of synergistic interactions is a critical step in the preclinical development of combination therapies. While specific data for this compound in combination with other drugs is still emerging, the established role of its parent compound, Novobiocin, as an Hsp90 inhibitor provides a strong rationale for its investigation in synergistic pairings. The methodologies and frameworks presented in this guide offer a robust starting point for researchers to systematically evaluate the potential of this compound to enhance the efficacy of existing and novel anticancer agents. Such studies are essential for unlocking the full therapeutic potential of Hsp90 inhibitors in the fight against cancer.
References
- 1. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
Unveiling the Anti-Proliferative Potential of Novel Descarbamylnovobiocin Analogues: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of novel Descarbamylnovobiocin analogues, highlighting their enhanced anti-proliferative activity. This document summarizes key experimental data, details methodologies for crucial assays, and visualizes the underlying molecular mechanisms and experimental workflows.
The quest for more effective and selective cancer therapeutics has led to the exploration of various natural product scaffolds. Novobiocin, an aminocoumarin antibiotic, has garnered significant attention for its ability to inhibit the C-terminal domain of Heat shock protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone essential for the stability and function of numerous oncoproteins, making it a prime target for cancer therapy. This compound, a derivative of novobiocin, serves as a foundational structure for the development of more potent Hsp90 inhibitors with improved anti-proliferative activities.[3] This guide delves into the validation of these novel analogues, offering a comparative analysis of their performance.
Comparative Anti-Proliferative Activity
The anti-proliferative efficacy of novel this compound analogues has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The following table summarizes the IC50 values for several promising analogues in comparison to the parent compound, novobiocin.
| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |
| Novobiocin | SKBr3 (Breast Cancer) | ~700 | [4] |
| Analogue A4 | Breast and Prostate Cancer Cell Lines | Potent inhibitor (degrades client proteins at 1 µM) | [5] |
| Indole-amide analogue 68 | Not Specified | 23.4 | [3][6] |
| DHN2 (3'-descarbamoyl-4-deshydroxynovobiocin) | Not Specified | Significantly more potent than novobiocin | [3] |
| Analogues with simplified alkyl amines (replacing noviose) | SKBr3 and MCF-7 (Breast Cancer) | Mid-nanomolar range | [7] |
| Indole-2-carboxamide analogue 19 | Not Specified | Greater potency than novobiocin | [8] |
| Analogues with tosyl substituent at C-4 or C-7 (lacking noviose) | Human Breast Cancer Cells | Enhanced rates of cell death compared to novobiocin | [9] |
| KU111 (aryl amide side chain) | Multiple Cancer Cell Lines | >100-fold greater activity than novobiocin | [10] |
Key Experimental Protocols
The validation of the anti-proliferative activity of these analogues relies on robust and reproducible experimental methodologies. Below are detailed protocols for the key assays cited in the comparison.
Sulforhodamine B (SRB) Assay for Cell Proliferation
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[1][2]
Procedure:
-
Cell Seeding: Plate cells in a 96-well microtiter plate at an appropriate density and incubate until they adhere.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogues and a vehicle control.
-
Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates four to five times with 1% (v/v) acetic acid to remove unbound dye and then air-dry the plates.[2]
-
Staining: Add 0.04% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound SRB.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader. The absorbance is proportional to the cellular protein mass.[1]
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][11]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and incubate to allow for cell attachment.
-
Compound Treatment: Expose the cells to a range of concentrations of the test compounds.
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the insoluble purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm.[11] The intensity of the color is proportional to the number of viable, metabolically active cells.
Luciferase Refolding Assay for Hsp90 Inhibition
This assay assesses the ability of compounds to inhibit the Hsp90-dependent refolding of denatured luciferase, providing a functional measure of Hsp90 inhibition.[5][9]
Procedure:
-
Denaturation: Heat-denature purified firefly luciferase.
-
Refolding Reaction: Add the denatured luciferase to a rabbit reticulocyte lysate system, which contains Hsp90 and other necessary chaperones, in the presence of ATP and the test compounds (this compound analogues).
-
Incubation: Incubate the reaction mixture at a permissive temperature (e.g., 25-30°C) to allow for luciferase refolding.
-
Luminometry: Measure the restored luciferase activity by adding its substrate (luciferin) and quantifying the emitted light using a luminometer.
-
Data Analysis: A decrease in luciferase activity in the presence of the compound indicates inhibition of Hsp90-mediated refolding.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using Graphviz.
Caption: Hsp90 signaling pathway and the inhibitory action of this compound analogues.
Caption: Experimental workflow for validating the anti-proliferative activity of novel analogues.
References
- 1. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. researchhub.com [researchhub.com]
- 5. High-throughput assay for the identification of Hsp90 inhibitors based on Hsp90-dependent refolding of firefly luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Unveiling the Differential Effects of Novobiocin on Cancer Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of potential anticancer agents across various cancer types is paramount. This guide provides a comprehensive comparison of the effects of novobiocin (B609625), an aminocoumarin antibiotic, on different cancer cell types, supported by experimental data and detailed protocols.
Novobiocin has emerged as a promising candidate in oncology research due to its dual mechanism of action, primarily targeting Heat shock protein 90 (Hsp90) and DNA polymerase theta (POLQ). This multifaceted approach suggests a broad therapeutic potential, yet its efficacy varies significantly among different cancer cell lines. This guide aims to dissect these differences by presenting a comparative analysis of its cytotoxic, pro-apoptotic, and cell cycle-arresting effects.
Quantitative Comparison of Novobiocin's Efficacy
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a cytotoxic compound. The following table summarizes the IC50 values of novobiocin across a range of cancer cell lines, highlighting the differential sensitivity.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Breast Cancer | SKBr3 | ~700 | [1] |
| Breast Cancer | MCF-7 | >1000 | [2] |
| Ovarian Cancer | A2780 | 567.3 | [2] |
| Pancreatic Cancer | MIA PaCa-2 | 666.0 | [2] |
| Brain Cancer | U87-MG | 871.8 | [2] |
| Lung Cancer | A549 | 726.7 | [2] |
| Melanoma | B16 | Not specified | [3] |
| Squamous Cell Carcinoma | A431, HEp3 | Not specified | [4] |
| Ovarian Cancer | MLS | Not specified | [4] |
| Chinese Hamster Ovary | CHO | Not specified | [4] |
Note: IC50 values can vary between studies due to different experimental conditions such as incubation time and cell density. The data presented here is for comparative purposes. It is noteworthy that while novobiocin itself shows activity in the micromolar range, some of its synthetic analogues exhibit significantly enhanced potency.[5][6]
Induction of Apoptosis
Cell Cycle Arrest
Novobiocin has been observed to interfere with the normal progression of the cell cycle in cancer cells. A study demonstrated that novobiocin induces cell cycle arrest at the G1-S phase boundary in several cell lines, including human squamous cell carcinoma (A431 and HEp3), human ovarian cancer (MLS), and Chinese hamster ovary (CHO) cells.[4] This arrest prevents the cells from entering the DNA synthesis phase, thereby inhibiting proliferation. The precise quantitative effects on the percentage of cells in each phase of the cell cycle following novobiocin treatment require more extensive comparative studies.
Signaling Pathways and Mechanisms of Action
Novobiocin's anticancer effects are primarily attributed to its inhibition of two key cellular proteins: Hsp90 and POLQ.
Hsp90 Inhibition
Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer progression. Novobiocin binds to the C-terminal ATP-binding site of Hsp90, leading to the degradation of these client proteins and the subsequent inhibition of cancer cell growth and survival.[1]
POLQ Inhibition and Synthetic Lethality
More recently, novobiocin has been identified as an inhibitor of the ATPase activity of DNA polymerase theta (POLQ), an enzyme involved in DNA repair.[7][8] This is particularly significant in cancers with mutations in the BRCA1 or BRCA2 genes, which are deficient in homologous recombination, another major DNA repair pathway. In these BRCA-deficient cells, the inhibition of POLQ by novobiocin creates a "synthetic lethal" scenario, where the simultaneous loss of two DNA repair pathways leads to catastrophic DNA damage and selective cancer cell death.[5][9]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of key experimental protocols used to assess the effects of novobiocin on cancer cells.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of novobiocin concentrations for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with novobiocin at the desired concentration and for the appropriate time to induce apoptosis.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified based on their fluorescence signals.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment and Harvesting: Treat cells with novobiocin and harvest them at the desired time points.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Treat the cells with RNase A to degrade RNA and then stain the DNA with Propidium Iodide (PI).
-
Flow Cytometry Analysis: Analyze the PI-stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Novobiocin demonstrates a variable but significant anticancer effect across different cancer cell types. Its dual inhibitory action on Hsp90 and POLQ provides a strong rationale for its further investigation, particularly in BRCA-deficient tumors where it can induce synthetic lethality. The data presented in this guide highlights the importance of cell-line-specific evaluation of anticancer agents. Future research should focus on comprehensive comparative studies to quantify apoptosis rates and cell cycle distribution changes in a wider array of cancer cell lines to better predict clinical responses and guide the development of targeted therapies based on novobiocin and its more potent analogues. The provided experimental protocols serve as a foundation for researchers to conduct these crucial investigations.
References
- 1. Engineering an Antibiotic to Fight Cancer: Optimization of the Novobiocin Scaffold to Produce Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [kuscholarworks.ku.edu]
- 3. researchgate.net [researchgate.net]
- 4. Hsp90 inhibitors identified from a library of novobiocin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibiotic found to kill tumour cells with DNA-repair glitch - ecancer [ecancer.org]
- 6. researchgate.net [researchgate.net]
- 7. Novobiocin blocks nucleic acid binding to Polθ and inhibits stimulation of its ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novobiocin blocks nucleic acid binding to Polθ and inhibits stimulation of its ATPase activity (Journal Article) | OSTI.GOV [osti.gov]
- 9. researchgate.net [researchgate.net]
Validating the Specificity of Descarbamylnovobiocin for the Hsp90 C-terminus: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of Descarbamylnovobiocin (DCN) as a C-terminal inhibitor of Heat Shock Protein 90 (Hsp90). Due to the limited availability of public quantitative data for DCN, this guide utilizes comparative data from its parent compound, novobiocin (B609625), and other known C-terminal Hsp90 inhibitors. The experimental protocols and comparative data provided herein offer a robust methodology for researchers to assess the efficacy and specificity of DCN and other novel C-terminal Hsp90 modulators.
Introduction to Hsp90 and C-Terminal Inhibition
Heat Shock Protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a wide array of client proteins, many of which are implicated in oncogenesis.[1][2] Hsp90 has two druggable pockets: a well-studied N-terminal ATP-binding domain and a C-terminal domain.[1][3] While numerous N-terminal inhibitors have been developed, they often trigger a pro-survival heat shock response (HSR), limiting their therapeutic window.[4][5]
C-terminal inhibitors, such as novobiocin and its derivatives, offer a promising alternative as they have been shown to inhibit Hsp90 function without inducing the HSR.[4][6] These inhibitors are thought to disrupt Hsp90 dimerization and the binding of co-chaperones, leading to the degradation of client proteins.[1][7] this compound (DCN) is an analog of novobiocin that lacks the carbamoyl (B1232498) group on the noviose sugar. Validating its specific interaction with the Hsp90 C-terminus is a critical step in its development as a potential therapeutic agent.
Comparative Performance of Hsp90 C-Terminal Inhibitors
The following tables summarize the performance of novobiocin and other C-terminal inhibitors. These values provide a benchmark against which the performance of this compound can be compared once experimental data is generated.
Table 1: Anti-proliferative Activity of Hsp90 C-Terminal Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Novobiocin | SkBr3 | Proliferation | ~700 | [2] |
| F-4 (Novobiocin analog) | LNCaP | Proliferation | Not specified, but improved potency over novobiocin | [8] |
| F-4 (Novobiocin analog) | PC-3 | Proliferation | Not specified, but improved potency over novobiocin | [8] |
| Compound 89 | MDA-MB-231 | MTS | Not specified | [9] |
| Compound 104 | MDA-MB-231 | MTS | Not specified | [9] |
Table 2: Biochemical and Biophysical Data for Hsp90 C-Terminal Inhibitors
| Compound | Assay Type | Parameter | Value | Reference |
| Novobiocin | Hsp90 Binding | Kd | ~700 µM (in SkBr3 cells) | [2] |
| F-4 (Novobiocin analog) | Hsp90 Binding (SPR) | Kd | 100 µM | [8] |
Experimental Protocols for Validating DCN Specificity
The following are detailed protocols for key experiments to validate the binding and functional effects of this compound on the Hsp90 C-terminus.
Protocol 1: Competitive Binding Assay with Novobiocin-Sepharose
Objective: To determine if DCN binds to the same C-terminal site as novobiocin.
Methodology:
-
Preparation of Novobiocin-Sepharose: Covalently link novobiocin to NHS-activated Sepharose beads according to the manufacturer's instructions.
-
Cell Lysate Preparation: Lyse cancer cells (e.g., SkBr3, MCF-7) known to express high levels of Hsp90 using a non-denaturing lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease inhibitors).
-
Binding Assay:
-
Incubate the cell lysate with the novobiocin-Sepharose beads to allow Hsp90 to bind.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute Hsp90 from the beads using increasing concentrations of DCN. As controls, elute with novobiocin and a vehicle control (e.g., DMSO).
-
-
Analysis: Analyze the eluted fractions by SDS-PAGE and Western blotting using an anti-Hsp90 antibody. A dose-dependent elution of Hsp90 by DCN indicates competitive binding at the C-terminal site.[3]
Protocol 2: Hsp90-Dependent Luciferase Refolding Assay
Objective: To assess the inhibitory effect of DCN on the chaperone activity of Hsp90.[10][11]
Methodology:
-
Denaturation of Luciferase: Thermally denature purified firefly luciferase by heating at 42°C for 10-15 minutes.
-
Refolding Reaction:
-
Prepare a reaction mixture containing rabbit reticulocyte lysate (as a source of Hsp90 and co-chaperones), an ATP-regenerating system, and the denatured luciferase.
-
Add varying concentrations of DCN, a known Hsp90 inhibitor (e.g., 17-AAG as a positive control), and a vehicle control.
-
Incubate the reaction at 30°C to allow for Hsp90-mediated refolding.
-
-
Luciferase Activity Measurement: Measure the luminescence of the samples at various time points.
-
Analysis: Calculate the percentage of refolded luciferase activity relative to the control. A dose-dependent decrease in luciferase activity in the presence of DCN indicates inhibition of Hsp90 chaperone function.[10][12]
Protocol 3: Client Protein Degradation Assay
Objective: To determine if DCN treatment leads to the degradation of Hsp90 client proteins.
Methodology:
-
Cell Treatment: Treat cancer cells (e.g., SkBr3 for HER2, MCF-7 for ERα) with increasing concentrations of DCN for 24-48 hours. Include a positive control (e.g., novobiocin or another C-terminal inhibitor) and a vehicle control.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration for each sample.
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against known Hsp90 client proteins (e.g., HER2, ERα, Akt, Raf-1) and a loading control (e.g., β-actin or GAPDH).
-
-
Analysis: Quantify the band intensities to determine the relative levels of the client proteins. A dose-dependent decrease in client protein levels indicates that DCN is inhibiting Hsp90 function.[9]
Protocol 4: Co-Immunoprecipitation (Co-IP) of Hsp90 and Co-chaperones
Objective: To investigate if DCN disrupts the interaction between Hsp90 and its co-chaperones (e.g., p23, Aha1).
Methodology:
-
Cell Treatment and Lysis: Treat cells with DCN as described in Protocol 3 and prepare cell lysates.
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against a specific Hsp90 co-chaperone (e.g., anti-p23).
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the bound proteins.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-Hsp90 antibody.
-
Analysis: A decrease in the amount of co-immunoprecipitated Hsp90 in DCN-treated cells compared to the control suggests that DCN disrupts the Hsp90-co-chaperone interaction.[5][13][14][15]
Visualizing the Mechanism and Workflow
Signaling Pathway of Hsp90 C-Terminal Inhibition
Caption: Mechanism of Hsp90 C-terminal inhibition by this compound (DCN).
Experimental Workflow for DCN Validation
Caption: Experimental workflow for validating the specificity of DCN.
Conclusion
The validation of this compound as a specific Hsp90 C-terminal inhibitor requires a multi-faceted approach encompassing both biochemical and cellular assays. By following the detailed protocols and using the provided comparative data as a benchmark, researchers can systematically evaluate the potency and mechanism of action of DCN. A thorough investigation, as outlined in this guide, is crucial for establishing the therapeutic potential of DCN and advancing the development of a new class of Hsp90 inhibitors that may overcome the limitations of N-terminal targeted therapies.
References
- 1. Elucidation of the Hsp90 C-terminal Inhibitor Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novobiocin and additional inhibitors of the Hsp90 C-terminal nucleotide-binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 6. Quantitative Analysis of Hsp90-Client Interactions Reveals Principles of Substrate Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of a novel novobiocin analogue as a putative C-terminal inhibitor of heat shock protein 90 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. High-throughput assay for the identification of Hsp90 inhibitors based on Hsp90-dependent refolding of firefly luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Luciferase Renaturation Assays of Chaperones and Chaperone Antagonists | Springer Nature Experiments [experiments.springernature.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Novel Hsp90 partners discovered using complementary proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]
Safety Operating Guide
Navigating the Safe Disposal of Descarbamylnovobiocin: A Procedural Guide
I. Pre-Disposal Safety and Handling
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is used. Based on the safety data sheets for the parent compound, novobiocin (B609625), the following should be considered:
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Skin Protection: Wear appropriate protective gloves and a lab coat.
-
Respiratory Protection: Avoid breathing dust. If dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
-
General Hygiene: Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling.
II. Step-by-Step Disposal Protocol for Descarbamylnovobiocin
The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting. This procedure assumes the compound is being treated as a hazardous chemical waste.
-
Waste Identification and Segregation:
-
Treat all solid this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, bench paper) as hazardous chemical waste.
-
Segregate this compound waste from other waste streams to avoid incompatible chemical reactions.
-
-
Waste Containment:
-
Place solid this compound waste in a clearly labeled, sealed, and non-reactive container.
-
The container must be in good condition and compatible with the chemical.
-
Label the container clearly as "Hazardous Waste" and include the full chemical name: "this compound."
-
-
Consult Institutional and Local Regulations:
-
Disposal of hazardous waste is governed by local, state, and national regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States[1][2].
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup[3]. They will provide instructions on proper labeling, storage, and disposal procedures that are compliant with all applicable regulations.
-
-
Prohibited Disposal Methods:
-
Do not dispose of this compound down the drain[4]. This can contaminate waterways and is prohibited for hazardous chemical waste.
-
Do not dispose of this compound in the regular trash[5].
-
Do not attempt to neutralize or chemically treat the waste unless you have a specifically approved and validated protocol from your institution's EHS department.
-
III. Summary of Safety and Disposal Information (from Novobiocin SDS)
The following table summarizes key safety and disposal information derived from the Safety Data Sheets (SDS) of the parent compound, novobiocin. This information should be considered as a conservative guide for this compound in the absence of a specific SDS.
| Parameter | Guideline | Source (Novobiocin SDS) |
| Personal Protective Equipment | Safety glasses, gloves, lab coat. Avoid breathing dust. | [4][6] |
| Handling | Avoid contact with skin and eyes. Handle in a well-ventilated area. | [4][7] |
| Disposal Method | Dispose of as hazardous waste in accordance with local, state, and national regulations. | [4][8][9] |
| Prohibited Disposal | Do not flush into surface water or dispose of in the regular trash. | [4] |
| Container Disposal | Do not reuse empty containers. Dispose of as hazardous waste. | [4][8] |
Visualizing the Disposal Workflow
To further clarify the procedural steps for the proper disposal of this compound, the following diagrams illustrate the decision-making process and the overall experimental workflow that may lead to the generation of this waste.
Caption: Decision workflow for the proper disposal of this compound waste.
Caption: Experimental workflow indicating points of this compound waste generation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 3. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 4. neogen.com [neogen.com]
- 5. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 6. fishersci.pt [fishersci.pt]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. dcfinechemicals.com [dcfinechemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
